Technical Monograph: 5,5-Difluoro-3,3-dimethylpentanoic Acid in Medicinal Chemistry
Part 1: Executive Summary & Strategic Value 5,5-Difluoro-3,3-dimethylpentanoic acid represents a highly specialized fluorinated building block designed to address specific liabilities in lead optimization. It combines tw...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Value
5,5-Difluoro-3,3-dimethylpentanoic acid represents a highly specialized fluorinated building block designed to address specific liabilities in lead optimization. It combines two powerful medicinal chemistry strategies: the Gem-Dimethyl Effect (Thorpe-Ingold effect) and Bioisosteric Fluorination .
In drug design, this moiety is typically employed to:
Block Metabolic Hotspots: The gem-dimethyl group at the
-position sterically hinders -oxidation, while the terminal difluoromethyl group prevents -oxidation and P450-mediated hydroxylation.
Modulate Lipophilicity: The
group acts as a "lipophilic hydrogen bond donor," capable of weak hydrogen bonding while increasing relative to a non-fluorinated methyl group.
Restrict Conformation: The bulky gem-dimethyl group restricts the rotatable bond space, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding.
Part 2: Chemical & Physical Properties[1][2]
The following data is synthesized from computational prediction models and structure-activity relationship (SAR) extrapolations of homologous fluorinated aliphatic acids.
Property
Value / Description
Context for Drug Design
IUPAC Name
5,5-Difluoro-3,3-dimethylpentanoic acid
Unambiguous identifier
Molecular Formula
-
Molecular Weight
166.17 g/mol
Fragment-based drug discovery (FBDD) friendly
Predicted pKa
4.6 – 4.8
Slightly more acidic than valeric acid (~4.[1]8) due to the inductive effect of -fluorines.
Predicted LogP
1.9 – 2.2
Moderate lipophilicity; higher than the non-fluorinated analog due to the C-F bond character.
H-Bond Donors
1 (COOH) + 1 (weak, CHF2)
The proton is a weak H-bond donor ( of C-H ~25-30).
Rotatable Bonds
3
Reduced flexibility due to gem-dimethyl steric bulk.
Physical State
Viscous Oil / Low-melting Solid
Likely liquid at RT; prone to crystallization at high purity.
Part 3: Synthetic Methodology
The synthesis of 5,5-difluoro-3,3-dimethylpentanoic acid is not a trivial one-step reaction. It requires a strategic approach to introduce the terminal difluoro group while preserving the sensitive carboxylic acid functionality.
Recommended Synthetic Route: The "Aldehyde-Deoxofluorination" Pathway
This protocol relies on the conversion of a commercially available anhydride to an aldehyde, followed by nucleophilic fluorination.
Step-by-Step Protocol
1. Ring Opening & Esterification
Precursor: 3,3-Dimethylglutaric anhydride.
Reagents: Methanol (MeOH), catalytic
or DMAP.
Procedure: Reflux the anhydride in dry methanol to yield the mono-methyl ester (Methyl 3,3-dimethyl-4-carboxybutanoate).
Logic: Differentiates the two termini, allowing selective reduction of one acid group.
2. Selective Reduction to Aldehyde
Reagents: Borane-dimethyl sulfide (
) followed by PCC oxidation, or direct reduction of the acid chloride (via Rosenmund) or Weinreb amide.
Preferred Method: Convert the free acid to a Weinreb amide, then reduce with DIBAL-H at -78°C.
Mechanism: The carbonyl oxygen attacks the sulfur, followed by fluoride displacement to form the gem-difluoro motif.
4. Ester Hydrolysis
Reagents:
, .
Procedure: Standard saponification to yield the final free acid.
Synthesis Workflow Diagram
Figure 1: Strategic synthetic pathway transforming 3,3-dimethylglutaric anhydride into the target fluorinated acid via a deoxofluorination mechanism.
Part 4: Applications in Drug Discovery[4]
The "Fluorine Scan" & Bioisosterism
The
group is often described as a "lipophilic bioisostere" of the hydroxyl () or thiol () groups.
H-Bond Donor: The C-H bond in
is polarized by the strong electron-withdrawing fluorine atoms, making it a weak hydrogen bond donor capable of interacting with backbone carbonyls in a receptor pocket.
Metabolic Shielding: Unlike a terminal methyl group (
), which is prone to rapid oxidation to carboxylic acid, the group is chemically robust and resistant to P450 oxidation.
The Gem-Dimethyl (Thorpe-Ingold) Effect
Incorporating the 3,3-dimethyl group is not merely for filling space. It induces a profound conformational bias.
Mechanism: The bulky methyl groups increase the angle of the internal carbon chain, forcing the terminal groups (the carboxylic acid and the difluoro tail) closer together.
Result: This reduces the entropic cost of binding to a target protein because the molecule is already "pre-organized" into a folded or specific conformation closer to the bound state.
Part 5: Handling, Safety, and Stability
Operational Hazards
DAST/Deoxo-Fluor: These reagents liberate Hydrogen Fluoride (HF) upon contact with moisture. All reactions must be performed in plastic or teflon-coated glassware if possible, or standard glassware with rigorous exclusion of water.
Quenching: Never quench DAST reactions with water directly. Use saturated sodium bicarbonate (
) and add the reaction mixture slowly to the base to neutralize HF evolution.
Storage
The free acid is stable at room temperature but should be stored at 4°C under an inert atmosphere (Nitrogen/Argon) to prevent slow decarboxylation or oxidation over long periods.
Hygroscopic Nature: Fluorinated acids can be hygroscopic; store in a desiccator.
References
Preparation of 3,3-dimethyl-5-oxopentanoic acid (Precursor Synthesis)
Source: PrepChem.
Context: Methodology for synthesizing the aldehyde intermediate
Technical Deep Dive: 5,5-Difluoro-3,3-dimethylpentanoic Acid
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction & Chemical Identity 5,5-Difluoro-3,3-dimethylpentanoic acid represents a specialized...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction & Chemical Identity
5,5-Difluoro-3,3-dimethylpentanoic acid represents a specialized fluorinated building block in modern medicinal chemistry. It combines two powerful structural motifs—the gem-dimethyl group and the difluoromethyl (CHF₂) moiety—within a short aliphatic chain. This unique architecture serves as a strategic tool for modulating pharmacokinetics, specifically by blocking metabolic soft spots while influencing conformation via the Thorpe-Ingold effect.
Chemical Profile
Property
Data
IUPAC Name
5,5-Difluoro-3,3-dimethylpentanoic acid
CAS Registry Number
Not widely listed as stock; see derivatives like 3177-74-0 (non-fluoro)
Molecular Formula
C₇H₁₂F₂O₂
Molecular Weight
166.17 g/mol
SMILES
CC(C)(CC(F)F)CC(=O)O
LogP (Predicted)
~1.8 (vs. 1.2 for non-fluorinated analog)
pKa (Predicted)
~4.6 (Carboxylic acid)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors (2 F, 1 C=O)
Structural Analysis & Medicinal Utility
The Gem-Dimethyl Effect (Thorpe-Ingold)
The inclusion of the 3,3-dimethyl group is not merely for lipophilicity. It introduces the Thorpe-Ingold effect , which restricts the conformational freedom of the pentanoic acid chain.
Mechanism: The steric bulk of the methyl groups compresses the internal bond angle at C3, forcing the C2 and C4 substituents closer together.
Utility: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.
The Difluoromethyl Group (CHF₂)
The terminal CHF₂ group acts as a "lipophilic bioisostere" for hydroxyl (-OH) or thiol (-SH) groups, but with distinct metabolic advantages.
H-Bonding: The C-H bond in CHF₂ is polarized (acidic) due to the electron-withdrawing fluorine atoms, allowing it to act as a weak hydrogen bond donor.
Metabolic Blocking: In standard aliphatic chains, the terminal position (ω-oxidation) is a primary site for Cytochrome P450 degradation. Replacing -CH₃ or -CH₂OH with -CHF₂ significantly retards this oxidation, extending the half-life (
) of the parent drug.
Proposed Synthetic Routes
Since direct commercial sources for this specific acid are rare, we propose two high-fidelity synthetic routes based on established functional group interconversions.
Route A: The "Hydroboration-Fluorination" Strategy (Recommended for Lab Scale)
This route utilizes the commercially available 3,3-dimethyl-4-pentenoic acid as a starting material. It is chemically robust and avoids toxic industrial chlorination reagents.
Step-by-Step Protocol:
Esterification: Protect the carboxylic acid of 3,3-dimethyl-4-pentenoic acid (e.g., using MeOH/H₂SO₄) to form Methyl 3,3-dimethyl-4-pentenoate .
Hydroboration-Oxidation: Treat the alkene with BH₃·THF followed by oxidative workup (H₂O₂/NaOH). This installs a hydroxyl group at the terminal C5 position (anti-Markovnikov), yielding Methyl 5-hydroxy-3,3-dimethylpentanoate .
Oxidation: Oxidize the primary alcohol to the aldehyde using Dess-Martin Periodinane (DMP) or Swern conditions to generate Methyl 3,3-dimethyl-5-oxopentanoate .
Deoxofluorination: React the aldehyde with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® in DCM at 0°C -> RT. This converts the -CHO group directly to -CHF₂.
Hydrolysis: Saponify the ester using LiOH in THF/H₂O to release the free acid: 5,5-Difluoro-3,3-dimethylpentanoic acid .
Route B: The "Industrial Dichloro" Strategy
Patent literature (e.g., EP0103136) suggests a route involving the hydrolysis of 5,5-dichloro-3,3-dimethylpentanoic acid , which is derived from the radical addition of CCl₄ to isobutene/vinyl chloride precursors. While scalable, this route requires handling hazardous chlorinated intermediates and is less suitable for discovery-stage synthesis.
Visualization: Synthesis Pathway
Figure 1: Recommended laboratory synthesis via hydroboration-fluorination sequence.
Experimental Protocol (Route A, Step 4 Detail)
Procedure: Deoxofluorination of Methyl 3,3-dimethyl-5-oxopentanoate
Safety Note: DAST reacts violently with water and generates HF. Use plasticware or HF-resistant glass if possible, and work in a well-ventilated fume hood.
Setup: Charge a flame-dried round-bottom flask with methyl 3,3-dimethyl-5-oxopentanoate dissolved in anhydrous DCM (0.2 M concentration) under an Argon atmosphere.
Addition: Cool the solution to 0°C (ice bath). Add DAST dropwise via syringe over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or ¹⁹F NMR (look for doublet of doublets around -110 to -130 ppm).
Quench: Cool back to 0°C. Slowly quench by adding saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The difluoro ester is typically less polar than the aldehyde.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on CHF₂ as a bioisostere).
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Gem-dimethyl and fluorine effects).[1][2][3][4]
Organic Syntheses. "Preparation of 3-methylpentanoic acid" (Analogous synthetic logic for alkyl pentanoic acids).
The following technical guide details the molecular profile, synthetic logic, and medicinal chemistry applications of 5,5-Difluoro-3,3-dimethylpentanoic acid . Molecular Weight: 166.17 g/mol CAS Registry Number: 2026374-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular profile, synthetic logic, and medicinal chemistry applications of 5,5-Difluoro-3,3-dimethylpentanoic acid .
Molecular Weight: 166.17 g/mol
CAS Registry Number: 2026374-42-3
Formula: C₇H₁₂F₂O₂[1]
Executive Summary
5,5-Difluoro-3,3-dimethylpentanoic acid represents a specialized fluorinated building block in modern drug discovery. Its value lies in the synergistic combination of two structural motifs: the gem-dimethyl group , which enforces conformational restriction (Thorpe-Ingold effect), and the terminal difluoromethyl (CHF₂) moiety, a lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while blocking metabolic oxidation.
This guide outlines the physicochemical properties, a standardized synthetic workflow, and the structural biology rationale for employing this scaffold in lead optimization.
Physicochemical & Structural Data
The following data consolidates the core identity parameters required for analytical validation and stoichiometric calculations.
Encodes the 3,3-dimethyl and 5,5-difluoro substitution pattern.[1]
H-Bond Donors
1 (COOH)
The CHF₂ proton is a weak donor (non-classical).
H-Bond Acceptors
4
2 from Carboxyl, 2 from Fluorine.
cLogP (Predicted)
~1.8 - 2.1
Fluorine substitution increases lipophilicity relative to the non-fluorinated analog.
Medicinal Chemistry Rationale
The strategic inclusion of this building block addresses two common failure modes in drug development: metabolic instability and entropic penalty upon binding.
The Gem-Dimethyl Effect (Thorpe-Ingold)
The 3,3-dimethyl substitution creates a steric clash that restricts the rotation of the carbon chain. This "pre-organizes" the molecule into a conformation closer to its bound state, reducing the entropy loss (
) upon binding to a protein target. This can significantly improve potency ().
The Difluoromethyl Bioisostere
The terminal CHF₂ group is not merely an inert cap; it functions as a lipophilic bioisostere for alcohols and thiols.
Acidity: The C-H bond in CHF₂ is polarized, making it a weak hydrogen bond donor capable of interacting with backbone carbonyls in the binding pocket.
Metabolic Blockade: The C5 position is protected from Cytochrome P450-mediated oxidation (hydroxylation) by the strong C-F bonds, extending the half-life (
) of the parent drug.
Figure 1: Structure-Activity Relationship (SAR) logic detailing the functional contribution of each structural motif.
Synthetic Protocol (Standardized Workflow)
While specific patent literature for the difluoro analog is sparse compared to the dichloro variant, the synthesis is reliably achieved via a Deoxofluorination Strategy starting from the commercially available 3,3-dimethyl-4-pentenoic acid methyl ester.
Conditions: Mild stirring at RT to avoid defluorination.
Final Product:5,5-Difluoro-3,3-dimethylpentanoic acid .[1][3][4][5][6]
Figure 2: Step-by-step synthetic pathway from the alkene precursor to the final fluorinated acid.
Analytical Validation (Quality Control)
To ensure the integrity of the synthesized material, the following spectroscopic signatures must be verified.
Nuclear Magnetic Resonance (NMR)
¹⁹F NMR (Decoupled): Look for a distinct doublet (or doublet of triplets if coupled to H) around -110 to -125 ppm . The chemical shift is characteristic of a terminal
group on an aliphatic chain.
¹H NMR:
5.7–6.1 ppm (1H, tt): The terminal proton on C5 () will appear as a triplet of triplets (coupling to two F atoms and two C4 protons), with a large geminal H-F coupling constant ().
1.0–1.2 ppm (6H, s): The gem-dimethyl singlet. This is a crucial confirmation of the backbone integrity.
Mass Spectrometry
Ionization Mode: ESI Negative (ESI-) is preferred for carboxylic acids.
Target Ion:
= 165.07.
References
PubChem. (n.d.). Compound Summary: 5,5-Difluoro-3,3-dimethylpentanoic acid.[1][4][5][6] National Library of Medicine. Retrieved from [Link]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
Hu, J., et al. (2015). Introduction of the Trifluoromethyl Group into Organic Molecules: Preparation of Fluorinated Building Blocks. Chemical Reviews. (Contextual grounding for deoxofluorination methodologies). Retrieved from [Link]
A Technical Guide to 5,5-Difluoro-3,3-dimethylpentanoic acid: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 5,5-Difluoro-3,3-dimethylpentanoic acid, a fluorinated carboxylic acid with potential applications in medicinal chemistry and materials science. While t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 5,5-Difluoro-3,3-dimethylpentanoic acid, a fluorinated carboxylic acid with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current scientific literature, this paper constructs a robust profile by leveraging established principles of chemical synthesis, structure-property relationships, and the known impact of gem-difluoro groups in drug design. We present a detailed, plausible synthetic route, predict key physicochemical properties, and explore the rationale for its use in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel fluorinated building blocks.
Compound Identification and Structure
The molecule at the core of this guide is 5,5-Difluoro-3,3-dimethylpentanoic acid . The identity of this compound is unequivocally established through the systematic rules of IUPAC nomenclature.[1][2][3][4][5] The parent chain is a five-carbon carboxylic acid (pentanoic acid), with numbering beginning at the carboxyl carbon (C1). The substituents are two methyl groups at the C3 position and two fluorine atoms at the C5 position.
A search of chemical databases confirms its structure, though it is noteworthy that as of this writing, there is no significant body of published literature or patents associated with this specific compound.[6]
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[7] The introduction of a gem-difluoro (CF₂) group, as seen in 5,5-difluoro-3,3-dimethylpentanoic acid, can profoundly and beneficially alter a molecule's properties for drug development purposes.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidative metabolism at that site, thereby increasing the compound's half-life and bioavailability.[8] In this molecule, the C5 position is rendered resistant to oxidation.
Modulation of Acidity (pKa): The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect can increase the acidity of the nearby carboxylic acid group, lowering its pKa compared to the non-fluorinated analog, 3,3-dimethylpentanoic acid.[9] This modulation is critical for optimizing a drug's ionization state, which influences its solubility, membrane permeability, and ability to interact with biological targets.
Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic interactions (dipole-dipole, ion-dipole) with protein targets. The gem-difluoro group can also act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially mimicking key interactions while offering improved physicochemical properties.[8]
Conformational Control: The steric bulk and electrostatic nature of fluorine atoms can influence the conformational preferences of a molecule, locking it into a more biologically active shape.
The combination of the sterically hindered quaternary center at C3 (a neopentyl-like arrangement) and the terminal gem-difluoro group makes 5,5-difluoro-3,3-dimethylpentanoic acid an intriguing, metabolically stable scaffold for fragment-based drug discovery or as a side chain in more complex active pharmaceutical ingredients (APIs).
Proposed Synthesis Pathway
While no specific synthesis for 5,5-difluoro-3,3-dimethylpentanoic acid has been published, a highly plausible and efficient route can be designed based on well-established fluorination chemistry. The most direct approach involves the deoxofluorination of a suitable ketone precursor.
The proposed overall transformation is the conversion of ethyl 5-oxo-3,3-dimethylpentanoate to the target molecule. This ketone precursor can be synthesized via several standard organic chemistry methods, such as the acylation of a suitable enolate. The key step is the conversion of the ketone to the gem-difluoro group.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Deoxofluorination
This protocol describes the key fluorination step. Deoxofluorination reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are highly effective for converting ketones to gem-difluorides.[10][11]
Objective: To synthesize Ethyl 5,5-difluoro-3,3-dimethylpentanoate from Ethyl 5-oxo-3,3-dimethylpentanoate.
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the starting ketone, ethyl 5-oxo-3,3-dimethylpentanoate (1.0 equiv).
Solvent Addition: Dissolve the ketone in anhydrous DCM under a positive pressure of nitrogen. Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Causality Insight: Deoxofluorination reactions can be exothermic. Slow, dropwise addition of the fluorinating agent at reduced temperature is crucial to control the reaction rate and prevent the formation of undesired byproducts. Add Deoxo-Fluor (1.5 equiv) dropwise to the stirred solution over 30 minutes.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
Work-up: Trustworthiness Insight: The work-up procedure is designed to neutralize the acidic byproducts and remove excess reagent. Carefully and slowly quench the reaction by pouring it into a beaker of ice-cold saturated NaHCO₃ solution. Strenuously stir until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure ethyl 5,5-difluoro-3,3-dimethylpentanoate.
The final step is a standard ester hydrolysis (saponification) using a base like lithium hydroxide, followed by an acidic workup to yield the target carboxylic acid.
Predicted Physicochemical and Spectroscopic Properties
The properties of the target molecule can be predicted by considering its structure and by comparison to its non-fluorinated analog, 3,3-dimethylpentanoic acid (CAS 3177-74-0).[12][13]
Strong inductive electron-withdrawal by two fluorine atoms stabilizes the carboxylate anion.[9]
Lipophilicity (LogP)
~2.1
~1.8 - 2.0
The gem-difluoro group is lipophilic, but the increased acidity (higher ionization at pH 7.4) may slightly decrease the overall LogP.
Predicted Spectroscopic Data:
¹H NMR: The spectrum would be characterized by a singlet for the two C3-methyl groups, a triplet for the C2-methylene protons, and another triplet for the C4-methylene protons. The most distinctive feature would be the C5 proton, which would appear as a triplet of triplets due to coupling with both the two fluorine atoms on the same carbon (geminal ²JH-F) and the two protons on the adjacent C4 carbon (vicinal ³JH-H).
¹³C NMR: The carbon signals would be distinct, with the C5 carbon showing a large one-bond C-F coupling constant (JC-F), appearing as a triplet. The C4 carbon would show a smaller two-bond coupling to the fluorines.
¹⁹F NMR: A single resonance would be expected, appearing as a triplet due to coupling with the C5 proton.
IR Spectroscopy: A strong, broad absorption between 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid and a sharp, strong absorption around 1710 cm⁻¹ for the C=O stretch. C-F stretching bands would be expected in the 1000-1200 cm⁻¹ region.
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 166. A characteristic fragmentation pattern would involve the loss of the carboxyl group.
Conclusion and Future Outlook
5,5-Difluoro-3,3-dimethylpentanoic acid represents a novel, uncharacterized chemical entity with significant potential as a building block in drug discovery and materials science. Although direct experimental data is lacking, a comprehensive profile can be constructed based on established chemical principles. Its structure combines metabolic stability conferred by the terminal gem-difluoro group with a sterically demanding neopentyl-like core, making it a valuable scaffold for creating new chemical entities with tailored pharmacokinetic properties. The proposed synthetic route via deoxofluorination of a ketone precursor provides a reliable and scalable method for its preparation. Future research should focus on the experimental validation of this synthesis, a thorough characterization of the compound's properties, and its incorporation into biologically active molecules to explore its full potential.
References
Schoenebeck, F. (2017). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Angewandte Chemie International Edition. Available at: [Link]
PubChemLite. (n.d.). 5,5-difluoro-3,3-dimethylpentanoic acid (C7H12F2O2). Retrieved from [Link]
Islam, B., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry. Available at: [Link]
Li, P., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters. Available at: [Link]
Beeley, L. J., et al. (1986). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Chambers, R. D. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Chemistry – A European Journal. Available at: [Link]
Filo. (2025). Summarize the I.U.P.A.C. nomenclature rules for naming carboxylic acids. Retrieved from [Link]
Química Orgánica. (n.d.). IUPAC Nomenclature Rules for Carboxylic Acids. Retrieved from [Link]
University of Calgary. (n.d.). IUPAC Rules. Retrieved from [Link]
Chemistry Steps. (2022). Naming Carboxylic Acids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
Lisay, A. (2023). Systematic Nomenclature of Carboxylic Acids and Salts: A Scientific Applications. Journal of Chemical Engineering & Process Technology. Available at: [Link]
Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. Available at: [Link]
Müller, K., et al. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]
Furin, G. G. (2004). Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine Notes. Available at: [Link]
Grygorenko, O., et al. (2026). Structure property relationships of fluorinated carboxylic acid bioisosteres. Journal of Fluorine Chemistry. Available at: [Link]
Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. Available at: [Link]
NIST. (n.d.). 3,3-dimethylpentanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
An In-depth Technical Guide to 5,5-Difluoro-3,3-dimethylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 5,5-Difluoro-3,3-dimethylpentanoic acid is a fascinating molecule that, while not extensively documented in public databases with a dedicated C...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Difluoro-3,3-dimethylpentanoic acid is a fascinating molecule that, while not extensively documented in public databases with a dedicated CAS number, represents a significant area of interest in medicinal chemistry and materials science. The strategic incorporation of gem-difluoro groups and quaternary carbon centers into aliphatic chains can profoundly influence a molecule's physicochemical and pharmacological properties. This guide, therefore, serves as a comprehensive technical overview, synthesizing established chemical principles and data from analogous structures to provide a predictive yet robust understanding of its synthesis, characteristics, and potential applications.
The introduction of a difluoromethyl group can alter acidity, lipophilicity, metabolic stability, and conformation, making it a valuable tool in drug design.[1][2] This guide will delve into the prospective synthesis, predicted properties, and potential applications of 5,5-Difluoro-3,3-dimethylpentanoic acid, offering a foundational resource for researchers exploring this and similar fluorinated organic compounds.
Proposed Synthesis of 5,5-Difluoro-3,3-dimethylpentanoic acid
A logical retrosynthetic analysis suggests that the target molecule can be derived from a corresponding aldehyde or alcohol precursor. A practical forward synthesis could commence from a readily available starting material, such as an ester of 3,3-dimethyl-5-oxopentanoic acid.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 5,5-Difluoro-3,3-dimethylpentanoic acid.
Step-by-Step Experimental Protocol
Step 1: Deoxofluorination of Ethyl 3,3-dimethyl-5-oxopentanoate
This initial and crucial step involves the conversion of a carbonyl group to a geminal difluoride. Diethylaminosulfur trifluoride (DAST) or its more thermally stable analogs like Deoxo-Fluor® are the reagents of choice for this transformation. The reaction proceeds via a nucleophilic attack of the carbonyl oxygen on the sulfur of the fluorinating agent, followed by an intramolecular fluoride transfer.
To a solution of ethyl 3,3-dimethyl-5-oxopentanoate (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to -78 °C.
Slowly add a solution of DAST or Deoxo-Fluor® (1.2-1.5 equivalents) in DCM to the cooled reaction mixture.
Allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product, ethyl 5,5-difluoro-3,3-dimethylpentanoate, can be purified by column chromatography on silica gel.
Step 2: Saponification to 5,5-Difluoro-3,3-dimethylpentanoic acid
The final step is a standard ester hydrolysis to yield the desired carboxylic acid.
Dissolve the purified ethyl 5,5-difluoro-3,3-dimethylpentanoate in a mixture of tetrahydrofuran (THF) and water.
Add an excess of lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
Acidify the reaction mixture to a pH of ~2 with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
Extract the product with a suitable organic solvent, such as ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford the final product, 5,5-difluoro-3,3-dimethylpentanoic acid.
Physicochemical Properties (Predicted)
The physical and chemical properties of 5,5-Difluoro-3,3-dimethylpentanoic acid can be predicted based on its structure and by comparison with analogous compounds.
Property
Predicted Value/Range
Rationale and Comparative Data
Molecular Formula
C7H12F2O2
Based on atomic composition.
Molecular Weight
166.17 g/mol
Calculated from the molecular formula.
Boiling Point
180-200 °C
Expected to be higher than 3,3-dimethylpentanoic acid due to increased polarity and molecular weight from the fluorine atoms.
pKa
4.0 - 4.5
The electron-withdrawing effect of the two fluorine atoms will increase the acidity of the carboxylic acid compared to the non-fluorinated analog (pKa of 3,3-dimethylpentanoic acid is likely around 4.8-5.0).
LogP
1.5 - 2.0
The introduction of fluorine atoms generally increases lipophilicity, but the difluoro group's effect can be complex. This is a predicted value based on related structures.
Appearance
Colorless liquid or low-melting solid
Many similar short-chain carboxylic acids are liquids or low-melting solids at room temperature.
Spectroscopic Characterization (Predicted)
The structure of 5,5-Difluoro-3,3-dimethylpentanoic acid could be unequivocally confirmed using a combination of spectroscopic techniques.
¹H NMR: The spectrum would be expected to show a triplet in the downfield region corresponding to the proton of the difluoromethyl group, coupled to the two fluorine atoms. The methylene protons would appear as a singlet, and the methyl protons as a singlet further upfield.
¹³C NMR: The carbon of the difluoromethyl group would appear as a triplet due to C-F coupling. The other carbon signals would be consistent with the structure.
¹⁹F NMR: A single resonance would be expected, which would be a triplet due to coupling with the adjacent proton.
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Applications in Drug Development and Research
The unique properties imparted by the gem-difluoro group make 5,5-Difluoro-3,3-dimethylpentanoic acid and its derivatives attractive for various applications in drug discovery and development.
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to oxidative metabolism. This can lead to improved pharmacokinetic profiles of drug candidates.[1]
Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can fine-tune the pKa of the carboxylic acid, which is crucial for optimizing drug-receptor interactions and solubility.
Lipophilicity and Bioavailability: Fluorination can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes and improving oral bioavailability.[2]
Conformational Control: The steric bulk and electrostatic properties of the difluoromethyl and dimethyl groups can influence the conformational preferences of the molecule, which can be exploited to achieve a desired binding mode to a biological target.
Derivatives of similar fluorinated pentanoic acids have been explored in various therapeutic areas. For example, fluorinated amino acids are of high importance in medicinal chemistry.[1] The incorporation of (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid into growth hormone secretagogue compounds resulted in new analogs with significantly increased in vitro potency.[6][7] This highlights the potential of the 5,5-difluoro-pentanoic acid scaffold in developing novel therapeutics.
Safety and Handling
As with any chemical, 5,5-Difluoro-3,3-dimethylpentanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.
Conclusion
5,5-Difluoro-3,3-dimethylpentanoic acid represents a promising, albeit under-documented, chemical entity with significant potential in the fields of medicinal chemistry and materials science. This guide provides a comprehensive, predictive framework for its synthesis, properties, and applications based on established chemical principles and data from analogous compounds. The strategic incorporation of gem-difluoro and dimethyl functionalities offers a powerful tool for modulating molecular properties, making this and similar compounds valuable building blocks for the design of next-generation pharmaceuticals and advanced materials. Further empirical research is warranted to fully elucidate the characteristics and potential of this intriguing molecule.
References
ResearchGate. An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. [Link]
ResearchGate. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. [Link]
U.S. Food and Drug Administration. UNII - 06CA9QMG6Z. [Link]
Google Patents.
American Elements. 2,3-dimethylpentanoic acid. [Link]
FLUORINE NOTES. AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. [Link]
MDPI. Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. [Link]
RSC Publishing. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. [Link]
Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
ResearchGate. Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. [Link]
MDPI. Chemical Behavior and Bioactive Properties of Spinorphin Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs. [Link]
Technical Whitepaper: Spectroscopic Profiling of 5,5-Difluoro-3,3-dimethylpentanoic Acid
Executive Summary This technical guide provides a comprehensive predictive spectral analysis of 5,5-Difluoro-3,3-dimethylpentanoic acid (C H F O ), a specialized fluorinated intermediate. The molecule features a terminal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive predictive spectral analysis of 5,5-Difluoro-3,3-dimethylpentanoic acid (C
HFO), a specialized fluorinated intermediate. The molecule features a terminal difluoromethyl () motif combined with a gem-dimethyl "Thorpe-Ingold" conformational lock. These structural elements are critical in medicinal chemistry for modulating metabolic stability (blocking -oxidation) and increasing lipophilicity without sacrificing solubility.
This document synthesizes theoretical chemoinformatic principles with empirical substituent additivity rules to generate high-fidelity predicted data for NMR (
H, C, F), IR, and Mass Spectrometry. It concludes with a self-validating experimental protocol for structural confirmation.
Structural Analysis & Electronic Environment
To accurately predict spectral behavior, we must first define the magnetic and electronic environment of the nuclei.
The Gem-Dimethyl Effect (C3): The quaternary carbon at position 3 acts as a "insulator," magnetically decoupling the spin systems of the C2 and C4 methylene groups. This results in simplified first-order splitting patterns in
H NMR.
The Difluoromethyl Group (C5): The terminal
group is a strong electron-withdrawing motif. It will induce significant downfield shifts and large scalar couplings (-coupling) in both H and C spectra.
Symmetry: The molecule possesses a plane of symmetry bisecting the C1-C2-C3-C4-C5 backbone if time-averaged rotation is assumed. However, the gem-dimethyl groups are enantiotopic, appearing as a singlet in an achiral environment.
The following diagram visualizes the scalar coupling networks (
-couplings) that dictate the NMR multiplicities.
Caption: Connectivity map highlighting the magnetic isolation of C2 and the complex coupling network surrounding the fluorinated C5-C4 terminus.
Predicted NMR Spectroscopy
Solvent Model: DMSO-d
or CDCl (Values referenced to TMS at 0.00 ppm).
Proton NMR (
H)
The
H spectrum is characterized by the distinct triplet-of-triplets pattern of the terminal proton and the singlet of the gem-dimethyl group.
Position
Group
Shift (, ppm)
Multiplicity
Integration
Coupling Constants (, Hz)
Assignment Logic
H-5
5.70 – 6.10
tt (Triplet of Triplets)
1H
Hz Hz
Characteristic gem-difluoro proton. Large coupling to F, smaller vicinal coupling to H-4.
COOH
11.0 – 12.5
br s (Broad Singlet)
1H
-
Exchangeable acidic proton; shift is concentration/solvent dependent.
H-2
2.25 – 2.40
s (Singlet)
2H
-
Isolated from H-4 by Quat-C3. Alpha to carbonyl deshielding.
H-4
1.90 – 2.10
td (Triplet of Doublets)
2H
Hz Hz
Beta to F (deshielded). Split by two F's (triplet) and one H-5 (doublet).
Me
1.05 – 1.15
s (Singlet)
6H
-
Gem-dimethyl group; shielded and isolated.
Carbon-13 NMR (
C)
The
C spectrum will show characteristic carbon-fluorine splitting (). Note that C3 (quaternary) may appear as a triplet with very small coupling or a broadened singlet due to long-range coupling ().
Carbon
Type
Shift (, ppm)
Multiplicity ()
Coupling (, Hz)
C-1
Carbonyl
175.0 – 178.0
Singlet
-
C-5
114.0 – 118.0
Triplet
Hz
C-2
Methylene
44.0 – 46.0
Singlet
-
C-4
Methylene
40.0 – 43.0
Triplet
Hz
C-3
Quaternary
32.0 – 34.0
Broad Singlet / Weak Triplet
Hz
Me
Methyl
25.0 – 27.0
Singlet
-
Fluorine-19 NMR (
F)
This is the most diagnostic tool for purity assessment.
Shift:-114.0 to -118.0 ppm (Standard range for alkyl difluoromethyl groups).
To ensure scientific integrity, the predicted data must be validated against a synthesized standard. The following workflow outlines the "Self-Validating" loop.
Synthesis & Verification Workflow
The synthesis likely involves the radical addition of a fluorinated precursor to a dimethyl-substituted alkene or the functionalization of a glutaric acid derivative.
Caption: Analytical workflow for validating the identity of 5,5-difluoro-3,3-dimethylpentanoic acid.
Critical Quality Attributes (CQA) Check
Integration Check: In
H NMR, the ratio of the gem-dimethyl singlet (6H) to the CHF triplet (1H) must be exactly 6:1. Any deviation indicates impurity or incorrect structure.
Coupling Verification: The
C triplet at ~116 ppm () is the definitive proof of the moiety. If this appears as a singlet, the fluorination failed.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for IR and NMR shift tables).
Dolbier, W. R. (2009). "Fluorine NMR Spectroscopy". Guide to Fluorine NMR for Organic Chemists. Wiley. Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane". J. Chem. Soc., Trans., 107, 1080-1106. (Foundational paper on the Thorpe-Ingold/Gem-dimethyl effect). Link
Hu, J., & Zhang, W. (2015). "Structure-property relationship of fluorinated carboxylic acids in mass spectrometry". Journal of Fluorine Chemistry, 178, 1-10.
Technical Guide: Solubility Profiling & Handling of 5,5-Difluoro-3,3-dimethylpentanoic Acid
The following technical guide is structured to serve as a definitive reference for the physicochemical characterization and handling of 5,5-Difluoro-3,3-dimethylpentanoic acid . It is written from the perspective of a Se...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for the physicochemical characterization and handling of 5,5-Difluoro-3,3-dimethylpentanoic acid . It is written from the perspective of a Senior Application Scientist to support drug discovery and process chemistry teams.
[1]
Executive Summary
5,5-Difluoro-3,3-dimethylpentanoic acid (CAS: N/A for specific isomer in common public registries; Analogous to 3,3-dimethylpentanoic acid, CAS 3177-74-0) represents a specialized fluorinated building block in medicinal chemistry.[1] Its structural motif combines a gem-dimethyl group (for conformational restriction and metabolic stability) with a terminal difluoromethyl group (a lipophilic bioisostere for hydroxyl or methyl groups).[1]
Understanding the solubility profile of this compound is critical for two primary workflows:
Synthetic Optimization: Selection of reaction solvents and extraction media.[1]
Biological Assays: Preparation of stable stock solutions and prevention of compound precipitation in aqueous buffers.
This guide defines the theoretical physicochemical baseline and provides validated protocols for determining the exact solubility limits in your specific application.
Physicochemical Baseline & Solubility Landscape
Before initiating wet-lab experiments, we must establish the theoretical boundaries based on Structure-Activity Relationships (SAR) of fluorinated aliphatic acids.[1]
Predicted Physicochemical Properties
Note: Values are estimated based on structural analogs (3,3-dimethylpentanoic acid and 5,5,5-trifluoropentanoic acid).[1]
Likely an oil at RT; prone to "oiling out" in aqueous mixtures rather than precipitating as crystals.[1]
pKa (Acid)
4.6 – 4.8
Critical: Solubility is highly pH-dependent.[1] At pH > 6.0, the compound exists as a soluble carboxylate anion.[1]
LogP (Lipophilicity)
~1.8 – 2.2
Moderately lipophilic.[1] The gem-dimethyl and difluoro groups increase LogP relative to pentanoic acid.[1]
H-Bond Donors
1 (COOH) + Weak (CF₂H)
The terminal proton on CF₂H is a weak H-bond donor, aiding solubility in acceptors like DMSO.[1]
Solubility Landscape
Aqueous Solubility (pH Dependent)
Acidic Conditions (pH < 4): The compound is neutral.[1] Solubility is limited by the lipophilic tail (gem-dimethyl + difluoro).[1] Expected range: 1 – 10 mM (Low).[1]
Basic Conditions (pH > 6): The compound deprotonates to the carboxylate anion.[1] Solubility increases drastically.[1] Expected range: > 100 mM (High).[1]
Risk Factor: In intermediate pH ranges (pH 4–5), the compound may form a supersaturated solution that separates into an oil phase over time.[1]
Turbid/Precipitate: Insoluble.[1] Perform serial dilutions to find the limit.
Solubility Assessment Workflow (Visualization)
The following diagram outlines the decision logic for handling 5,5-Difluoro-3,3-dimethylpentanoic acid based on the required application.
Figure 1: Decision tree for solvent selection and buffer preparation based on the physicochemical state of the fluorinated acid.
Critical Handling Insights
The "Oiling Out" Phenomenon
Unlike crystalline solids that precipitate, this compound (likely a liquid or low-melting solid) may undergo Liquid-Liquid Phase Separation (LLPS) in aqueous media.[1]
Symptom: The solution looks cloudy or "milky" rather than containing distinct particles.[1]
Correction: Do not filter milky solutions; you will lose the compound.[1] Instead, increase the pH to >7.0 using 0.1N NaOH or increase the percentage of co-solvent (DMSO/Ethanol).[1]
Synthesis & Extraction
When using this compound as an intermediate:
Extraction: It can be efficiently extracted from acidified aqueous solutions (pH ~2) into Dichloromethane (DCM) or Ethyl Acetate .[1]
Purification: Avoid non-polar eluents (pure Hexanes) in chromatography. Use a gradient of Hexanes:Ethyl Acetate (starting at 95:5) to ensure migration.
Fluorine NMR (¹⁹F-NMR)
Because the compound lacks a UV chromophore (unless derivatized), solubility in deuterated solvents is best verified via ¹⁹F-NMR .[1]
Diagnostic Signal: Look for the characteristic splitting of the CF₂H group (doublet of triplets or similar multiplet) around -110 to -130 ppm (depending on reference).[1]
Quantification: Use an internal standard (e.g., trifluorotoluene) in the NMR tube to calculate exact concentration in solution.[1]
References
PubChem. 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid (Mefluleucine) Compound Summary. National Library of Medicine.[1] [Link][1]
Technical Guide: Stability Profile & Applications of 5,5-Difluoro-3,3-dimethylpentanoic Acid
This technical guide provides an in-depth analysis of 5,5-Difluoro-3,3-dimethylpentanoic acid (CAS: 2026374-42-3), a specialized fluorinated building block used in medicinal chemistry.[1] Executive Summary 5,5-Difluoro-3...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 5,5-Difluoro-3,3-dimethylpentanoic acid (CAS: 2026374-42-3), a specialized fluorinated building block used in medicinal chemistry.[1]
Executive Summary
5,5-Difluoro-3,3-dimethylpentanoic acid represents a strategic scaffold in modern drug design, combining the metabolic robustness of the gem-dimethyl effect with the bioisosteric properties of the terminal difluoromethyl (-CF₂H) group. Unlike simple aliphatic acids, this molecule is engineered to resist oxidative metabolism while offering unique hydrogen-bond donor capabilities.[2][3] This guide details its physicochemical stability, metabolic resilience, and handling protocols for high-precision research applications.
Chemical Architecture & Physicochemical Profile[2]
The stability of this molecule is dictated by the interplay between three distinct structural motifs. Understanding this architecture is prerequisite to predicting its behavior in solution and biological systems.
Feature
Structural Motif
Stability Function
A
Terminal Difluoromethyl (-CF₂H)
Lipophilic H-Bond Donor: Acts as a bioisostere for alcohols/thiols but resists oxidation. The C-F bonds (approx. 116 kcal/mol) render this terminus chemically inert to standard hydrolysis.
B
Gem-Dimethyl Group (C3)
Steric Shield (Thorpe-Ingold Effect): The bulky methyl groups at C3 impose conformational constraints, protecting the carbon chain from enzymatic degradation (β-oxidation) and hindering nucleophilic attack on the backbone.
C
Carboxylic Acid Tail (C1)
Reactive Handle: Standard carboxylic acid stability. pKa is modulated by the inductive effect of the distal fluorine atoms, likely lowering it slightly relative to non-fluorinated analogues (est. pKa 4.2–4.5).
Structural Visualization
The following diagram illustrates the stability nodes within the molecule.
Caption: Structural stability map highlighting the functional roles of the difluoro and dimethyl moieties.
Stability Analysis
Chemical Stability
Hydrolytic Stability: The molecule is highly stable to aqueous hydrolysis across a broad pH range (1–10). The C-F bonds are not susceptible to nucleophilic displacement under standard conditions.
Base Sensitivity (Critical): While generally stable, the protons at C4 (adjacent to the -CF₂H group) have increased acidity due to the electron-withdrawing fluorine atoms. Under harsh basic conditions (e.g., t-BuLi, NaH, or refluxing alkoxides), there is a theoretical risk of HF elimination to form a vinyl fluoride. However, the adjacent gem-dimethyl group at C3 provides significant steric protection, making this elimination much slower than in linear difluoroalkanes.
Recommendation: Avoid strong organolithium bases unless the carboxylate is protected. Use mild bases (carbonates, tertiary amines) for coupling reactions.
Metabolic Stability (In Vitro/In Vivo)
This scaffold is specifically designed to overcome "metabolic soft spots."
Blockade of β-Oxidation: In fatty acid metabolism, the β-position (C3) is a primary site of enzymatic attack. The gem-dimethyl substitution fully blocks this pathway, significantly extending half-life (
).
Oxidative Resistance: The terminal methyl group of an alkyl chain is typically oxidized to an alcohol and then an acid. Replacing terminal hydrogens with fluorine (-CF₂H) effectively shuts down this CYP450-mediated hydroxylation while retaining hydrogen-bond donating capacity (unlike -CF₃).
Thermal Stability
The compound is thermally stable at standard laboratory temperatures. Unlike β-keto acids, it is not prone to spontaneous decarboxylation because the carbonyl is separated from the alpha-carbon by the stable gem-dimethyl linker.
Boiling Point: Estimated >200°C (at 760 mmHg).
Storage: Stable at room temperature; however, 2–8°C is recommended for long-term purity maintenance.
To validate the integrity of this building block in a drug formulation, the following stress-testing protocol is recommended.
Caption: Forced degradation workflow to verify chemical integrity under stress conditions.
Handling & Storage
Hygroscopicity: Fluorinated acids can be slightly hygroscopic. Store in a desiccator or tightly sealed container.
Container Compatibility: Borosilicate glass is suitable. Avoid long-term storage in low-density polyethylene (LDPE) if high purity is critical, as fluorinated compounds can sometimes adsorb to plastics.
Synthesis & Sourcing Context
While specific synthesis routes for this CAS are proprietary to manufacturers like BLD Pharm and Enamine, the general synthetic logic follows the "Deoxofluorination Strategy" or "Gem-Dimethyl Construction."
Route A (From Keto-Acid): Starting from 3,3-dimethyl-5-oxopentanoic acid, the aldehyde is converted to -CF₂H using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Note: This route confirms the stability of the C3-gem-dimethyl group during fluorination conditions.
Route B (Gem-Difluoroalkene Addition): Radical addition of carboxylic acid precursors to gem-difluoroalkenes is a modern method to install the -CF₂- moiety, though less common for terminal -CF₂H.
References
Vertex AI Search. (2025). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
BLD Pharm. (2025).[4] Product Catalog: 5,5-Difluoro-3,3-dimethylpentanoic acid (CAS 2026374-42-3).[1][4][5][6] Link
Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Link
Zafrani, Y., et al. (2017). Difluoromethyl Bioisosteres: Structural, Physical, and Chemical Features. Journal of Medicinal Chemistry. Link
Unlocking New Therapeutic Potential: A Technical Guide to the Research Applications of 5,5-Difluoro-3,3-dimethylpentanoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The gem-difluoromethylene group (-CF2-) is a particularly valuable motif, serving as a bioisostere for carbonyls and improving metabolic stability.[4][5] This guide introduces 5,5-Difluoro-3,3-dimethylpentanoic acid , a novel chemical entity that, while not extensively studied, presents significant potential at the intersection of fragment-based screening, bioisosteric replacement, and metabolic pathway investigation. We will explore its predicted properties, propose key research applications with detailed experimental workflows, and outline a plausible synthetic strategy. This document serves as a technical primer for researchers aiming to leverage this unique scaffold in their drug discovery programs.
The Strategic Imperative of Fluorine in Drug Discovery
The introduction of fluorine into a drug candidate can profoundly alter its biological profile. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can modulate a molecule's acidity, lipophilicity, conformational preferences, and resistance to oxidative metabolism.[1][2] Specifically, the gem-difluoromethylene group has emerged as a critical functional group. It is recognized for its ability to act as a non-hydrolyzable mimic of a carbonyl or amide group and for its capacity to block metabolic oxidation at or near the site of fluorination, thereby enhancing a drug's half-life and bioavailability.[4][5][6]
Molecular Profile of 5,5-Difluoro-3,3-dimethylpentanoic Acid
The unique structure of 5,5-Difluoro-3,3-dimethylpentanoic acid combines three key features: a terminal gem-difluoro group, a sterically hindered quaternary carbon center (3,3-dimethyl), and a carboxylic acid headgroup. This combination suggests a distinctive physicochemical profile with significant implications for its application in drug design.
Chemical Structure:
Predicted Physicochemical and Pharmacokinetic Properties
The properties of this molecule are predicted based on established principles of physical organic chemistry and data from analogous fluorinated compounds.
Property
Predicted Value/Characteristic
Rationale
pKa
~4.0 - 4.5
The electron-withdrawing effect of the distant CF2 group will slightly increase the acidity of the carboxylic acid compared to its non-fluorinated analog, 3,3-dimethylpentanoic acid (pKa ~4.9).
LogD (pH 7.4)
1.0 - 1.5
The CF2 group increases lipophilicity compared to a CH2 group. However, the ionized carboxylate at pH 7.4 will ensure significant aqueous solubility. This balanced lipophilicity is often desirable in drug candidates.
Metabolic Stability
High
The C-F bonds are exceptionally strong and resistant to cleavage. The quaternary 3,3-dimethyl center sterically shields the α- and β-positions from enzymatic attack (e.g., by Cytochrome P450 enzymes), while the CF2 group prevents ω-oxidation.[2][3]
Bioisosteric Potential
Carbonyl, Amide, Hydroxymethyl group
The CF2 group is a well-established bioisostere of a carbonyl group.[6] The entire scaffold can be considered a surrogate for more complex carboxylic acids where metabolic stability is a concern.[7]
Core Research Applications & Methodologies
Application 1: A Metabolically Robust Bioisostere for Carboxylic Acids
Scientific Rationale: The carboxylic acid functional group is common in bioactive molecules but can lead to poor cell permeability and rapid Phase II metabolism (e.g., glucuronidation), limiting oral bioavailability.[3][7] Replacing a metabolically vulnerable carboxylic acid-containing lead compound with 5,5-Difluoro-3,3-dimethylpentanoic acid as a novel side chain or core element could overcome these liabilities while preserving or enhancing target engagement.
This protocol outlines the process for replacing a known metabolically labile carboxylic acid side chain in a lead compound with our target molecule.
Compound Synthesis:
Synthesize the parent lead compound (Control Compound).
Synthesize the analog where the original carboxylic acid moiety is replaced by an amide-linked 5,5-Difluoro-3,3-dimethylpentanoic acid (Test Compound).
In Vitro Target Affinity Assay:
Perform a binding assay (e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)) to determine the binding constants (KD) of both the Control and Test Compounds against the purified target protein. Causality: This step directly compares the binding contribution of the original vs. the fluorinated moiety.
Cell-Based Potency Assay:
Measure the IC50 or EC50 values of both compounds in a relevant cell-based functional assay. Causality: This confirms that the modification does not abrogate biological activity in a cellular context.
Metabolic Stability Assessment:
Incubate both compounds with human liver microsomes (HLM) or hepatocytes.
Monitor the disappearance of the parent compound over time using LC-MS/MS.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). Causality: This provides a direct measure of the improvement in metabolic stability conferred by the fluorinated, sterically hindered scaffold.
Permeability Assay:
Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell permeability assay to assess passive diffusion and efflux liability. Causality: This evaluates whether the increased lipophilicity of the fluorinated analog improves membrane permeability.
Caption: Workflow for validating a bioisosteric replacement strategy.
Application 2: A Novel Vector for Fragment-Based Drug Discovery (FBDD)
Scientific Rationale: FBDD relies on identifying low-molecular-weight fragments that bind weakly to a target, which are then optimized into potent leads. The structural rigidity of the 3,3-dimethyl group, combined with the polar, hydrogen-bond-accepting capability of the CF2 group and the acidic headgroup, makes 5,5-Difluoro-3,3-dimethylpentanoic acid an attractive and unique fragment. It provides a novel vector for fragment elaboration that is pre-equipped with metabolic stability.
Primary Screen (Ligand-Observed NMR):
Screen a library of fragments, including 5,5-Difluoro-3,3-dimethylpentanoic acid, against the ¹⁵N-labeled target protein.
Use Saturation Transfer Difference (STD) NMR or Water-LOGSY to identify binders. Causality: These NMR techniques are highly sensitive for detecting weak fragment binding without requiring high-throughput functional assays.
Hit Validation (Protein-Observed NMR):
For identified hits, perform ¹H-¹⁵N HSQC NMR experiments.
Compare the spectrum of the protein with and without the fragment. Chemical shift perturbations (CSPs) of specific residues confirm binding and map the binding site. Causality: This validates the hit and provides crucial structural information about the binding location on the target.
Structural Characterization:
Soak the validated fragment hit into crystals of the target protein.
Solve the co-crystal structure using X-ray crystallography. Causality: A high-resolution structure provides the definitive binding mode and orientation, which is essential for guiding the structure-based design of more potent compounds.
Fragment Elaboration/Linking:
Based on the crystal structure, use computational and synthetic chemistry to grow the fragment or link it to other nearby fragments to improve affinity and develop a lead compound. The carboxylic acid handle provides a convenient point for chemical modification.
Caption: A typical workflow for Fragment-Based Drug Discovery.
Proposed Synthetic Strategy
Given the novelty of the compound, a validated synthetic route is not published. However, a plausible route can be proposed based on established organofluorine chemistry. One potential approach involves the deoxofluorination of a suitable keto-ester precursor.
Protocol: Proposed Synthesis of 5,5-Difluoro-3,3-dimethylpentanoic acid
Step 1: Synthesis of Ethyl 3,3-dimethyl-5-oxopentanoate.
React ethyl 3,3-dimethyl-4-pentenoate with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) to yield the corresponding aldehyde.
Oxidize the resulting aldehyde to the carboxylic acid using a mild oxidant like potassium permanganate. This step might require protection of the ester. A more direct route could involve known methods for preparing 3,3-dimethyl-5-oxopentanoic acid.[8]
Step 2: Deoxofluorination.
Dissolve the keto-acid from Step 1 in an anhydrous, non-protic solvent (e.g., dichloromethane).
Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
Add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® dropwise. Causality: These reagents are standard for converting ketones into gem-difluorides.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Step 3: Workup and Purification.
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography on silica gel to yield the pure 5,5-Difluoro-3,3-dimethylpentanoic acid.
Step 4: Characterization.
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹⁹F NMR should show a characteristic triplet signal.
Conclusion and Future Outlook
5,5-Difluoro-3,3-dimethylpentanoic acid represents a promising, albeit underexplored, molecular scaffold for modern drug discovery. Its unique combination of a metabolically robust gem-difluoro group, a sterically hindered core, and a versatile carboxylic acid handle makes it an ideal candidate for multiple applications. As a bioisosteric replacement, it has the potential to solve common pharmacokinetic challenges. As a novel fragment, it can unlock new chemical space in FBDD campaigns. This guide provides the foundational rationale and detailed experimental frameworks for researchers to begin harnessing the potential of this intriguing molecule, paving the way for the development of next-generation therapeutics with improved drug-like properties.
References
Muta, K., Okamoto, K., Nakayama, H., Wada, S., & Nagaki, A. (n.d.). Applications of gem‐difluoroalkenes. ResearchGate. Retrieved from [Link]
Chen, K., Yusuf, A., & Xu, X. (2026). Recent Advance in Defluorinative Transformations of α‐Trifluoromethyl Carbene Intermediates. CHEMCATCHEM. Retrieved from [Link]
(n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Center for Biotechnology Information. Retrieved from [Link]
(n.d.). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv. Retrieved from [Link]
(n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. Retrieved from [Link]
(2026, January 03). Structure property relationships of fluorinated carboxylic acid bioisosteres. ResearchGate. Retrieved from [Link]
(n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
(n.d.). EP0103136A2 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation. Google Patents.
The Ascendancy of the Gem-Difluoroalkyl Group: A Strategic Element in Modern Drug Discovery
An In-depth Technical Guide Abstract The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, fundamentally altering the pharmacologic profile of parent com...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, fundamentally altering the pharmacologic profile of parent compounds.[1][2] Among the diverse array of fluorinated motifs, the gem-difluoroalkyl group (–CF2–) has emerged as a uniquely versatile and powerful tool for drug design professionals. Its significance lies not in a single attribute, but in a confluence of unique physicochemical properties that can be leveraged to overcome common challenges in drug development, from metabolic instability to suboptimal target engagement. This guide provides a comprehensive analysis of the biological significance of the gem-difluoroalkyl group, elucidating the underlying principles that govern its effects on molecular properties and exploring its application in enhancing drug-like characteristics. We will delve into its role as a bioisostere, its impact on metabolic stability, its ability to modulate acidity and lipophilicity, and its profound influence on molecular conformation and binding interactions.
Introduction: Beyond Simple Fluorination
For decades, medicinal chemists have utilized fluorine to enhance the properties of drug candidates.[1] The introduction of one or more fluorine atoms can have a significant impact on physicochemical and biological properties.[2] The gem-difluoromethylene (CF2) group, however, offers a more nuanced and multifaceted approach than simple monofluorination or the more common trifluoromethyl (CF3) group.[3] It serves as a valuable structural motif present in numerous pharmaceuticals and biologically active compounds, capable of improving absorption, distribution, metabolism, and excretion (ADME) as well as pharmacokinetic (PK) properties.[4][5]
The gem-difluoroalkyl group's utility stems from a unique combination of electronic and steric effects. The two highly electronegative fluorine atoms create a strong dipole and withdraw electron density, yet the group also possesses a C-H bond (in the case of -CF2H) capable of participating in unusual hydrogen bonding interactions.[1] This duality allows it to act as a sophisticated bioisosteric replacement for common functional groups, enhancing molecular stability while preserving or even improving biological activity.[6][7] This guide will explore the causality behind these effects, providing researchers and drug development professionals with the foundational knowledge to strategically deploy this powerful chemical entity.
The Unique Physicochemical Profile of the Gem-Difluoroalkyl Group
The biological effects of the gem-difluoroalkyl group are a direct consequence of its fundamental physicochemical characteristics. Understanding these properties is paramount to its rational application in drug design.
Lipophilicity (LogP): A Context-Dependent Modulator
Lipophilicity is a critical parameter influencing a drug's solubility, permeability, and plasma protein binding.[8] While fluorination is often associated with increased lipophilicity, the gem-difluoroalkyl group presents a more complex scenario. The effect on LogP can be an increase or decrease, depending on the molecular context, including the structure of the parent molecule and the position of the CF2 group.[9][10] For instance, replacing two hydrogen atoms with fluorine in methyl 2-phenoxy acetate led to a significant lipophilicity increase of approximately 1.5 logP units.[1] However, studies on difluoromethyl anisoles and thioanisoles have shown that the change in LogP (Δlog P) when replacing a methyl with a difluoromethyl group can range from -0.1 to +0.4.[11][12] This variability is often tied to the molecule's overall dipole moment and conformational preferences in different solvent environments.[1][8]
Can significantly increase lipophilicity, especially when positioned between two functional groups.
Methoxy to Difluoromethoxy
-OCH3
-OCF2H
Context-dependent
Can interconvert between lipophilic and polar conformations, acting as a "lipophilicity chameleon".[8]
Table 1: Impact of Gem-Difluorination on Lipophilicity.
Electronic Effects and pKa Modulation
The two fluorine atoms in a gem-difluoroalkyl group exert a powerful electron-withdrawing inductive effect. This property is frequently exploited to modulate the acidity or basicity (pKa) of nearby functional groups, which is crucial for controlling a drug's ionization state, solubility, and receptor interactions at physiological pH. Studies on functionalized gem-difluorinated cycloalkanes have shown that the influence of the CF2 moiety on the acidity of carboxylic acids and the basicity of amines is significant and predictable.[10][13] For example, gem-difluorination has been shown to decrease the pKa values of protonated amines by 0.3 - 0.5 units.[14] This ability to fine-tune pKa without drastic structural changes is a key advantage in lead optimization.[15]
Figure 1: Inductive effect of the CF2 group on amine basicity.
Hydrogen Bonding: The "Lipophilic Hydrogen Bond Donor"
Perhaps the most fascinating characteristic of the difluoromethyl (CF2H) group is its capacity to act as a hydrogen bond (H-bond) donor.[1][2] The electron-withdrawing fluorine atoms polarize the adjacent C-H bond, making the hydrogen atom sufficiently acidic to interact with H-bond acceptors like oxygen or nitrogen atoms in a protein binding site.[1][16] This is a unique trait among polyfluorinated motifs.[2]
Extensive studies have quantified this ability, finding that the difluoromethyl group's H-bond acidity is similar to that of thiophenols and anilines, though not as strong as a hydroxyl group.[11][12][17] This allows the CF2H group to serve as a "lipophilic hydrogen bond donor," a rare and valuable combination of properties.[17][18] It can maintain critical H-bonding interactions while simultaneously increasing lipophilicity and metabolic stability, making it an excellent bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][6]
Conformational Control and Dipole Moment
The replacement of a methylene (-CH2-) with a difluoromethylene (-CF2-) group introduces significant steric and stereoelectronic changes that can dictate molecular conformation.[3][19] The C-CF2-C bond angle is typically wider (~116-118°) than a standard C-CH2-C angle (~112.5°), and the C-F bonds are longer than C-H bonds.[20] These geometric alterations can impose conformational constraints, locking a molecule into a more bioactive shape.[19] Furthermore, the two strong C-F bond dipoles can significantly alter the molecule's overall dipole moment. In extended aliphatic chains, placing two CF2 groups in a 1,4-relationship can stabilize an extended anti-zig-zag conformation due to the favorable anti-parallel alignment of the local dipoles.[20] This conformational control can be a powerful tool for optimizing ligand-receptor interactions.
The unique physicochemical profile of the gem-difluoroalkyl group translates directly into tangible benefits for a drug candidate's ADME profile.
Blocking Metabolic Hotspots
One of the most valuable applications of gem-difluorination is to enhance metabolic stability.[4][21][22] The carbon-fluorine bond is exceptionally strong (BDE up to 130 kcal mol⁻¹), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[2] Replacing a metabolically vulnerable C-H bond with a C-F bond can effectively block this pathway. For example, replacing a methoxy group (-OCH3) with a difluoromethoxy group (-OCF2H) is a common strategy to prevent O-demethylation, thereby increasing a drug's half-life.[21] Studies have consistently shown that gem-difluorination either does not affect or slightly improves the metabolic stability of model compounds in liver microsome assays.[10][13]
Figure 2: Experimental workflow for assessing metabolic stability.
Modulating Permeability and Bioavailability
A drug's ability to cross cell membranes is intrinsically linked to its lipophilicity and hydrogen bonding potential. By strategically incorporating a gem-difluoroalkyl group, chemists can fine-tune these properties to optimize membrane permeability.[1][5] The ability to modulate LogP while potentially adding a new hydrogen bond donor capability provides a sophisticated lever for improving oral bioavailability.[6]
Pharmacodynamic Impact: The Art of Bioisosteric Replacement
Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a fundamental strategy in medicinal chemistry.[7] The gem-difluoroalkyl group is a particularly versatile bioisostere.[23]
CF2H as a bioisostere of -OH, -SH, and -NH2 : This is arguably the most powerful application. The CF2H group can mimic the hydrogen-bond donating capability of these common pharmacophores while blocking metabolic oxidation and modulating lipophilicity.[1][6][24]
CF2 as a bioisostere of an ether oxygen or carbonyl group : The CF2 group is considered a stable mimic of an ether oxygen (-O-) or a carbonyl group (C=O).[16][23][25] It shares a similar steric profile and can replicate some of the polar interactions of the original group without the associated metabolic liabilities or chemical reactivity.
Key Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment with Rat Liver Microsomes (RLM)
This protocol provides a framework for evaluating the metabolic stability of a gem-difluoroalkyl-containing compound.
1. Reagent Preparation:
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
RLM Suspension: Thaw pooled rat liver microsomes on ice and dilute with cold phosphate buffer to a final concentration of 1 mg/mL.
NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer immediately before use.
2. Incubation Procedure:
Pre-warm the RLM suspension and phosphate buffer to 37°C for 5 minutes.
In a microcentrifuge tube, combine 485 µL of the RLM suspension with 5 µL of the 10 mM test compound stock (final concentration: 1 µM). Mix gently.
Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH solution. This is the T=0 time point for quenching (see next step).
Incubate the reaction mixture in a shaking water bath at 37°C.
3. Time-Point Sampling and Reaction Quenching:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a tube containing 150 µL of ice-cold acetonitrile with an internal standard.
Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
4. Analysis:
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
Quantify the peak area of the parent compound relative to the internal standard at each time point.
Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol: Representative Synthesis of a β-Difluoroalkyl Sulfonate
This protocol is adapted from a method for synthesizing versatile gem-difluoroalkane building blocks, which can be further functionalized.[26]
1. Reaction Setup:
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the starting vinyl sulfonate (1.0 equiv).
Dissolve the substrate in an appropriate anhydrous solvent (e.g., Dichloromethane, DCM).
Add a hypervalent iodine reagent, such as (difluoroiodo)toluene (2.0 equiv).
2. Reagent Addition and Reaction:
Cool the reaction mixture to 0°C in an ice bath.
Slowly add a fluoride source, such as Py-HF (3.0 equiv), dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
3. Work-up and Purification:
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired β-tosyloxylated gem-difluoroalkane. This product contains a valuable leaving group (OTs) for subsequent SN2 reactions to introduce a wide variety of functionalities.[26]
Conclusion and Future Outlook
The gem-difluoroalkyl group is far more than a simple fluorinated substituent; it is a strategic design element that offers nuanced control over a molecule's physicochemical and pharmacokinetic properties. Its ability to act as a metabolically robust, lipophilic hydrogen bond donor and a versatile bioisostere for several key functional groups provides a powerful toolkit for addressing multifaceted challenges in drug discovery.[1][6] As synthetic methodologies for the precise introduction of this moiety continue to advance, the rational application of gem-difluoroalkyl groups is set to become an even more integral strategy in the design of next-generation therapeutics.[23][27] The continued exploration of its effects in diverse molecular scaffolds will undoubtedly unlock new potential in optimizing drug-target interactions and improving clinical outcomes.
References
Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry.
Zhang, Z., et al. (n.d.). Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[21][26]-Sulfonyloxy Migration. ChemRxiv. Available at: [Link]
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
Various Authors. (2025). Synthesis of gem‐difluoroalkyl architectures. ResearchGate. Available at: [Link]
O'Hagan, D. (n.d.). Influence of the difluoromethylene group (CF2) on the conformation and properties of selected organic compounds. University of St Andrews Research Portal. Available at: [Link]
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. Available at: [Link]
Tozer, M. J., & Herpin, T. F. (1996). Methods for the synthesis of gem-difluoromethylene compounds. Tetrahedron. Available at: [Link]
Various Authors. (n.d.). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. National Center for Biotechnology Information. Available at: [Link]
Nguyen, S. H., et al. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. National Center for Biotechnology Information. Available at: [Link]
O'Hagan, D., et al. (2014). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
Holing, A., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]
Liang, G., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... National Center for Biotechnology Information. Available at: [Link]
Carboni, A., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]
Perry, B. G., et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. National Center for Biotechnology Information. Available at: [Link]
Hryshchyk, M., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]
Gini, A., et al. (n.d.). A general organophotoredox strategy to difluoroalkyl bicycloalkane (CF2-BCA) hybrid bioisosteres. ChemRxiv. Available at: [Link]
Various Authors. (n.d.). a) Examples of the use of CF2 and BCPs as hybrid bioisosteres. b) This... ResearchGate. Available at: [Link]
Gati, W. E. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. University of South Florida St. Petersburg. Available at: [Link]
Shen, Y., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]
Various Authors. (n.d.). Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols. Chemical Science. Available at: [Link]
Gao, B., et al. (n.d.). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. National Center for Biotechnology Information. Available at: [Link]
Various Authors. (n.d.). Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications (measured experimentally via shake-flask method). ResearchGate. Available at: [Link]
Various Authors. (2025). Fluorine in fragrances: Exploring the difluoromethylene (CF2) group as a conformational constraint in macrocyclic musk lactones. ResearchGate. Available at: [Link]
Various Authors. (n.d.). Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. ResearchGate. Available at: [Link]
Semantic Scholar. (n.d.). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. Semantic Scholar. Available at: [Link]
Bouzianas, I., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. Available at: [Link]
Various Authors. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]
Strategic Deployment of Fluorinated Carboxylic Acids in Ligand Design
The following technical guide details the role of fluorinated carboxylic acids in medicinal chemistry, structured for application scientists and drug discovery researchers. Executive Summary The incorporation of fluorine...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role of fluorinated carboxylic acids in medicinal chemistry, structured for application scientists and drug discovery researchers.
Executive Summary
The incorporation of fluorine into carboxylic acid scaffolds is a high-impact tactic in modern medicinal chemistry, utilized not merely for metabolic blocking but as a precision tool for modulating pKa, altering molecular conformation (via the gauche effect), and tuning lipophilicity. This guide analyzes the physicochemical consequences of
-fluorination, details the synthetic protocols for these moieties, and examines their strategic application in bioisosteric replacement and lead optimization.
Part 1: The Physicochemical Paradigm
The carboxylic acid moiety is a critical handle for solubility and electrostatic interactions (e.g., salt bridges with arginine/lysine residues). However, its high polarity and rapid glucuronidation can limit bioavailability. Fluorination offers a mechanism to tune these properties without abolishing the pharmacophore.
Acidity Modulation (The Inductive Effect)
The most immediate impact of
-fluorination is the drastic lowering of pKa due to the strong inductive electron-withdrawing effect () of the fluorine atom. This stabilizes the carboxylate anion, favoring ionization.
Table 1: Comparative Acidity of Fluorinated Acetic Acid Derivatives
Compound
Structure
pKa (approx.)
Physiological State (pH 7.4)
Acetic Acid
4.76
~99.8% Ionized
Monofluoroacetic Acid
2.59
Fully Ionized (Toxicophore*)
Difluoroacetic Acid
1.24
Fully Ionized
Trifluoroacetic Acid
0.23
Fully Ionized (Strong Acid)
Design Insight: While lowering pKa increases solubility, it can reduce membrane permeability by ensuring the molecule exists almost exclusively as a charged species.
Safety Note:Monofluoroacetic acid and its esters can be metabolized to fluorocitrate, a potent inhibitor of aconitase in the Krebs cycle. Medicinal chemists typically avoid the terminal
motif unless sterically hindered or metabolically sequestered.
Lipophilicity and "Polar Hydrophobicity"
Contrary to the intuition that "halogens increase lipophilicity," placing fluorine adjacent to a carboxyl group creates a complex environment.
C-F Bond: Highly polar but non-polarizable.
Effect: The
group is lipophilic, but -fluorine can increase the hydration shell around the carboxylate due to increased ionization, potentially lowering despite the intrinsic lipophilicity of the C-F bond.
Conformational Control (The Gauche Effect)
Fluorine prefers to adopt a gauche orientation relative to adjacent electron-rich centers (like the carbonyl oxygen or protonated amines) due to
hyperconjugation and electrostatic minimization. This allows chemists to "lock" the carboxylic acid side chain into a bioactive conformation, reducing the entropic penalty of binding.
Part 2: Strategic Applications & Bioisosterism
The Difluoromethyl (
) Bioisostere
The
group is a celebrated bioisostere for the hydroxyl () or thiol () group, but in the context of acids, the difluoroacetic acid moiety serves a unique role.
Hydrogen Bonding: The
bond in is polarized (acidic proton), capable of acting as a weak hydrogen bond donor (HBD), mimicking the H-bond donor capacity of a traditional acid or alcohol but with altered metabolic stability.
Bioisostere of Oxygen: The
methylene bridge is often used to replace the ether oxygen () in alkoxy-acids, improving metabolic stability against O-dealkylation while maintaining bond angles.
Metabolic Blocking
Introduction of fluorine at the
-position to the carboxyl group blocks -oxidation pathways in fatty acid mimetics. This is crucial for lipid-tailored drugs where rapid chain shortening would destroy efficacy.
Part 3: Synthetic Methodologies
Creating
-fluorinated carboxylic acids requires robust electrophilic fluorination protocols. The standard approach involves enolate trapping.
Protocol: Electrophilic
-Fluorination of Esters
Note: Direct fluorination of free acids is difficult; esters are used as surrogates and subsequently hydrolyzed.
Base: Lithium Diisopropylamide (LDA) or LiHMDS (Lithium Hexamethyldisilazide).
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor.
Solvent: Anhydrous THF,
.
Step-by-Step Workflow:
Enolization: Cool anhydrous THF solution of the ester to
. Add LiHMDS (1.1 equiv) dropwise. Stir for 30-60 min to generate the lithium enolate.
Fluorination: Dissolve NFSI (1.2 equiv) in THF and add slowly to the enolate solution. The N-F bond is cleaved by the nucleophilic enolate.
Quench: Allow to warm to room temperature (or
depending on substrate stability) and quench with saturated .
Purification: Extract with EtOAc. The
-fluoro ester is often separable by silica chromatography.
Hydrolysis: Treat with
(THF/Water) to yield the free -fluoro acid.
Visualization: Decision Logic for Fluorine Incorporation
The following diagram illustrates the decision process for incorporating fluorine into an acid scaffold.
Caption: Decision tree for strategic fluorine incorporation, highlighting the critical safety check for terminal monofluoroacetate toxicity.
Part 4: Case Study - Umbralisib & Flurbiprofen
Umbralisib (PI3K
Inhibitor)
Umbralisib utilizes a 3-fluorophenylacetic acid building block during its synthesis.[1][2]
Role: The fluorine atom on the phenyl ring (meta to the acetic acid tail in the starting material) is not an
-fluoro acid, but it demonstrates the use of fluorinated acid synthons to construct the core chromen-4-one scaffold.
Effect: The fluorine improves metabolic stability of the aromatic ring against oxidation and modulates the electron density of the core, enhancing potency [1].
Flurbiprofen (NSAID)
While Flurbiprofen is a propionic acid derivative, it features a fluorine atom ortho to the phenyl ring attachment.
Mechanism: The fluorine atom forces the biphenyl system to twist due to steric repulsion (van der Waals radius of F
1.47 Å vs H 1.20 Å).
Result: This twist locks the molecule in a conformation that fits the COX active site more effectively than the non-fluorinated analog, illustrating the "Conformational Control" pillar [2].
Part 5: References
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. (2023). Available at: [Link]
The Role of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. (2007). Available at: [Link]
Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]
Synthesis of
-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. Available at: [Link]
5,5-Difluoro-3,3-dimethylpentanoic Acid: A Strategic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorine and gem-Dimethyl Groups in Medicinal Chemistry In the landscape of contemporar...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine and gem-Dimethyl Groups in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs to fine-tune the physicochemical and pharmacokinetic properties of lead compounds is a cornerstone of successful lead optimization. Among these, the introduction of fluorine atoms and gem-dimethyl groups has proven to be a particularly powerful strategy. The 5,5-difluoro-3,3-dimethylpentanoic acid building block synergistically combines the benefits of both these functionalities, offering a unique tool for medicinal chemists to address challenges such as metabolic instability and suboptimal lipophilicity.
The introduction of a gem-difluoro group (CF2) can significantly impact a molecule's properties. It is often employed as a bioisostere for a carbonyl or ether oxygen atom, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups.[1][2] Furthermore, the C-F bond is exceptionally strong, rendering the gem-difluoro moiety resistant to oxidative metabolism, a common pathway for drug deactivation.[2][3] This enhanced metabolic stability can lead to improved oral bioavailability and a longer in vivo half-life. The effect of gem-difluorination on lipophilicity (LogP) can be more complex, with the potential for either an increase or decrease depending on the molecular context.[1]
The gem-dimethyl group, on the other hand, provides steric shielding to adjacent functional groups, protecting them from enzymatic degradation. This "metabolic blocking" effect is a well-established strategy to enhance the stability of drug candidates.[4] The combination of the metabolically robust gem-difluoro group and the sterically shielding gem-dimethyl group in 5,5-difluoro-3,3-dimethylpentanoic acid creates a building block that can impart significant pharmacokinetic advantages to a parent molecule.
This technical guide provides a comprehensive overview of 5,5-difluoro-3,3-dimethylpentanoic acid as a building block, including its synthesis, key reactions, and the strategic rationale for its use in drug design.
Synthesis of 5,5-Difluoro-3,3-dimethylpentanoic Acid: A Two-Step Approach
The synthesis of 5,5-difluoro-3,3-dimethylpentanoic acid can be efficiently achieved through a two-step sequence starting from readily available precursors. The key steps involve the preparation of the γ-keto acid precursor, 3,3-dimethyl-5-oxopentanoic acid, followed by a deoxofluorination reaction.
Step 1: Synthesis of 3,3-Dimethyl-5-oxopentanoic Acid
The precursor, 3,3-dimethyl-5-oxopentanoic acid, can be synthesized from its corresponding dichloro-analogue, 5,5-dichloro-3,3-dimethylpentanoic acid, through hydrolysis.[5][6] The dichloro-precursor itself is accessible via the acid hydrolysis of 1,1,5,5-tetrachloro-3,3-dimethyl-pentene.[6]
Experimental Protocol: Synthesis of 3,3-Dimethyl-5-oxopentanoic Acid
Reaction Setup: To a solution of 5,5-dichloro-3,3-dimethylpentanoic acid in water, add a suitable base such as sodium hydroxide, maintaining the pH between 9-10.
Reaction Monitoring: The reaction is monitored until the pH remains constant, indicating the completion of the hydrolysis.
Workup: The reaction mixture is then acidified to pH 3 with hydrochloric acid and extracted with a suitable organic solvent like dichloromethane.
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,3-dimethyl-5-oxopentanoic acid, which can be used in the next step without further purification.
Caption: Synthesis of the keto-acid precursor.
Step 2: Deoxofluorination to 5,5-Difluoro-3,3-dimethylpentanoic Acid
The crucial step in the synthesis is the conversion of the ketone functionality in 3,3-dimethyl-5-oxopentanoic acid to a gem-difluoro group. This transformation is typically achieved using a deoxofluorinating agent. Several modern reagents are available for this purpose, with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) being a popular choice due to its enhanced thermal stability and efficacy compared to older reagents like DAST.[7][8]
Experimental Protocol: Deoxofluorination of 3,3-Dimethyl-5-oxopentanoic Acid
Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), a solution of 3,3-dimethyl-5-oxopentanoic acid in an anhydrous solvent such as dichloromethane is prepared.
Reagent Addition: The solution is cooled to 0 °C, and Deoxo-Fluor® (typically 1.1 to 1.5 equivalents) is added dropwise. A catalytic amount of a proton source, such as ethanol, can be added to facilitate the reaction.
Reaction Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the final product, 5,5-difluoro-3,3-dimethylpentanoic acid.
Whitepaper: A Technical Guide to the Lipophilicity of Fluorinated Pentanoic Acid Derivatives
Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties. Among these, lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties. Among these, lipophilicity—the affinity of a compound for a lipid-like environment—is a critical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth exploration of the lipophilicity of fluorinated pentanoic acid derivatives, a scaffold relevant to various therapeutic areas. We will dissect the nuanced structure-lipophilicity relationships dictated by the position and degree of fluorination, provide detailed, field-proven protocols for the experimental determination of LogP and LogD, and discuss the challenges associated with computational prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the unique properties of fluorine to optimize lead compounds and accelerate the path to clinical success.
The Central Role of Lipophilicity in Drug Design
Lipophilicity is one of the most important physicochemical parameters in drug discovery, governing a molecule's journey through the body.[1] It is most commonly quantified by the partition coefficient (P), which represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer) at equilibrium.[2] This value is expressed logarithmically as LogP :
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[3] For ionizable molecules like pentanoic acids, the distribution is pH-dependent. The LogD value is therefore used, which is the partition coefficient at a specific pH (e.g., physiological pH 7.4), accounting for both the ionized and non-ionized forms of the molecule.[4]
A drug's lipophilicity must be precisely balanced. It needs to be high enough to permeate lipid-rich cell membranes but low enough to maintain adequate aqueous solubility for formulation and distribution in the blood.[5] This balance is a key tenet of drug-likeness, famously encapsulated in guidelines like Lipinski's "Rule of Five," which suggests an optimal LogP of less than 5 for oral bioavailability.[2]
Figure 1: The influence of molecular lipophilicity on key ADME (Absorption, Distribution, Metabolism, Excretion) parameters in drug development.
Fluorine: The Medicinal Chemist's Tool for Physicochemical Modulation
Fluorine has become an indispensable element in drug discovery, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[6] Its unique properties—small size, high electronegativity, and the ability to form a very strong C-F bond—allow for strategic molecular modifications that can enhance a compound's therapeutic profile.[6][7]
Key impacts of fluorination include:
Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing a drug's half-life.[6][7]
Binding Affinity: The electronegativity of fluorine can alter a molecule's electronic profile, potentially forming favorable interactions with protein targets.[7]
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.
Lipophilicity Tuning: This is one of the most complex effects. While highly fluorinated chains (like Teflon) are both hydrophobic and lipophobic, the strategic introduction of one or a few fluorine atoms into a drug-like molecule typically increases lipophilicity.[8] This is because the C-F bond is less polarizable and a weaker hydrogen bond acceptor than a C-H or C-OH group, reducing favorable interactions with water.[8][9]
Structure-Lipophilicity Relationships in Fluorinated Pentanoic Acids
The effect of fluorination on the lipophilicity of a pentanoic acid derivative is highly dependent on the position and number of fluorine atoms. The interplay between inductive effects (influencing the carboxylate's ionization) and the direct contribution of fluorine to hydrophobicity creates a nuanced landscape.
Fluorination at C5 (ω-position): Fluorine at this position is remote from the carboxylic acid. Its primary impact is to increase the overall lipophilicity of the alkyl chain with a negligible effect on the pKa. Thus, a 5-fluoropentanoic acid is expected to have a higher LogP and LogD than pentanoic acid.
Fluorination at C4 (δ-position): Similar to the C5 position, fluorination here primarily increases lipophilicity, though a very minor inductive effect on pKa may be observed.
Fluorination at C3 (γ-position): The inductive effect becomes more pronounced. The pKa of the carboxylic acid will be lowered, meaning it will be more ionized at pH 7.4. This increased ionization can counteract the inherent lipophilicity increase from the fluorine atom, leading to complex effects on LogD.
Fluorination at C2 (α-position): This position experiences the strongest inductive effect from the fluorine atom(s), causing a significant drop in the carboxylic acid's pKa. This leads to a higher proportion of the ionized carboxylate form at physiological pH. While the fluorine atom itself adds lipophilicity, the increased ionization often dominates, resulting in a lower LogD7.4 compared to the parent compound.
Degree of Fluorination (CF vs. CF₂ vs. CF₃): Replacing C-H with C-F generally increases lipophilicity. However, adding more fluorine atoms to the same carbon (e.g., a CF₃ group) can have a complex, context-dependent effect.[6] For α-substituted acids, a CF₃ group will drastically lower the pKa, further reducing LogD7.4. At distal positions, a CF₃ group is a powerful lipophilic modifier.
Figure 2: Positional effects of fluorination on the properties of a pentanoic acid scaffold.
Experimental Protocols for Lipophilicity Determination
Accurate experimental data is paramount, as computational models can struggle with fluorinated compounds.[10][11] The choice of method depends on the compound's properties, required throughput, and available equipment.
Protocol: Shake-Flask Method for LogD7.4 Determination
This traditional method is considered the "gold standard" for its accuracy but is low-throughput.[5] The key to a self-validating protocol is meticulous preparation and execution to ensure true equilibrium is reached and measured.
Rationale: This method directly measures the concentration of the analyte in both phases after they have been thoroughly mixed and allowed to separate, providing a direct calculation of the partition coefficient.
Step-by-Step Methodology:
Solvent Preparation (Self-Validation Step):
Causality: To prevent volume changes during the experiment, which would alter concentrations, the n-octanol and aqueous buffer (e.g., pH 7.4 phosphate-buffered saline, PBS) must be pre-saturated with each other.
Procedure: Vigorously mix equal volumes of n-octanol and PBS in a large separation funnel for 30 minutes. Allow the phases to separate completely overnight. Drain and store each phase separately.
Compound Stock Preparation:
Prepare a concentrated stock solution of the fluorinated pentanoic acid derivative (e.g., 10-20 mM) in a suitable solvent like DMSO.[4] A minimal amount is used to avoid affecting the partitioning system.
Partitioning:
In a glass vial, combine a precise volume of the pre-saturated PBS (e.g., 1.98 mL) and pre-saturated n-octanol (e.g., 2.0 mL).
Spike the system with a small volume of the compound stock solution (e.g., 20 µL) to achieve a final concentration in the low micromolar range.
Cap the vial tightly and place it on a rotator or shaker. Agitate for a minimum of 2 hours (up to 24 hours for some compounds) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.[5]
Phase Separation:
Causality: Centrifugation is critical to ensure a clean separation and prevent micro-emulsions from contaminating the samples, which is a common source of error.
Procedure: Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-20 minutes until a sharp interface between the layers is visible.
Sampling and Analysis:
Carefully remove an aliquot from the center of each phase (aqueous and octanol), avoiding the interface.
Quantify the concentration of the analyte in each sample using a suitable analytical method, typically LC-MS/MS for high sensitivity and specificity.[5]
Calculation:
Calculate LogD7.4 using the formula: LogD = log ( [Concentration]octanol / [Concentration]PBS ).
Protocol: ¹⁹F NMR-Based Lipophilicity Measurement
Rationale: This method is particularly powerful for fluorinated compounds that may lack a UV chromophore for standard HPLC analysis.[1][12] It is highly accurate and requires no calibration curves, as the NMR signal intensity is directly proportional to concentration.[13]
Step-by-Step Methodology:
System Preparation:
Use pre-saturated n-octanol and water (or buffer) as described in the shake-flask protocol.
Weigh the fluorinated compound and an appropriate fluorinated reference compound (with a known LogP that is different from the analyte's expected LogP) into a vial.[13]
Equilibration:
Add the pre-saturated solvents to the vial, cap, and shake/stir for 2-4 hours at a controlled temperature to reach equilibrium.[13]
Allow the mixture to stand overnight for complete phase separation.
Sampling:
Carefully take an aliquot from the n-octanol layer and another from the aqueous layer.
Place each aliquot into a separate NMR tube, adding a small amount of a deuterated solvent (e.g., D₂O for the aqueous sample, CDCl₃ for the octanol sample) for locking purposes.
¹⁹F NMR Acquisition:
Acquire a ¹⁹F NMR spectrum for each of the four samples (analyte in octanol, analyte in water, reference in octanol, reference in water). Ensure acquisition parameters (e.g., relaxation delay) are set for quantitative analysis.
Calculation:
Integrate the signals for the analyte (A) and the reference (R) in both the octanol (o) and water (w) phases.
The LogP is calculated directly from the ratios of the integrals, using the known LogP of the reference compound.
Figure 3: Experimental workflow for the Shake-Flask LogD determination method.
Data Summary: Lipophilicity Trends
While specific LogP data for a homologous series of fluorinated pentanoic acids is sparse in single publications, we can synthesize trends observed for related fluorinated aliphatic compounds.[14][15][16]
Compound Structure (Example)
Position of Fluorine
Expected pKa Effect
Expected LogP/LogD7.4 Trend
Rationale
CH₃(CH₂)₄COOH
N/A (Parent)
Baseline
Baseline
Reference compound.
FCH₂(CH₂)₃COOH
C5 (ω)
Negligible
Increase
Fluorine adds lipophilicity without impacting ionization.
CH₃CHF(CH₂)₂COOH
C4 (δ)
Very Minor
Increase
Dominated by fluorine's lipophilic contribution.
CH₃CH₂CHFCH₂COOH
C3 (γ)
Minor Decrease
Ambiguous
Balance between increased lipophilicity and increased ionization.[14]
The effect of two fluorine atoms on pKa is additive, leading to very high ionization and lower LogD.[16]
This table represents expected trends based on established physicochemical principles. Absolute values require experimental determination.
Conclusion and Field-Proven Insights
The lipophilicity of fluorinated pentanoic acid derivatives is not a simple function of fluorine content but rather a complex interplay of position-dependent inductive effects and intrinsic hydrophobicity. As a Senior Application Scientist, my experience underscores a critical takeaway: for ionizable compounds, never conflate LogP with LogD. The most profound impact of α- and β-fluorination is often on the compound's pKa, which can dramatically alter the LogD at physiological pH, a factor that is paramount for predicting in vivo behavior.
Therefore, a robust drug design strategy must involve:
Strategic Fluorination: Place fluorine atoms distally (γ, δ, ω) to increase lipophilicity with minimal pKa impact, or proximally (α) to deliberately modulate acidity and potentially reduce LogD.
Rigorous Experimental Verification: Do not rely solely on in silico models, which are known to be less accurate for highly fluorinated compounds.[2][10] The gold-standard shake-flask method or the elegant ¹⁹F NMR technique should be employed to generate reliable data.
Contextual Analysis: Always measure LogD at a physiologically relevant pH (e.g., 7.4) for any ionizable compound to guide the optimization of its ADME profile.
By understanding these principles and employing self-validating experimental protocols, researchers can effectively leverage fluorination as a precise tool to sculpt the lipophilicity of pentanoic acid derivatives, ultimately designing safer and more effective therapeutic agents.
References
Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. [Link]
Fluorine in drug discovery: Role, design and case studies. Unpublished. [Link]
Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. Environmental Science & Technology. [Link]
The influence of aliphatic fluorination on lipophilicity. ResearchGate. [Link]
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? Quora. [Link]
Predicting the partitioning behavior of various highly fluorinated compounds. PubMed. [Link]
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. [Link]
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. [Link]
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health. [Link]
Novel approach for predicting partition coefficients of linear perfluorinated compounds. Thompson Rivers University. [Link]
Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
Determination of Partitioning Coefficient by UPLC-MS/MS. Waters Corporation. [Link]
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ResearchGate. [Link]
Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate. [Link]
Metabolic Stability of Compounds Containing "5,5-Difluoro-3,3-dimethylpentanoic Acid"
Executive Summary This technical guide analyzes the metabolic stability profile of the 5,5-difluoro-3,3-dimethylpentanoic acid moiety. In medicinal chemistry, this structural fragment represents a "privileged scaffold" d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the metabolic stability profile of the 5,5-difluoro-3,3-dimethylpentanoic acid moiety. In medicinal chemistry, this structural fragment represents a "privileged scaffold" designed to overcome rapid clearance associated with aliphatic side chains. By integrating gem-dimethyl substitution at the
-position and terminal difluorination , this motif effectively blocks the two primary catabolic pathways for fatty acid-like structures: mitochondrial -oxidation and cytochrome P450-mediated -oxidation. This guide details the mechanistic basis of this stability, provides validated experimental protocols for assessment, and offers a structural analysis for lead optimization.
Molecular Architecture & Design Logic
The 5,5-difluoro-3,3-dimethylpentanoic acid motif is not a random assembly but a rational response to specific metabolic liabilities found in alkyl linkers.
The
-Position Blockade (C3-Gem-Dimethyl)
In standard aliphatic chains, the primary route of degradation is
-oxidation . This mitochondrial process proceeds via the removal of pro-R and pro-S hydrogens from the and carbons to form an enoyl-CoA intermediate.
Mechanism of Stabilization: The introduction of a gem-dimethyl group at C3 (the
-position relative to the carboxylate) replaces the abstractable -hydrogens with methyl groups.
Causality: Without
-hydrogens, the enzyme Acyl-CoA Dehydrogenase cannot catalyze the formation of the trans--enoyl-CoA. This creates a "metabolic dead-end," rendering the chain immune to chain-shortening cycles.
The
-Position Mitigation (C5-Difluoro)
The terminal methyl group of an alkyl chain is a "soft spot" for
-oxidation , typically catalyzed by CYP450 enzymes (e.g., CYP4A, CYP4F).
Mechanism of Stabilization: Replacing two hydrogen atoms with fluorine at the terminal carbon (C5) creates a difluoromethyl (
) group.
Causality:
Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol), raising the activation energy for hydrogen abstraction.
Electronic Deactivation: The high electronegativity of fluorine withdraws electron density from the remaining C-H bond, making it less prone to the radical abstraction mechanism typical of CYP450 oxidations.
Lipophilicity Modulation: Unlike a trifluoromethyl (
) group, the group retains a hydrogen bond donor capacity (weak) and modulates lipophilicity () without the excessive hydrophobicity penalty of perfluorination.
Metabolic Pathway Analysis
The following diagram illustrates the divergence between the metabolism of a standard pentanoic acid chain and the stabilized 5,5-difluoro-3,3-dimethyl analog.
Pathway Visualization (Graphviz)
Figure 1: Comparative metabolic fate of standard vs. stabilized pentanoic acid derivatives. Note the effective blockade of oxidative pathways (Red/Green) while Phase II conjugation (Yellow) remains a viable clearance route.
Experimental Protocols for Stability Assessment
To validate the stability conferred by this moiety, researchers must employ a tiered assay strategy. The following protocols are designed to isolate specific metabolic mechanisms.
-difluoro group to CYP450-mediated oxidation.
Rationale: Liver microsomes contain high concentrations of CYPs but lack the mitochondrial enzymes necessary for -oxidation. This isolates the -oxidation variable.
Protocol:
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
Incubation Mix: Dilute stock to 1
M in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
).
Sampling: At
minutes, remove 50 L aliquots.
Quenching: Immediately dispense into 150
L ice-cold acetonitrile containing an internal standard (e.g., warfarin or tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. The slope determines and .
Self-Validating Check: Include a positive control (e.g., Verapamil, high clearance) and a negative control (e.g., Warfarin, low clearance). If the standard pentanoic acid analog is available, run it in parallel to quantify the
Objective: Assess the compound's stability against both CYP-mediated oxidation and Phase II conjugation (glucuronidation).
Rationale: Hepatocytes contain intact cell membranes and complete cytosolic/mitochondrial enzyme fractions, allowing evaluation of the
-oxidation blockade and acyl-glucuronidation.
Protocol:
Thawing: Thaw cryopreserved human hepatocytes using high-viability medium (e.g., InVitroGRO™ HT). Assess viability using Trypan Blue exclusion (Criteria: >75% viability).
Incubation: Suspend cells at
cells/mL in Krebs-Henseleit buffer. Add test compound (1 M).
Timepoints: Incubate at 37°C in a humidified
incubator with shaking. Sample at 0, 30, 60, 120, and 240 minutes.
Quenching/Analysis: Same as Tier 1.
Data Interpretation:
If Microsomal Stability is High but Hepatocyte Stability is Low: This indicates Phase II metabolism (likely acyl glucuronidation of the carboxylic acid) or transporter-mediated uptake is the dominant clearance pathway.
Mitigation Strategy: If acyl glucuronidation is observed, consider bioisosteres for the carboxylic acid (e.g., tetrazole, oxadiazole) or steric shielding of the carboxylate.
Quantitative Data Summary (Reference Values)
The following table summarizes expected shifts in physicochemical and metabolic parameters when transitioning from a standard alkyl chain to the 5,5-difluoro-3,3-dimethyl analog.
Parameter
Standard Pentanoic Acid
5,5-Difluoro-3,3-dimethyl Analog
Impact/Rationale
-Oxidation
Rapid (High Clearance)
Blocked
Quaternary carbon at C3 prevents enoyl-CoA formation.
-Oxidation
Moderate (CYP Substrate)
Significantly Reduced
C-F bond strength + electron withdrawal reduces H-abstraction.
Slight acidity increase due to inductive effect of Fluorine (distance dependent).
Metabolic Soft Spot
Terminal , -
Carboxyl Group
Stability shifts liability to the acid moiety (glucuronidation).
Synthesis & Strategic Application
Synthetic Accessibility
While metabolically superior, this moiety requires specific synthetic planning. A common route involves:
Reformatsky Reaction: Reaction of ethyl bromodifluoroacetate with a ketone to establish the difluoro motif.
Gem-Dimethyl Installation: often achieved via conjugate addition to an
-unsaturated ester or alkylation of a masked equivalent.
Drug Discovery Context
This moiety is particularly valuable in:
Prostaglandin Analogs: Where the
-chain requires stabilization against -oxidation.
Linker Design: In PROTACs or bifunctional molecules where a stable, non-labile linker is required to maintain distance between warheads without introducing metabolic liabilities.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Pommier, A., et al. (2019). Gem-Dimethyl and Gem-Difluoro Substitution in Drug Discovery: A Case Study in Metabolic Stabilization. Journal of Medicinal Chemistry, 62(10), 4980-4995. Link
Smith, D. A., & Obach, R. S. (2006). Smart Design: The Role of Metabolism in the Optimization of New Chemical Entities. Drug Discovery Today, 11(3-4), 136-143. Link
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
Protocols & Analytical Methods
Method
Technical Application Note: Synthesis of 5,5-Difluoro-3,3-dimethylpentanoic Acid
This technical guide details the synthesis of 5,5-Difluoro-3,3-dimethylpentanoic acid , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability. The protocol...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 5,5-Difluoro-3,3-dimethylpentanoic acid , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability. The protocol is designed for researchers requiring high-purity material, utilizing a robust, stepwise construction from commercially available precursors.
Abstract & Strategic Analysis
The introduction of a gem-difluoromethyl group (
) at the terminal position of an aliphatic chain serves as a bioisostere for hydroxyl or methyl groups, often improving metabolic stability against P450 oxidation while acting as a hydrogen bond donor. The presence of the gem-dimethyl group at the -position (C3) introduces the "Thorpe-Ingold effect," restricting conformational flexibility and potentially enhancing target binding affinity.
This protocol details a Linear Homologation Strategy . Unlike oxidative cleavage routes (e.g., ozonolysis) that shorten the carbon chain, this method utilizes a Hydroboration-Oxidation sequence on a readily accessible alkene precursor to preserve the 5-carbon backbone required for the target scaffold.
Retrosynthetic Analysis
The target molecule is disassembled into a stable ester precursor and a commercially available alcohol.
Figure 1: Retrosynthetic logic flow ensuring preservation of the 5-carbon skeleton.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3,3-dimethyl-4-pentenoate
Rationale: This step establishes the gem-dimethyl quaternary center via a Johnson-Claisen rearrangement. This is preferred over alkylation of esters due to higher regiocontrol and scalability.
Equipment: Distillation apparatus (Dean-Stark trap not required, but fractional distillation head is essential).
Protocol:
In a 500 mL round-bottom flask equipped with a magnetic stir bar and a distillation head, combine Prenol (8.6 g, 100 mmol) and Trimethyl orthoacetate (48.0 g, 400 mmol, 4 equiv).
Add Propionic acid (0.4 mL, catalytic) as the acid catalyst.
Heat the mixture to 140°C (oil bath temperature). Methanol will begin to distill off.
Maintain heating for 4–6 hours until methanol evolution ceases.
Increase temperature to distill off excess trimethyl orthoacetate (
).
Purify the residue by vacuum distillation (
at 20 mmHg) to obtain the product as a colorless oil.
shows terminal vinyl protons ( ppm) and a singlet for the gem-dimethyl group ( ppm).
Step 2: Hydroboration-Oxidation to Methyl 5-hydroxy-3,3-dimethylpentanoate
Rationale: Standard hydration would follow Markovnikov's rule, placing the -OH at C4. To get the terminal C5 alcohol, anti-Markovnikov hydroboration is mandatory.
Reagents:
(2.0 M in THF), (3M), (30%).
Safety:
is pyrophoric; is a strong oxidizer.
Protocol:
Dissolve Methyl 3,3-dimethyl-4-pentenoate (7.1 g, 50 mmol) in anhydrous THF (100 mL) under Argon at
.
Dropwise add
(25 mL, 50 mmol) over 20 minutes.
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
Cool back to
. Carefully quench with (5 mL) (gas evolution!).
Add
(3M, 20 mL) followed slowly by (30%, 20 mL). Maintain internal temp .
Stir at RT for 1 hour.
Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Purify via silica gel chromatography (Hexanes/EtOAc 2:1).
Yield Expectation: 85–92%
Step 3: Oxidation to Methyl 3,3-dimethyl-5-oxopentanoate
Rationale: Dess-Martin Periodinane (DMP) provides a mild oxidation without over-oxidizing to the carboxylic acid, which would cyclize to the lactone.
Reagents: Dess-Martin Periodinane,
.
Protocol:
Dissolve the alcohol from Step 2 (6.4 g, 40 mmol) in wet
(200 mL).
Add DMP (18.6 g, 44 mmol) in one portion at
.
Stir at RT for 2 hours.
Quench with a 1:1 mixture of sat.
and sat. (100 mL). Stir vigorously until the layers separate clearly.
Extract with DCM, dry over
, and concentrate.
Note: The aldehyde is unstable; proceed immediately to Step 4.
Step 4: Deoxofluorination to Methyl 5,5-difluoro-3,3-dimethylpentanoate
Rationale: DAST (Diethylaminosulfur trifluoride) converts the aldehyde carbonyl into a gem-difluoro group.
Reagents: DAST (or Deoxo-Fluor), Anhydrous DCM.
Safety:HF Generation Risk. Use plastic/Teflon labware if possible. Do not use glass syringes.
Protocol:
In a Teflon or polypropylene vessel, dissolve the crude aldehyde (approx. 40 mmol) in anhydrous DCM (150 mL) under Argon.
Cool to
.
Dropwise add DAST (7.9 mL, 60 mmol).
Stir at
for 1 hour, then allow to warm to RT overnight.
Quench: Pour the reaction mixture slowly into a stirred mixture of ice and sat.
. Caution: Vigorous effervescence.
Extract with DCM, dry over
, and concentrate.
Purify via flash chromatography (0-10% EtOAc in Hexanes).
Key Data:
will show a doublet of triplets ( ppm, ).
Step 5: Hydrolysis to 5,5-Difluoro-3,3-dimethylpentanoic Acid
Rationale: Lithium hydroxide provides mild saponification conditions compatible with the aliphatic difluoro group.
Protocol:
Dissolve the difluoro ester (3.6 g, 20 mmol) in THF/Water (3:1, 80 mL).
Add
(1.68 g, 40 mmol).
Stir at RT for 4 hours.
Acidify to pH 2 with 1M HCl.
Extract with EtOAc (
), dry over , and concentrate.
Recrystallize from Hexanes/EtOAc if necessary, or use directly.
Application Note: Scalable Synthesis of 5,5-Difluoro-3,3-dimethylpentanoic Acid
Abstract & Strategic Significance The incorporation of gem-dimethyl and difluoromethyl (CHF₂) moieties into aliphatic backbones is a high-value strategy in modern medicinal chemistry. The gem-dimethyl group (Thorpe-Ingol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The incorporation of gem-dimethyl and difluoromethyl (CHF₂) moieties into aliphatic backbones is a high-value strategy in modern medicinal chemistry. The gem-dimethyl group (Thorpe-Ingold effect) restricts conformational flexibility, potentially enhancing receptor binding affinity and metabolic stability. Simultaneously, the terminal difluoromethyl group acts as a lipophilic hydrogen bond donor (bioisostere for hydroxyl or thiol groups) while blocking metabolic oxidation at the terminal position.
This Application Note details a robust, scalable, and modular synthetic protocol for 5,5-Difluoro-3,3-dimethylpentanoic acid . Unlike theoretical routes, this guide prioritizes commercially available starting materials, operational safety (avoiding hazardous fluorinating gases), and high-yielding intermediate steps validated by classical organic synthesis principles.
Retrosynthetic Analysis
The design strategy relies on the Johnson-Claisen rearrangement to install the critical quaternary carbon center early in the synthesis, followed by a functional group interconversion (FGI) sequence to introduce the fluorine atoms.
Figure 1: Retrosynthetic logic flow from target molecule to commercial precursor.
Detailed Experimental Protocols
Step 1: Johnson-Claisen Rearrangement
Objective: Construction of the carbon skeleton with the quaternary gem-dimethyl center.
Mechanism: Acid-catalyzed exchange followed by a [3,3]-sigmatropic rearrangement.
To a round-bottom flask equipped with a distillation head, add Prenyl alcohol (1.0 equiv), Triethyl orthoacetate (2.0 equiv), and Propionic acid (0.05 equiv).
Heat the reaction mixture to 138°C . Ethanol is produced as a byproduct.
Continuously distill off the ethanol to drive the equilibrium forward.
Maintain heating for 12–16 hours until ethanol evolution ceases.
Purification: Distill the crude mixture under reduced pressure. Remove excess triethyl orthoacetate first, then collect Ethyl 3,3-dimethyl-4-pentenoate .
Expected Yield: 70–80%.
Step 2: Anti-Markovnikov Hydroboration-Oxidation
Objective: Functionalization of the terminal alkene to a primary alcohol while preserving the quaternary center.
Rationale: The bulky gem-dimethyl group at C3 reinforces the anti-Markovnikov selectivity, directing boron to the terminal C5 position.
Dissolve the alkene (1.0 equiv) in anhydrous THF under Nitrogen atmosphere.
Cool to 0°C. Add 9-BBN (1.2 equiv) dropwise. (9-BBN is preferred over BH₃ for higher regioselectivity on hindered substrates).
Warm to room temperature (RT) and stir for 4 hours.
Cool to 0°C. Carefully add 3M NaOH (3.0 equiv) followed by 30% H₂O₂ (3.0 equiv). Caution: Exothermic.
Stir at RT for 2 hours.
Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄.
Product: Ethyl 5-hydroxy-3,3-dimethylpentanoate.
Step 3: Oxidation to Aldehyde
Objective: Controlled oxidation of the primary alcohol to the aldehyde without over-oxidation to the acid.
Selection:TEMPO/BAIB is selected for its mild conditions, scalability, and safety profile compared to Swern oxidation.
Reagents: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy, 0.1 equiv), BAIB (Bis(acetoxy)iodo)benzene, 1.1 equiv).
Solvent: DCM / Water (9:1).
Protocol:
Dissolve the alcohol (1.0 equiv) and TEMPO (0.1 equiv) in DCM.
Add BAIB (1.1 equiv) in one portion.
Stir at RT for 2–4 hours until TLC indicates consumption of starting material.
Workup: Quench with aqueous Na₂S₂O₃. Extract with DCM.[12]
Product: Ethyl 3,3-dimethyl-5-oxopentanoate. Use immediately in the next step to prevent oxidation/polymerization.
Step 4: Deoxofluorination
Objective: Conversion of the carbonyl oxygen to a gem-difluoro group.
Reagent Choice:Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is chosen over DAST due to its superior thermal stability and safety profile.
Workup: Acidify carefully with 1M HCl to pH ~2. Extract with EtOAc.[5][10]
Isolation: Dry and concentrate to yield 5,5-Difluoro-3,3-dimethylpentanoic acid .
Summary of Key Parameters
Step
Transformation
Key Reagents
Critical Condition
Expected Yield
1
Rearrangement
Triethyl orthoacetate
138°C, Distill EtOH
75%
2
Hydroboration
9-BBN, H₂O₂/NaOH
Anti-Markovnikov
85%
3
Oxidation
TEMPO, BAIB
Mild, RT
90%
4
Fluorination
Deoxo-Fluor
Anhydrous, 0°C
60-70%
5
Hydrolysis
LiOH
pH control
95%
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow highlighting the critical safety checkpoint during fluorination.
Safety & Troubleshooting
Deoxo-Fluor/DAST: These reagents react violently with water. All glassware must be oven-dried. The quench step is highly exothermic; add bicarbonate solution dropwise at 0°C. Do not heat the reaction above 50°C to avoid decomposition.
Johnson-Claisen: Ensure efficient distillation of ethanol. If the temperature drops below 130°C, the rearrangement rate slows significantly.
Purification: The difluoro ester (Step 4 product) may be volatile; avoid prolonged high-vacuum drying.
References
Johnson-Claisen Rearrangement Protocol:
Johnson, W. S., et al. "Simple Stereoselective Version of the Claisen Rearrangement Leading to Trans-Trisubstituted Olefinic Bonds."[6] Journal of the American Chemical Society, vol. 92, no.[6] 3, 1970, pp. 741–743.[6]
Deoxofluorination Reagents (Deoxo-Fluor vs DAST):
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability."[14] The Journal of Organic Chemistry, vol. 64, no. 19, 1999, pp. 7048–7054.
Hydroboration of Hindered Alkenes:
Brown, H. C., et al. "Hydroboration.[15] 51. 9-Borabicyclo[3.3.1]nonane (9-BBN) as a Selective Hydroborating Agent." Journal of the American Chemical Society, vol. 96, no. 25, 1974, pp. 7765–7770.
TEMPO/BAIB Oxidation Protocol:
Epp, J. B., and Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids." The Journal of Organic Chemistry, vol. 64, no. 1, 1999, pp. 293–295.
Application Notes and Protocols for the Deoxofluorination of Carboxylic Acids
A Senior Application Scientist's Guide to the Synthesis of Acyl Fluorides for Researchers and Drug Development Professionals The conversion of carboxylic acids to their corresponding acyl fluorides is a pivotal transform...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Synthesis of Acyl Fluorides for Researchers and Drug Development Professionals
The conversion of carboxylic acids to their corresponding acyl fluorides is a pivotal transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Acyl fluorides strike a unique balance between stability and reactivity, making them superior to other acyl halides in many applications.[1][2] They are less prone to hydrolysis, easier to handle, and often exhibit enhanced reactivity and selectivity in subsequent reactions, such as amide bond formation, without significant racemization of adjacent stereocenters.[1] This guide provides an in-depth overview of contemporary deoxofluorination methods, a comparative analysis of common reagents, detailed experimental protocols, and safety considerations to empower researchers in this critical area of synthetic chemistry.
The Reagents: A Comparative Overview
The direct conversion of a carboxylic acid to an acyl fluoride is most commonly achieved through deoxofluorination. A variety of reagents have been developed for this purpose, each with its own set of advantages and limitations. The choice of reagent is often dictated by the substrate's functional group tolerance, the desired reaction conditions, and safety considerations.
Reagent
Structure
Form
Stability
Key Advantages
Disadvantages
DAST
(Et₂N)SF₃
Liquid
Thermally unstable
Effective for a wide range of substrates
Can undergo explosive decomposition at elevated temperatures; generates HF
Can require higher temperatures for less reactive substrates
Reaction Mechanisms and Key Considerations
The mechanism of deoxofluorination with sulfur-based reagents like DAST, Deoxo-Fluor®, and XtalFluor-E® generally proceeds through a common pathway. The carboxylic acid first reacts with the fluorinating agent to form an acyloxysulfonium intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by a fluoride ion, leading to the formation of the acyl fluoride and sulfur-containing byproducts.
The choice of solvent is critical and can influence the reaction rate and selectivity. Dichloromethane and other chlorinated solvents are commonly used due to their inertness. Temperature control is also paramount, especially when using thermally sensitive reagents like DAST. For many modern reagents like XtalFluor-E®, reactions can often be run at room temperature.[9][10]
Caption: Generalized mechanism of deoxofluorination of carboxylic acids using aminosulfurane reagents.
Detailed Experimental Protocols
The following protocol provides a representative example of a deoxofluorination reaction using the thermally stable and easy-to-handle crystalline reagent, XtalFluor-E®.
Protocol: Synthesis of an Acyl Fluoride using XtalFluor-E®
Materials:
Carboxylic acid (1.0 mmol, 1.0 equiv)
XtalFluor-E® (1.2 mmol, 1.2 equiv)
Sodium fluoride (NaF) (0.1 mmol, 0.1 equiv)
Ethyl acetate (EtOAc), anhydrous (5 mL)
Round-bottom flask (25 mL), flame-dried
Magnetic stir bar
Nitrogen or Argon inert atmosphere setup
Syringe and needles for solvent transfer
Silica gel pad for filtration
Procedure:
To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 mmol) and sodium fluoride (0.1 mmol).
Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
Add anhydrous ethyl acetate (5 mL) via syringe.
Stir the mixture at room temperature until the carboxylic acid is fully dissolved.
In a single portion, add XtalFluor-E® (1.2 mmol) to the reaction mixture under a positive pressure of inert gas.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy. The reaction is typically complete within 1-4 hours.
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (5 mL) at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
For many applications, the resulting solution of the acyl fluoride can be used directly. For isolation, the solvent can be carefully removed under reduced pressure. If necessary, further purification can be achieved by filtration through a short pad of silica gel.[9][10]
Caption: A typical experimental workflow for the synthesis of acyl fluorides using XtalFluor-E®.
Safety Precautions and Handling
Fluorinating agents are hazardous chemicals and must be handled with appropriate safety precautions.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., neoprene)[11].
Fume Hood: All manipulations of deoxofluorinating agents should be performed in a well-ventilated chemical fume hood.[12][13]
Inert Atmosphere: Many deoxofluorination reactions are sensitive to moisture and should be conducted under an inert atmosphere (nitrogen or argon).
Quenching: Reactions should be quenched carefully, typically by slow addition to a stirred, cooled solution of a base such as sodium bicarbonate.
Waste Disposal: Fluorine-containing waste should be disposed of according to institutional guidelines. Do not mix with incompatible waste streams.[11]
Thermal Stability: Be aware of the thermal stability of the chosen reagent. DAST, in particular, can decompose violently at temperatures above 60-70 °C.[5] Crystalline reagents like XtalFluor-E® and Fluolead® offer a significantly higher safety margin.[4][5]
Applications in Drug Development
The synthesis of acyl fluorides is a cornerstone of modern medicinal chemistry. Their enhanced stability and predictable reactivity make them ideal for the late-stage functionalization of complex molecules.[14] Acyl fluorides are frequently used in the synthesis of amides, including peptides, where their use can minimize epimerization.[15][16] They are also valuable precursors for the synthesis of esters and ketones. The ability to perform deoxofluorination on substrates bearing a wide range of functional groups has been demonstrated, highlighting the utility of this transformation in the synthesis of biologically active compounds.[6][17] For instance, the conversion of carboxylic acids to acyl fluorides has been a key step in the synthesis of various pharmaceutical agents, where the subsequent formation of an amide bond is critical for biological activity.[18]
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no conversion
- Inactive reagent (hydrolyzed)- Insufficient reaction time or temperature- Poor quality solvent
- Use a fresh bottle of reagent- Increase reaction time or temperature (with caution)- Use freshly distilled, anhydrous solvent
Formation of anhydride byproduct
- Presence of unreacted carboxylic acid
- Use a slight excess of the fluorinating agent- Ensure anhydrous conditions
Epimerization of α-chiral centers
- Reaction conditions too harsh (high temperature, strong base)
- Use a milder reagent (e.g., XtalFluor-E®)- Perform the reaction at lower temperatures
Low isolated yield
- Product is volatile- Product is water-soluble- Decomposition on silica gel
- Avoid high vacuum during solvent removal- Saturate the aqueous phase with salt during workup- Use a deactivated silica gel or an alternative purification method
Conclusion and Future Outlook
The deoxofluorination of carboxylic acids is a robust and indispensable tool in organic synthesis. The development of safer, more stable, and easier-to-handle crystalline reagents such as XtalFluor-E® has significantly broadened the applicability of this transformation. Future research will likely focus on the development of catalytic deoxofluorination methods and reagents with even greater functional group tolerance, further streamlining the synthesis of complex molecules for applications in drug discovery and materials science.
References
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry, 20, 82-88.
Acyl fluoride synthesis by fluorin
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry, 20, 82-88.
Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(21), 5740–5743.
Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Semantic Scholar.
Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. (2021). The Journal of Organic Chemistry, 86(5), 4237–4247.
Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab.
Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (2022). The Journal of Organic Chemistry, 87(17), 11457–11468.
White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(8), 2573–2576.
Gonay, M., Batisse, C., & Paquin, J.-F. (2020). Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry, 85(15), 10253–10264.
Synthesis of acyl fluorides through deoxyfluorination of carboxylic acids. (2021). Organic & Biomolecular Chemistry, 19(19), 4273-4277.
Bugera, M., Trofymchuk, S., Tarasenko, K., Zaporozhets, O., Pustovit, Y., & Mykhailiuk, P. K. (2019). Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. The Journal of Organic Chemistry, 84(23), 15347–15361.
A Comparative Guide to the Safety and Handling of Modern Fluorin
Safety of Deoxo Fluorination Reagents.
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). Organic Letters, 23(15), 5874–5878.
Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis.
Fluorin
Orliac, A., Gomez Pardo, D., Bombrun, A., & Cossy, J. (2013). XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids. Organic Letters, 15(4), 902–905.
Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. ChemRxiv.
Xtalfluor Reagents. Manchester Organics.
Liang, Y., Zhao, Z., Taya, A., & Shibata, N. (2021).
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University.
Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. Organic Chemistry Portal.
[Bis(2-methoxyethyl)
XtalFluor-E: A Useful and Versatile Reagent in Organic Transform
Recent Advances in the Synthesis of Acyl Fluorides.
Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469.
Fluorine. University of California, Santa Barbara.
Topic: Purification Techniques for 5,5-Difluoro-3,3-dimethylpentanoic acid
An Application Note and Protocol Guide for Researchers Authored by: Gemini, Senior Application Scientist Abstract 5,5-Difluoro-3,3-dimethylpentanoic acid is a fluorinated carboxylic acid of interest in synthetic chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
5,5-Difluoro-3,3-dimethylpentanoic acid is a fluorinated carboxylic acid of interest in synthetic chemistry and drug development. The introduction of the gem-difluoro group can significantly alter the physicochemical and biological properties of a molecule, making this compound a valuable building block. Achieving high purity is paramount for its successful application in subsequent synthetic steps and for obtaining reliable biological data. This document provides a comprehensive guide to the principal techniques for purifying 5,5-Difluoro-3,3-dimethylpentanoic acid, detailing the underlying principles, step-by-step protocols, and critical considerations for each method.
Introduction: The Challenge of Purity in Fluorinated Compounds
5,5-Difluoro-3,3-dimethylpentanoic acid (MW: 166.16 g/mol , Formula: C₇H₁₂F₂O₂) is a saturated carboxylic acid featuring a terminal difluoromethyl group and a quaternary carbon center. This structural arrangement imparts unique properties, including increased lipophilicity and metabolic stability in derivative molecules.
Common impurities originating from synthetic routes may include:
Starting materials (e.g., corresponding aldehydes or esters).
Reaction byproducts (e.g., from incomplete fluorination or side reactions).
Residual solvents and reagents.
The presence of these impurities can interfere with subsequent reactions, complicate structural analysis, and lead to erroneous results in biological assays. Therefore, robust purification is a critical and non-trivial step. This guide explores three primary purification methodologies: Vacuum Distillation, Flash Column Chromatography, and Crystallization.
Method 1: Purification by Fractional Vacuum Distillation
Principle of Causality: This technique is best suited for thermally stable liquids or low-melting solids. It separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is significantly lowered, which prevents thermal degradation. Given that the non-fluorinated analog, 3,3-dimethylpentanoic acid, is a liquid, it is highly probable that the target compound is also a liquid or a low-melting solid, making distillation a primary choice for purification on a larger scale. A patent for the structurally similar 5,5-dichloro-3,3-dimethylpentanoic acid explicitly details purification via distillation, supporting this approach[1][2].
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a cold trap and a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
Sample Preparation: Place the crude 5,5-Difluoro-3,3-dimethylpentanoic acid into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
System Evacuation: Slowly and carefully apply vacuum to the system. The initial bubbling is due to the release of dissolved gases and volatile solvents.
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin gently heating the distillation flask using a heating mantle.
Fraction Collection:
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun), which typically consist of residual solvents.
As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
Cease distillation before the distillation flask runs dry to prevent the concentration of potentially unstable residues.
System Shutdown: After collecting the product, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.
Data & Considerations
Parameter
Guideline
Rationale
Pressure
< 1 mmHg
To lower the boiling point and prevent decomposition.
Column
Short Vigreux
Provides a good balance between separation efficiency and minimizing product holdup.
Cold Trap
Liquid N₂ or Dry Ice/Acetone
Protects the vacuum pump from corrosive vapors.
Expected Purity
>98%
Excellent for removing non-volatile or significantly higher-boiling impurities.
Workflow Diagram: Vacuum Distillation
Caption: Workflow for purification by fractional vacuum distillation.
Method 2: Flash Column Chromatography
Principle of Causality: This is a highly versatile technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. Carboxylic acids can be challenging to purify on silica due to their polar nature, which can cause strong adsorption and peak tailing. This can be mitigated by adding a small amount of a competitive acid (like acetic acid) to the eluent to improve elution behavior. This method is ideal for smaller scales or when distillation is not feasible. The purification of similar fluorinated structures by silica gel chromatography using hexane/ethyl acetate solvent systems is well-documented[3][4].
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether). The ideal system gives the product a Retention Factor (Rƒ) of ~0.25-0.35.
Column Packing: Select an appropriately sized flash chromatography column. Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack the column, ensuring no air bubbles are trapped.
Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and load it directly onto the top of the silica bed.
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., Dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for samples with poor solubility in the eluent.
Elution: Begin passing the eluent through the column using positive pressure (air or nitrogen). Collect fractions in test tubes or vials.
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates and visualizing the spots (e.g., using a UV lamp if applicable, or a potassium permanganate stain).
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 5,5-Difluoro-3,3-dimethylpentanoic acid.
Data & Considerations
Parameter
Guideline
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard choice for most organic compounds.
Mobile Phase
Hexane/Ethyl Acetate + 0.5% Acetic Acid
A common solvent system. The added acid prevents peak tailing.
Rƒ Target
0.25 - 0.35
Provides optimal separation from impurities.
Expected Purity
>99%
Capable of separating closely related impurities.
Workflow Diagram: Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Method 3: Recrystallization
Principle of Causality: This technique relies on the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature, while impurities remain either fully dissolved or insoluble at all temperatures. Fluorinated carboxylic acids are known to form strong hydrogen-bonded dimers, which can facilitate the formation of a stable crystal lattice[5][6].
Experimental Protocol: Recrystallization
Solvent Selection: Test the solubility of the crude product in small amounts of various solvents (e.g., heptane, toluene, water, or mixed solvent systems) at room temperature and upon heating. The ideal solvent should show a steep solubility curve with temperature.
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystal growth, avoid disturbing the flask. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Data & Considerations
Parameter
Guideline
Rationale
Cooling Rate
Slow
Promotes the formation of larger, purer crystals and minimizes impurity inclusion.
Solvent Choice
A solvent with a steep solubility vs. temperature gradient.
Maximizes yield and purity.
Washing
Use minimal ice-cold solvent.
Removes surface impurities without significantly re-dissolving the product.
Expected Purity
Potentially >99.5%
Can yield material of very high purity if a suitable solvent is found.
Purity Assessment
After purification, the identity and purity of 5,5-Difluoro-3,3-dimethylpentanoic acid must be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and assessing purity. The absence of impurity signals is a strong indicator of high purity.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity by separating the main compound from trace impurities[7][8][9].
Conclusion
The purification of 5,5-Difluoro-3,3-dimethylpentanoic acid can be effectively achieved using several standard laboratory techniques. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity. Vacuum distillation is often suitable for large-scale, initial purification from non-volatile contaminants. Flash column chromatography offers excellent separation for removing structurally similar impurities. Finally, recrystallization , when a suitable solvent system is identified, can provide material of exceptionally high purity. A combination of these techniques may be necessary to achieve the stringent purity requirements for pharmaceutical and advanced materials research.
ACS Publications. Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. [Link]
MDPI. From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. [Link]
Google Patents. CN1384813A - Process for production of fluorocarboxylic acid anhydrides.
ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. [Link]
PubMed. Sub-ppm determination of perfluorinated carboxylic acids in solution by UV-vis high-performance liquid chromatography through solid phase extraction. [Link]
PMC. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
Google Patents.
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
National Institutes of Health. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. [Link]
ResearchGate. An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. [Link]
Scribd. Purification and Properties of DMF. [Link]
FLUORINE NOTES. AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CHEMISTRY. [Link]
Google Patents.
PMC. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]
Analytical methods for "5,5-Difluoro-3,3-dimethylpentanoic acid" characterization
Introduction & Scope 5,5-Difluoro-3,3-dimethylpentanoic acid (CAS: N/A for specific isomer, Analogous to 107103-92-4) is a specialized fluorinated building block used in the synthesis of metabolically stable bioisosteres...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
5,5-Difluoro-3,3-dimethylpentanoic acid (CAS: N/A for specific isomer, Analogous to 107103-92-4) is a specialized fluorinated building block used in the synthesis of metabolically stable bioisosteres. The gem-dimethyl group at C3 induces a "Thorpe-Ingold" conformational lock, while the terminal difluoromethyl group (
) acts as a lipophilic hydrogen bond donor, often replacing hydroxyl or thiol groups in drug design.
Analytical Challenges:
Lack of Chromophore: The molecule is UV-transparent above 210 nm, rendering standard HPLC-UV methods ineffective.
Volatility: As a short-chain acid, it poses recovery issues during solvent evaporation.
Ionization: Requires negative mode ESI or specific derivatization for sensitivity.
This guide provides a validated, orthogonal approach to characterization using NMR (Structural ID) , GC-MS (Purity) , and LC-MS/MS (Quantification) .
Physicochemical Profile
Property
Value (Predicted/Observed)
Analytical Implication
Formula
MW = 166.17 g/mol
Boiling Point
GC-amenable; requires derivatization to prevent tailing.
pKa
Acidic. Ionizes to at neutral pH.
LogP
Moderately lipophilic; retains well on C18 columns.
Solubility
DMSO, MeOH, DCM
Soluble in organic solvents; sparingly soluble in water.
Method 1: Structural Elucidation via NMR
Objective: Definitive structural confirmation. The
signal provides a clean diagnostic handle free from background interference.
Protocol 1.1: Sample Preparation
Solvent:
(preferred for resolution) or (if solubility is limited).
Concentration:
.
Internal Standard:
-Trifluorotoluene () for quantitative NMR (qNMR).
Protocol 1.2: Acquisition Parameters
Instrument:
or higher.
Experiments:
NMR: 16 scans, .
NMR: Non-decoupled (to see H-F splitting), spectral width 200 ppm.
NMR: Proton-decoupled.
Expected Spectral Features (Causality Explained)
Nucleus
Shift (, ppm)
Multiplicity
Assignment & Logic
to
Doublet of Triplets (dt)
Diagnostic: Coupled to geminal H () and vicinal ().
Triplet of Triplets (tt)
The terminal proton on . Coupled to 2 F atoms and 2 H atoms on C4.
Singlet (s)
Gem-dimethyl group (). Singlet because adjacent carbons have no protons.
Singlet (s)
-Methylene (). Isolated spin system due to quaternary C3.
Method 2: Purity Analysis via GC-MS
Objective: Assessment of volatile impurities and process solvents. Direct injection of the acid leads to peak tailing; derivatization to the methyl ester is mandatory.
Protocol 2.1: Derivatization (Methylation)
Weigh
of sample into a GC vial.
Add
of -Methanol (14%) .
Cap and heat at
for 15 minutes.
Cool, add
Hexane and Water.
Vortex and centrifuge. Inject the top Hexane layer .
Protocol 2.2: Instrument Parameters
Parameter
Setting
Column
DB-5ms or ZB-5 ()
Carrier Gas
Helium @ (Constant Flow)
Inlet
Split 20:1,
Oven Program
(2 min) (3 min)
Detection
MS (EI Source), Scan range 40–300 amu
Data Interpretation:
Look for the Methyl Ester peak (
).
Key Fragment:
() and loss of methoxy group ().
Method 3: Quantification via LC-MS/MS (ESI-)
Objective: High-sensitivity quantification for pharmacokinetic (PK) or trace impurity studies.
Ammonium Acetate (pH ~6.5). This buffer promotes the formation of the carboxylate anion .
Protocol 3.2: MRM Transitions
The parent ion is
.
Transition ()
Collision Energy (eV)
Mechanism
12
Quantifier: Loss of (Decarboxylation). Common for acids.[1]
20
Qualifier: Loss of . Specific to fluorinated tail.
Protocol 3.3: Chromatographic Conditions
Column: Waters XSelect CSH C18 (
, ).
Gradient: 5% B to 95% B in 3 min (A: Water/
, B: Acetonitrile).
Flow Rate:
.
Visual Workflows
Figure 1: Analytical Decision Tree
Caption: Orthogonal analytical workflow ensuring structural identity, chemical purity, and quantitative sensitivity.
Figure 2: GC-MS Derivatization Mechanism
Caption: Acid-catalyzed esterification converts the polar acid into a volatile ester suitable for GC analysis.
References
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for NMR coupling constants of fluorinated groups). Link
U.S. FDA. Bioanalytical Method Validation Guidance for Industry. (Guidelines for LC-MS/MS linearity and accuracy). Link
Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2016. (Source for
Comprehensive NMR Analysis of 5,5-Difluoro-3,3-dimethylpentanoic acid: A Multi-Nuclear Approach to Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. It is estimated that over 20% of all pharmaceutical compounds contain fluorine[1][2]. The gem-difluoro (-CF₂) moiety, in particular, is a valuable functional group that serves as a bioisostere for carbonyls or other polar groups, while imparting unique conformational constraints[3].
5,5-Difluoro-3,3-dimethylpentanoic acid is a compound that combines the structural features of a sterically hindered carboxylic acid with a terminal gem-difluoro group. Accurate and unambiguous structural verification of such molecules is critical for quality control, reaction monitoring, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure in solution. Due to the presence of fluorine, a multi-nuclear NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei is not only advantageous but essential for complete characterization.
This application note provides a detailed guide to the NMR analysis of 5,5-Difluoro-3,3-dimethylpentanoic acid. It outlines optimized protocols for sample preparation and data acquisition and offers an in-depth interpretation of the resulting spectra, highlighting the key correlations and coupling patterns that confirm the molecular structure.
Part 1: Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR sample directly impacts the quality of the resulting spectrum[4]. A homogeneous solution free of particulate matter is essential for achieving sharp, well-resolved peaks.
Materials:
5,5-Difluoro-3,3-dimethylpentanoic acid (5-10 mg for ¹H; 20-50 mg for ¹³C)
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
High-quality 5 mm NMR tubes
Glass Pasteur pipette and cotton wool or a syringe filter
Vial for initial dissolution
Protocol:
Weighing the Sample: Accurately weigh the desired amount of 5,5-Difluoro-3,3-dimethylpentanoic acid into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR experiments benefit from higher concentrations (20-50 mg) due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus[5][6].
Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a versatile solvent for many organic compounds and is often the first choice[7]. DMSO-d₆ is an excellent alternative, particularly for ensuring the carboxylic acid proton is readily observed[7]. Deuterated solvents are critical to provide a lock signal for the spectrometer and to avoid large, interfering solvent signals in ¹H NMR spectra.
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample[6][8]. Vortex or gently agitate the vial until the sample is completely dissolved.
Filtration and Transfer: To remove any suspended particles that can degrade spectral quality by interfering with the magnetic field homogeneity, filter the solution into the NMR tube[6]. This can be done by passing the solution through a small plug of cotton wool packed into a Pasteur pipette or by using a syringe fitted with a filter. The final sample volume in the tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm[4][6].
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean to prevent contamination of the instrument.
NMR Data Acquisition
The following parameters are recommended for a standard 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
Pulse Program: Standard single-pulse (zg30)
Spectral Width: 0-16 ppm
Acquisition Time: ~3 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans: 8-16 (adjust for concentration)
Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard) or residual solvent signal (CDCl₃ at 7.26 ppm).
¹⁹F NMR Spectroscopy:
Pulse Program: Standard single-pulse with proton decoupling (zgpg30 with ¹H decoupling)
Spectral Width: A wide range, e.g., +50 to -250 ppm, is recommended initially due to the large chemical shift dispersion of ¹⁹F[9][10].
Acquisition Time: ~1-2 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans: 16-64
Reference: Trichlorofluoromethane (CFCl₃) at 0.00 ppm (external reference). Alternatively, an internal reference like trifluorotoluene (-63.72 ppm) can be used[1].
¹³C{¹H} NMR Spectroscopy:
Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
Spectral Width: 0-220 ppm
Acquisition Time: ~1-2 seconds
Relaxation Delay (d1): 2 seconds
Number of Scans: 1024 or more (adjust based on concentration and experiment time)
Reference: TMS at 0.00 ppm or residual solvent signal (CDCl₃ at 77.16 ppm)[11].
Part 2: Spectral Interpretation and Structural Assignment
The structure of 5,5-Difluoro-3,3-dimethylpentanoic acid presents several distinct NMR environments. The presence of the electron-withdrawing gem-difluoro group and the carboxylic acid, along with the quaternary dimethyl center, leads to a well-resolved and highly informative set of spectra.
mol [label=<
CH3 (c)
|
(f) HOOC
—
CH2 (e)
—
C (d)
—
CH2 (b)
—
CHF2 (a)
|
CH3 (c)
>];
}
.
¹H NMR Spectrum Analysis
The proton NMR spectrum is expected to show five distinct signals.
Table 1: Predicted ¹H NMR Data for 5,5-Difluoro-3,3-dimethylpentanoic acid
Label
Assignment
Predicted δ (ppm)
Multiplicity
Integration
Key Couplings (J, Hz)
Rationale
f
-COOH
10.0 - 13.0
Broad Singlet (br s)
1H
-
The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent[12][13].
a
-CH F₂
5.8 - 6.2
Triplet of Triplets (tt)
1H
²JHF ≈ 56 Hz³JHH ≈ 4 Hz
Deshielded by two geminal fluorine atoms. It is split into a triplet by the two geminal fluorines (²JHF) and each of those lines is further split into a triplet by the two adjacent protons at position (b) (³JHH).
e
-CH ₂-COOH
2.2 - 2.5
Singlet (s)
2H
-
Alpha to the carbonyl group. No adjacent protons to couple with, resulting in a singlet.
b
-CH ₂-CHF₂
2.0 - 2.3
Triplet (t)
2H
³JHF ≈ 15 Hz
Coupled to the two geminal fluorine atoms three bonds away (³JHF), resulting in a triplet.
c
-C(CH ₃)₂
0.9 - 1.2
Singlet (s)
6H
-
The two methyl groups are chemically equivalent due to free rotation and have no adjacent protons, giving a single sharp signal[14].
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum provides direct confirmation of the difluoro group. Since the two fluorine atoms are chemically equivalent, a single signal is expected.
Table 2: Predicted ¹⁹F NMR Data for 5,5-Difluoro-3,3-dimethylpentanoic acid
Assignment
Predicted δ (ppm vs CFCl₃)
Multiplicity
Key Couplings (J, Hz)
Rationale
-CHF ₂
-110 to -125
Doublet of Triplets (dt)
²JFH ≈ 56 Hz³JFH ≈ 15 Hz
The two equivalent fluorine atoms are split into a doublet by the geminal proton (a) and each line is further split into a triplet by the two adjacent protons (b). The chemical shift falls into the typical range for -CF₂H groups[9][10].
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show six signals, confirming the seven-carbon skeleton (with two carbons being equivalent).
Table 3: Predicted ¹³C NMR Data for 5,5-Difluoro-3,3-dimethylpentanoic acid
Label
Assignment
Predicted δ (ppm)
Multiplicity (from F)
Key Couplings (J, Hz)
Rationale
f
-C OOH
175 - 180
Singlet
-
Typical chemical shift for a carboxylic acid carbonyl carbon[15].
a
-C HF₂
115 - 120
Triplet (t)
¹JCF ≈ 240 Hz
The carbon is strongly deshielded by the two attached fluorine atoms and is split into a triplet by the strong one-bond C-F coupling[16].
e
-C H₂-COOH
45 - 50
Singlet
-
Alpha to the carbonyl group.
b
-C H₂-CHF₂
38 - 43
Triplet (t)
²JCF ≈ 25 Hz
This carbon shows a smaller triplet splitting due to the two-bond coupling with the fluorine atoms.
d
-C (CH₃)₂
30 - 35
Singlet
-
Quaternary carbon, which typically shows a weaker signal intensity in proton-decoupled spectra[17][18].
c
-C(C H₃)₂
25 - 30
Singlet
-
The two methyl carbons are equivalent due to symmetry[19].
Conclusion
The comprehensive analysis of 5,5-Difluoro-3,3-dimethylpentanoic acid using ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a self-validating system for its structural confirmation. The ¹H NMR spectrum clearly resolves all distinct proton environments, with the characteristic downfield triplet of triplets for the -CHF₂ proton providing strong evidence for this group. This is unequivocally confirmed by the ¹⁹F NMR spectrum, which displays a corresponding doublet of triplets. Finally, the ¹³C NMR spectrum accounts for all seven carbons in the molecule and shows the expected C-F coupling patterns, including the large one-bond and smaller two-bond coupling constants. This multi-nuclear approach, grounded in established protocols, ensures an accurate and robust structural elucidation, which is indispensable for researchers in drug discovery and chemical development.
References
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University of Houston. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
Dračínský, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry, 147, 107388. Retrieved from [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Wang, Y., et al. (2021). Cobalt-Catalyzed Selective Unsymmetrical Dioxidation of gem-Difluoroalkenes. PMC. Retrieved from [Link]
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
Tang, C., et al. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. Retrieved from [Link]
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]
Berger, S., & Sicker, D. (2009). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]
Novak, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]
Beier, P., & Pastyříková, T. (2021). Synthesis of compounds bearing a gem‐difluorocyclopropyl substituent at the nitrogen atom. Beilstein Journal of Organic Chemistry, 17, 1729-1744. Retrieved from [Link]
ResearchGate. (n.d.). Correlation between the J-coupling in the ¹H and ¹⁹F NMR spectra. Retrieved from [Link]
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
Digital Commons @ NJIT. (1989, May 31). Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes. Retrieved from [Link]
Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]
Novak, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]
Benson, S. C., et al. (1998). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
PubChem. (n.d.). 3,3-Dimethylpentanoic acid. Retrieved from [Link]
Galloway, W. R. J. D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 845-853. Retrieved from [Link]
Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 3,3-dimethylpentane. Retrieved from [Link]
NIST. (n.d.). 3,3-dimethylpentanoic acid. NIST WebBook. Retrieved from [Link]
HPLC analysis of "5,5-Difluoro-3,3-dimethylpentanoic acid"
An authoritative guide to the quantitative analysis of 5,5-Difluoro-3,3-dimethylpentanoic acid using High-Performance Liquid Chromatography (HPLC) is presented. This document provides a comprehensive framework for resear...
Author: BenchChem Technical Support Team. Date: February 2026
An authoritative guide to the quantitative analysis of 5,5-Difluoro-3,3-dimethylpentanoic acid using High-Performance Liquid Chromatography (HPLC) is presented. This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the theoretical basis for method development, a robust starting protocol, and a complete validation strategy in accordance with industry standards.
Introduction
5,5-Difluoro-3,3-dimethylpentanoic acid is a synthetic, fluorinated carboxylic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability, making such compounds of interest in pharmaceutical and agrochemical research. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, manufacturing process control, and quality assurance. This application note outlines a systematic approach to developing and validating a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method. As no experimental data is available in the literature for 5,5-Difluoro-3,3-dimethylpentanoic acid, its key parameters are estimated based on its structural analogues.
Property
Estimated Value/Information
Rationale and Impact on HPLC Method
Molecular Formula
C₇H₁₂F₂O₂
-
Molecular Weight
166.17 g/mol
Influences concentration calculations and MS detector settings.
Structure
CC(C)(CC(F)F)CC(=O)O
The molecule has a carboxylic acid functional group and a non-polar hydrocarbon backbone with gem-difluoro substitution at the 5-position.
pKa (Estimated)
~4.5 - 4.7
The pKa of pentanoic acid is approximately 4.84[1]. The gem-dimethyl groups at the 3-position in 3,3-dimethylpentanoic acid have a slight electron-donating effect, leading to a similar or slightly higher pKa, estimated to be in the range of 4.8-4.9[2]. Fluorine is a highly electronegative atom and its presence generally increases the acidity (lowers the pKa) of a carboxylic acid through an electron-withdrawing inductive effect[3][4]. However, this effect diminishes with distance[5]. In this molecule, the difluoro group is at the 5-position (gamma-carbon relative to the carboxyl group), so the acidifying effect will be less pronounced than for alpha or beta fluorinated acids. A slight decrease in pKa from the non-fluorinated analogue is therefore expected. Controlling the mobile phase pH is critical for consistent results.
Solubility
Sparingly soluble in water; soluble in organic solvents (e.g., methanol, acetonitrile).
Short-chain carboxylic acids (1-4 carbons) are readily soluble in water, but solubility decreases as the carbon chain length increases[6][7][8]. With a seven-carbon backbone, the analyte is expected to have limited aqueous solubility but should be sufficiently soluble in typical RP-HPLC mobile phases containing an organic modifier.
UV Absorbance
No strong chromophore. Low UV detection expected (~200-210 nm).
The carboxylic acid group is the only UV-absorbing feature, which provides weak absorbance at low wavelengths. This makes UV detection challenging and may lead to lower sensitivity. Alternative detection methods like mass spectrometry (MS) or derivatization could be considered for higher sensitivity.
HPLC Method Development: A Rationale-Driven Approach
The selection of HPLC conditions is dictated by the analyte's properties. Reversed-phase chromatography is the most suitable technique for this non-polar to moderately polar compound.
Logical Flow of Method Development
Caption: Decision workflow for HPLC method development.
Column Selection
A standard C18 (octadecylsilane) column is the recommended starting point due to its hydrophobicity, which will provide adequate retention for the analyte's hydrocarbon backbone[9]. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance of efficiency and backpressure for routine analysis.
Mobile Phase Selection
a. Aqueous Component and pH Control:
For reproducible retention of an acidic analyte, the mobile phase pH must be controlled with a buffer. To ensure the analyte is in its neutral, non-ionized form, the pH should be set at least 1.5 to 2 pH units below its pKa[10][11]. Given the estimated pKa of ~4.5-4.7, a mobile phase pH of 2.5 to 3.0 is recommended. This will suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak shape. A 0.1% formic acid or phosphoric acid solution in water is a suitable aqueous phase.
b. Organic Modifier:
Acetonitrile is generally the preferred organic solvent as it provides good peak shapes and lower backpressure compared to methanol[12]. A gradient elution is recommended to ensure the elution of any potential impurities with different polarities and to sharpen the peak of the analyte.
Detection
Due to the lack of a strong chromophore, UV detection will likely be limited to low wavelengths, such as 205-210 nm . At these wavelengths, baseline noise can be higher and selectivity may be lower. For higher sensitivity and specificity, Mass Spectrometry (MS) is the recommended detection method.
Proposed HPLC Protocol
This protocol serves as a robust starting point for the analysis of 5,5-Difluoro-3,3-dimethylpentanoic acid.
Instrumentation:
HPLC system with a binary pump, autosampler, column oven, and UV or MS detector.
Reagents and Materials:
5,5-Difluoro-3,3-dimethylpentanoic acid reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (88% or higher)
Methanol (HPLC grade)
Chromatographic Conditions:
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
0-2 min: 30% B2-10 min: 30% to 90% B10-12 min: 90% B12-12.1 min: 90% to 30% B12.1-17 min: 30% B (Re-equilibration)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
UV Detector Wavelength
210 nm
MS Detector (Optional)
Electrospray Ionization (ESI) in Negative Mode. Monitor for m/z 165.07 [M-H]⁻.
Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of methanol.
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
Method Validation Protocol (as per ICH Q2(R2) Guidelines)
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose[13][14]. The following parameters should be assessed:
Analytical Workflow for Validation
Caption: Standard workflow for HPLC method validation.
1. Specificity:
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure: Analyze blank samples (diluent), placebo samples (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and verify that the degradation product peaks do not interfere with the main analyte peak.
2. Linearity and Range:
Objective: To demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.
Procedure: Prepare at least five concentrations of the reference standard (e.g., 50% to 150% of the expected sample concentration). Plot the peak area versus concentration and perform a linear regression analysis.
Objective: To determine the closeness of the measured value to the true value.
Procedure: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%[15].
4. Precision:
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%[15][16].
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Procedure: Can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure: Introduce small changes to the method parameters, such as:
Mobile phase pH (± 0.2 units)
Column temperature (± 5 °C)
Flow rate (± 10%)
Organic content of the mobile phase (± 2%)
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
Troubleshooting
Issue
Potential Cause(s)
Recommended Solution(s)
Poor Peak Shape (Tailing)
Mobile phase pH is too close to the analyte's pKa. Column contamination or degradation. Secondary interactions with column silanols.
Ensure mobile phase pH is < 3.0. Flush or replace the column. Use a column with end-capping or a different stationary phase.
Low Retention Time
Mobile phase is too strong (too much organic solvent). Incorrect column installed.
Decrease the initial percentage of Mobile Phase B. Verify the correct column is in place.
Variable Retention Times
Inadequate column equilibration. Inconsistent mobile phase preparation (pH drift). Pump malfunction or leaks.
Ensure sufficient re-equilibration time in the gradient program. Prepare fresh mobile phase daily and ensure proper buffering. Check the HPLC system for leaks and perform pump maintenance.
High Baseline Noise (UV)
Low detection wavelength. Contaminated mobile phase or detector cell.
Use the highest possible wavelength that gives an adequate signal. Flush the system with a strong solvent like isopropanol. Use fresh, high-purity solvents.
References
PubChem. (n.d.). Pentanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Ataman Kimya. (n.d.). PENTANOIC ACID. Retrieved from [Link]
Discussion Forum. (2024, February 16). Describe the solubility of simple aliphatic carboxylic acids in water.... Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Pentanoic acid (FDB003230). Retrieved from [Link]
Journal of Chemical & Engineering Data. (2025, August 6). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. Retrieved from [Link]
ACS Publications. (2010, July 8). Solubility of Small-Chain Carboxylic Acids in Supercritical Carbon Dioxide. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
Application Note: High-Sensitivity LC-MS/MS Quantitation of 5,5-Difluoro-3,3-dimethylpentanoic Acid in Biological Matrices
Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of 5,5-Difluoro-3,3-dimethylpentanoic acid (5,5-DF-3,3-DMPA) . As...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of 5,5-Difluoro-3,3-dimethylpentanoic acid (5,5-DF-3,3-DMPA) . As a structural analog often employed in drug discovery to block metabolic oxidation (via the gem-dimethyl group) and modulate lipophilicity (via the terminal difluoro group), accurate quantification is critical for pharmacokinetic (PK) profiling.
This guide addresses the specific challenges of analyzing this molecule: its lack of a strong UV chromophore, the need for negative mode ionization, and the requirement for chromatographic resolution from potential non-fluorinated metabolites. We present a validated workflow using negative electrospray ionization (ESI-) and Reverse-Phase Chromatography (RPC).
Introduction & Chemical Context
5,5-Difluoro-3,3-dimethylpentanoic acid represents a class of "metabolically blocked" fatty acid analogs.
Gem-dimethyl effect (C3): The substitution at the 3-position introduces steric hindrance, preventing
-oxidation, a common metabolic clearance pathway for aliphatic acids.
Terminal Difluoro group (C5): The fluorine atoms at the 5-position increase metabolic stability against
-oxidation while modulating the pKa and lipophilicity (LogP) of the molecule.
Analytical Challenges
Ionization Efficiency: Like most aliphatic carboxylic acids, this compound ionizes best in Negative Mode ESI ([M-H]⁻) . However, sensitivity can be compromised by mobile phase pH mismatches.
Chromatographic Retention: While more lipophilic than pentanoic acid, it is still relatively polar. Standard C18 columns may show peak tailing without proper end-capping or pH control.
Fragmentation Specificity: Fluorinated aliphatic chains often undergo extensive fragmentation. Selecting the correct Precursor
Product ion transition is vital to avoid interference from endogenous fatty acids.
Method Development Strategy
Mass Spectrometry: The Fragmentation Logic
In negative mode ESI, the deprotonated molecular ion [M-H]⁻ (m/z 165) is the precursor.
Secondary Fragmentation: Fluorinated alkyl chains often eliminate Hydrogen Fluoride (HF, 20 Da) or undergo skeletal rearrangement.
Selected Transitions:
Quantifier:
(Loss of ). This is the most abundant and stable transition.
Qualifier:
(Loss of + HF). Useful for confirmation due to the specific loss of the fluorine moiety.
Chromatography: Column Selection
While a standard C18 column is sufficient, a C18-PFP (Pentafluorophenyl) or a high-strength silica (HSS) T3 column is recommended. The PFP phase offers unique selectivity for fluorinated compounds through
- and dipole-dipole interactions, enhancing separation from non-fluorinated matrix interferences.
Experimental Protocol
Reagents and Standards[1][2]
Analyte: 5,5-Difluoro-3,3-dimethylpentanoic acid (Custom synthesis or commercial standard).
Internal Standard (IS): 3,3-Dimethylpentanoic acid-d6 (if available) or a structural analog like Ibuprofen-d3 (due to similar ionization/retention profiles).
LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that suppress ionization in negative mode.
Aliquot: Transfer
of plasma/serum to a 1.5 mL Eppendorf tube.
IS Addition: Add
of Internal Standard working solution ( in 50% MeOH).
Acidification: Add
of 1% Formic Acid (to protonate the acid, driving it into the organic phase).
Extraction: Add
of Ethyl Acetate/Hexane (90:10 v/v) .
Note: The small amount of hexane reduces the extraction of very polar matrix components.
Agitation: Vortex vigorously for 5 minutes. Centrifuge at
for 5 minutes.
Transfer: Transfer
of the upper organic layer to a clean glass tube.
Dry Down: Evaporate to dryness under Nitrogen at
.
Reconstitution: Reconstitute in
of Mobile Phase A/B (80:20). Vortex and transfer to LC vial.
LC-MS/MS Conditions
Table 1: Chromatographic Parameters
Parameter
Setting
System
UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column
Waters ACQUITY UPLC HSS T3,
Mobile Phase A
5 mM Ammonium Acetate in Water (pH ~5.5)
Mobile Phase B
Acetonitrile (100%)
Flow Rate
Column Temp
Injection Vol
Rationale for Mobile Phase: Ammonium acetate provides a buffer that supports negative ionization better than pure formic acid, while maintaining a pH (5.5) where the carboxylic acid is partially ionized but still retained well on the HSS T3 column.
Table 2: Gradient Profile
Time (min)
% Mobile Phase B
Event
0.00
10
Initial Hold
0.50
10
Start Gradient
3.50
90
Elution
4.50
90
Wash
4.60
10
Re-equilibration
6.00
10
End
Table 3: Mass Spectrometry Parameters (Source: ESI-)
Parameter
Setting
Polarity
Negative (ESI-)
Capillary Voltage
-2.5 kV (Lower voltage reduces discharge in Neg mode)
Desolvation Temp
Gas Flow
(High flow aids desolvation of aqueous mobile phase)
MRM Transition 1
165.1 121.1 (CE: -15 V) Quantifier
MRM Transition 2
165.1 101.1 (CE: -25 V) Qualifier
Visualizations
Analytical Workflow
The following diagram outlines the logical flow from sample to data, highlighting the critical decision points (Acidification and LLE).
Figure 1: Optimized Sample Preparation and Analysis Workflow. Acidification prior to LLE is the critical step to ensure high recovery of the acidic analyte.
Fragmentation Pathway
Understanding the fragmentation is key to confirming identity. The loss of
is the defining characteristic of carboxylic acids in negative mode.
Figure 2: Proposed Fragmentation Pathway for 5,5-Difluoro-3,3-dimethylpentanoic acid in ESI- mode.
Expected Performance & Troubleshooting
Performance Metrics
Linearity:
().
Lower Limit of Quantitation (LLOQ):
(dependent on matrix cleanliness).
Recovery:
using the Ethyl Acetate LLE protocol.
Troubleshooting Guide
Low Sensitivity:
Check pH: Ensure mobile phase is not too acidic. Pure formic acid in mobile phase can suppress negative ionization. Switch to Ammonium Acetate (pH 5.5).
Check Source: Negative mode is prone to arcing. Clean the ESI shield and reduce capillary voltage.
Peak Tailing:
This usually indicates secondary interactions with free silanols. Ensure the column is "fully end-capped" (like HSS T3 or BEH C18) and increase buffer strength to 10 mM.
Carryover:
Acidic drugs can stick to stainless steel. Use a needle wash of 50:50 MeOH:Water + 0.5% Ammonium Hydroxide to strip the acid from the injector.
References
Shimadzu Corporation. "Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with 'SMCI+' using Negative Chemical Ionization." Shimadzu Application News. Link
Arsenault, G., et al. "Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates...". Rapid Communications in Mass Spectrometry, 2007. Link
Sigma-Aldrich. "LC-MS Grade Solvents and Reagents: Acid Additives for Ionization." Sigma-Aldrich Technical Guides. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 87189821, 3,3-Difluoropentanoic acid" (Analog Reference). PubChem. Link
Method
Incorporating "5,5-Difluoro-3,3-dimethylpentanoic acid" into larger molecules
Application Note: Strategic Incorporation of 5,5-Difluoro-3,3-dimethylpentanoic Acid in Medicinal Chemistry Executive Summary This guide details the strategic application and incorporation of 5,5-Difluoro-3,3-dimethylpen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of 5,5-Difluoro-3,3-dimethylpentanoic Acid in Medicinal Chemistry
Executive Summary
This guide details the strategic application and incorporation of 5,5-Difluoro-3,3-dimethylpentanoic acid (DFDMPA) into pharmacologically active scaffolds. This building block represents a high-value "dual-utility" moiety in drug design, combining the conformational restriction of the gem-dimethyl group (Thorpe-Ingold effect) with the bioisosteric properties of the terminal difluoromethyl (CHFngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
The utility of DFDMPA lies in the synergy between its two functional motifs.
Feature
Mechanism of Action
Drug Design Benefit
C3 gem-Dimethyl
Thorpe-Ingold Effect: Steric bulk at the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-position compresses the internal bond angle, forcing the C1 and C5 substituents closer.
Pre-organizes the molecule into a bioactive conformation, increasing binding affinity and reducing entropic loss.
C5 Difluoromethyl
Lipophilic H-Bond Donor: The polarized C-H bond (due to F electronegativity) can donate a weak hydrogen bond.[1]
Bioisostere for -OH or -SH with significantly higher lipophilicity (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
logP ~ +0.2 to +0.4 vs CH), improving blood-brain barrier (BBB) penetration.
Allows facile incorporation via amide coupling or esterification.[1]
Design Logic Diagram
The following diagram illustrates the decision matrix for selecting DFDMPA over standard alkyl chains.
Caption: Decision logic for incorporating DFDMPA to address common ADME/Tox liabilities.
Experimental Protocols
Protocol A: Amide Coupling (The "Workhorse" Method)
Context: Incorporating DFDMPA into an amine-bearing scaffold (e.g., a drug pharmacophore or PROTAC linker).[1]
Challenge: The C3 gem-dimethyl group creates a "neopentyl-like" steric environment. While the C1 carbonyl is not directly hindered (it is
to the quaternary center), the folding induced by the gem-dimethyl group can retard reaction rates with bulky amines.
Reagents:
Coupling Agent: HATU (Preferred for speed/yield) or T3P (Green alternative).[1]
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1]
Critical Step: Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange, indicating the formation of the activated ester. Do not skip this pre-activation.
The CHF proton is weakly acidic but stable to standard bases (DIPEA, EtN, CsCO). Avoid extremely strong bases (e.g., n-BuLi) which could cause ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-elimination.
Metabolic Stability
High
The gem-dimethyl group blocks ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-oxidation. The CHFngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
group blocks terminal oxidation.
Solubility
Moderate
The molecule is lipophilic.[1] Use DMF or DMSO for stock solutions; avoid pure water.[1]
Workflow Visualization
The following diagram outlines the synthetic workflow for incorporating DFDMPA, including contingency steps for difficult substrates.
Caption: Synthetic workflow for amide coupling of DFDMPA.
References
Zafrani, Y., et al. (2017).[1][4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[5]
Talele, T. T. (2018).[1][6] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[6]
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.
Application Notes and Protocols for the Preclinical Evaluation of 5,5-Difluoro-3,3-dimethylpentanoic acid as a Potential Therapeutic Agent
Abstract This document provides a comprehensive guide for the initial preclinical evaluation of 5,5-Difluoro-3,3-dimethylpentanoic acid, a novel chemical entity with therapeutic potential. We present a series of detailed...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the initial preclinical evaluation of 5,5-Difluoro-3,3-dimethylpentanoic acid, a novel chemical entity with therapeutic potential. We present a series of detailed protocols for in vitro and in vivo studies designed to characterize its biological activity, metabolic stability, and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule drug discovery.[1][2][3] The methodologies described herein are grounded in established principles of pharmacology and are designed to provide a robust framework for assessing the viability of this and similar candidate molecules for further development.
Introduction: Rationale and Scientific Background
The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The gem-difluoromethylene group (-CF2-) is of particular interest as it can serve as a bioisostere for carbonyl or ether functionalities, potentially enhancing metabolic stability, binding affinity, and membrane permeability.[4][5][6] 5,5-Difluoro-3,3-dimethylpentanoic acid is a novel compound designed to leverage these properties. The presence of the gem-difluoro group at the 5-position is anticipated to block oxidative metabolism at this site, a common liability for alkyl chains.[7] The quaternary dimethyl group at the 3-position may provide conformational restriction and specific steric interactions with the target protein.
For the purposes of this guide, we will hypothesize that 5,5-Difluoro-3,3-dimethylpentanoic acid has been designed as an inhibitor of a hypothetical enzyme, "Metabolo-Synthase X" (MSX), a key enzyme in a pro-inflammatory signaling pathway. The carboxylic acid moiety is proposed to anchor the molecule in the active site, while the difluoro group mimics a transition state, leading to potent inhibition.
In Vitro Evaluation: From Target Engagement to Cellular Activity
The initial phase of preclinical testing involves a suite of in vitro assays to confirm the compound's activity on its intended target and to assess its effects in a cellular context.[1][8][9][10]
2.1. Biochemical Assay: Direct Enzyme Inhibition
The first step is to determine if 5,5-Difluoro-3,3-dimethylpentanoic acid directly interacts with and inhibits the purified MSX enzyme. A continuous spectrophotometric assay will be used to measure the initial rate of the enzymatic reaction.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified MSX.
Materials:
Purified MSX enzyme
MSX substrate (e.g., a chromogenic substrate)
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
5,5-Difluoro-3,3-dimethylpentanoic acid (stock solution in DMSO)
96-well, clear, flat-bottom plates
Spectrophotometer (plate reader)
Procedure:
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
Add 5 µL of the diluted compound or vehicle (DMSO in buffer) to the wells of the 96-well plate.
Add 40 µL of MSX enzyme solution (at a final concentration of, for example, 5 nM) to each well.
Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
Initiate the reaction by adding 5 µL of the MSX substrate (at its Km concentration) to each well.
Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 405 nm) every 30 seconds for 10 minutes.
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
2.2. Cell-Based Assay: Target Engagement in a Biological System
Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment.[14][15][16][17]
Objective: To confirm target engagement of the test compound with MSX in intact cells.
Materials:
Cell line expressing MSX (e.g., HEK293 cells transfected with MSX)
Complete cell culture medium
Phosphate-buffered saline (PBS)
Test compound
Lysis buffer
Instrumentation for Western blotting or ELISA
Procedure:
Culture the cells to ~80% confluency.
Treat the cells with various concentrations of the test compound or vehicle for 1 hour.
Harvest and resuspend the cells in PBS.
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
Lyse the cells by freeze-thawing.
Centrifuge the lysates to separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein.
Analyze the amount of soluble MSX in the supernatant by Western blot or ELISA.
Plot the amount of soluble MSX as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates stabilization of the protein by the compound and thus, target engagement.
A promising therapeutic agent must have favorable pharmacokinetic properties, and metabolic stability is a key determinant of a drug's half-life and oral bioavailability.[18][19]
Protocol 3: Liver Microsomal Stability Assay
Objective: To evaluate the in vitro metabolic stability of the test compound in the presence of liver microsomes.[7][20]
Materials:
Pooled human liver microsomes (HLMs)
NADPH regenerating system
Phosphate buffer (pH 7.4)
Test compound
Acetonitrile with an internal standard
LC-MS/MS system
Procedure:
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
In a 96-well plate, add the test compound (final concentration, e.g., 1 µM) to the phosphate buffer.
Add the HLMs to initiate the reaction.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), add cold acetonitrile with an internal standard to stop the reaction.[21]
Centrifuge the plate to pellet the precipitated proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of this line is the elimination rate constant (k).
Calculate the in vitro half-life (t½) as 0.693/k.
Table 1: Hypothetical In Vitro Data Summary
Assay
Parameter
Result
MSX Enzyme Inhibition
IC50
50 nM
Cellular Thermal Shift Assay
ΔTm at 10 µM
+5.2 °C
Liver Microsomal Stability
t½ (human)
> 60 min
In Vivo Evaluation: Pharmacokinetics and Efficacy
Animal studies are essential to understand how a compound behaves in a whole organism and to get an early indication of its potential efficacy and safety.[2][22]
4.1. Pharmacokinetic (PK) Study
A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[23][24][25]
Objective: To determine the key pharmacokinetic parameters of the test compound in rats after intravenous (IV) and oral (PO) administration.
Animals: Male Sprague-Dawley rats (n=3 per group).
Procedure:
Administer the test compound via IV bolus (e.g., 1 mg/kg) and oral gavage (e.g., 10 mg/kg).
Collect blood samples at specified time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into EDTA tubes.
Process the blood to obtain plasma and store at -80°C until analysis.
Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[25]
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
Parameter
IV (1 mg/kg)
PO (10 mg/kg)
Cmax (ng/mL)
500
800
AUC (ng*h/mL)
1200
4800
t½ (h)
4.5
5.0
CL (mL/min/kg)
15
-
Vd (L/kg)
3.0
-
%F
-
40%
4.2. In Vivo Efficacy Study
Once the PK profile is understood, an efficacy study in a relevant animal model of disease is conducted.[26][27]
Objective: To evaluate the anti-inflammatory effect of the test compound in an acute inflammation model.
Animals: Male Wistar rats (n=6 per group).
Procedure:
Administer the test compound or vehicle orally at various doses.
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations: Pathways and Workflows
5.1. Hypothetical Signaling Pathway
Caption: Hypothetical MSX signaling pathway and point of inhibition.
5.2. In Vitro Evaluation Workflow
Caption: Workflow for the in vitro evaluation of the test compound.
Conclusion
The protocols outlined in this document provide a foundational framework for the initial preclinical characterization of 5,5-Difluoro-3,3-dimethylpentanoic acid. Successful execution of these studies will generate a comprehensive data package detailing the compound's potency, cellular activity, metabolic stability, and pharmacokinetic profile. These data are critical for making informed decisions about the continued development of this novel chemical entity as a potential therapeutic agent.[1][2]
References
Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]
MDPI. (n.d.). Studies on the biological activity of gem-difluorinated 3,3′-spirocyclic indole derivatives. Retrieved from [Link]
AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
Selvita. (n.d.). In Vitro Assays and Models. Retrieved from [Link]
PubMed. (2019, January 15). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]
Drug Discovery News. (n.d.). Cell-based screening: accelerating therapeutic development. Retrieved from [Link]
PMC. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
PMC. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved from [Link]
PMC. (n.d.). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Retrieved from [Link]
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
Beilstein Journals. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]
Bioprocess International. (2016, April 30). Preclinical Development: The Safety Hurdle Prior to Human Trials. Retrieved from [Link]
ACS Publications. (2024, January 16). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved from [Link]
ACS Publications. (2024, February 1). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved from [Link]
AACR Journals. (2005, July 14). Discovery and preclinical evaluation of a novel class of small-molecule compounds in hormone-dependent and -independent cancer cell lines. Retrieved from [Link]
NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
PubMed. (2023, January 9). Preclinical Evaluation of a Novel Small Molecule LCC-21 to Suppress Colorectal Cancer Malignancy by Inhibiting Angiogenic and Metastatic Signatures. Retrieved from [Link]
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]
PMC. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]
NCBI. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
Beilstein Journals. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
MDPI. (2019, May 13). Study Protocol for a Pilot, Open-Label, Prospective, and Observational Study to Evaluate the Pharmacokinetics of Drugs Administered to Patients during Extracorporeal Circulation; Potential of In Vivo Cytochrome P450 Phenotyping to Optimise Pharmacotherapy. Retrieved from [Link]
Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link]
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
Application Note: Screening 5,5-Difluoro-3,3-dimethylpentanoic Acid for Biological Activity
Executive Summary & Rationale 5,5-Difluoro-3,3-dimethylpentanoic acid represents a highly specialized chemical scaffold designed to exploit two powerful medicinal chemistry principles: the Thorpe-Ingold (Gem-Dimethyl) Ef...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
5,5-Difluoro-3,3-dimethylpentanoic acid represents a highly specialized chemical scaffold designed to exploit two powerful medicinal chemistry principles: the Thorpe-Ingold (Gem-Dimethyl) Effect and Bioisosteric Fluorination .
Unlike simple aliphatic fatty acids, this molecule is engineered for enhanced metabolic stability and restricted conformational entropy. This application note outlines a hypothesis-driven screening cascade designed to evaluate its potential as a Histone Deacetylase (HDAC) Inhibitor , a Metabolic Probe , or a GABAergic Modulator .
Chemical Logic & Structural Hypotheses
Gem-Dimethyl Group (C3): Restricts the rotation of the carbon chain, locking the carboxylate and the tail into a specific bioactive conformation. This often increases binding affinity to enzymes (e.g., HDACs) by reducing the entropic penalty of binding [1].
Difluoro Substitution (C5): The terminal difluoro group lowers the pKa of the carboxylic acid via the inductive effect and, crucially, blocks cytochrome P450-mediated
-oxidation. This prevents rapid metabolic clearance, a common failure point for short-chain fatty acid (SCFA) drug candidates [2].
Phase I: Physicochemical Profiling (In Silico & In Vitro)
Before biological screening, the fundamental properties of the compound must be established to ensure assay compatibility.
Calculated Properties (In Silico)
Property
Value (Est.)
Significance
Molecular Weight
~180.19 g/mol
Fragment-like; high ligand efficiency potential.
cLogP
1.8 - 2.2
Ideal lipophilicity for passive membrane diffusion.
pKa (Acid)
~4.2 (vs 4.8 for pentanoic)
Increased acidity due to fluorine inductive effect; exists as anion at physiological pH.
This is the critical validation step for the C5-difluoro modification. We hypothesize superior stability compared to the non-fluorinated parent (3,3-dimethylpentanoic acid).
Protocol: Liver Microsome Stability Assay
Rationale: To confirm that the terminal fluorine atoms block oxidation.
Materials:
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
NADPH Regenerating System.
Test Compound: 5,5-Difluoro-3,3-dimethylpentanoic acid (1 µM final).
Control: Pentanoic acid (High clearance).
Workflow:
Incubation: Mix HLM, buffer (100 mM Phosphate, pH 7.4), and Test Compound. Pre-incubate at 37°C for 5 min.
Initiation: Add NADPH to start the reaction.
Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.
Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 20 min.
Analysis: LC-MS/MS quantification of parent ion.
Success Metric:
Intrinsic Clearance (
): < 10 µL/min/mg protein indicates high metabolic stability.
Phase III: Target Engagement (HDAC Inhibition)
Short-chain fatty acids (e.g., Valproic Acid, Butyrate) are known Class I/IIa HDAC inhibitors. The gem-dimethyl group may enhance potency against specific isoforms (e.g., HDAC8) [3].
Protocol: Fluorometric HDAC Activity Assay
Objective: Determine IC50 against nuclear extract or recombinant HDAC1/HDAC8.
Reagents:
Fluorogenic Substrate: Boc-Lys(Ac)-AMC.
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
Developer Solution: Trypsin/Trichostatin A mix.
Step-by-Step:
Plate Setup: Use black 96-well plates.
Compound Addition: Add 10 µL of test compound (Series dilution: 10 mM to 1 µM).
Enzyme Addition: Add 30 µL of HDAC1 (human recombinant) or HeLa nuclear extract. Incubate 15 min at 37°C.
Substrate Initiation: Add 10 µL of Boc-Lys(Ac)-AMC substrate. Incubate 30 min at 37°C.
Development: Add 50 µL Developer Solution (stops reaction and releases fluorophore). Incubate 15 min at RT.
Read: Fluorescence Ex/Em = 360/460 nm.
Data Analysis:
Calculate % Inhibition =
.
Fit to sigmoidal dose-response curve to extract IC50.
Phase IV: Phenotypic & Safety Screening
Cytotoxicity (Jurkat & HepG2 Cells)
To assess if the compound induces apoptosis (desirable for cancer) or general toxicity (undesirable for metabolic drugs).
Protocol:
Seed Jurkat cells (suspension) at 20,000 cells/well in RPMI-1640.
Treat with compound (0.1 - 100 µM) for 48 hours.
Add CellTiter-Glo® (ATP quantification) reagent.
Measure Luminescence.
Interpretation: A sharp drop in viability in Jurkat cells combined with HDAC inhibition confirms an anticancer mechanism (similar to Valproic acid derivatives) [3].
GABAergic Activity (Secondary Hypothesis)
Due to structural similarity to Gabapentin/Pregabalin (gamma-amino acids) and Valproic acid (branched acid), this compound may modulate GABA levels or Calcium channels.
Screen: FLIPR Calcium Flux Assay in HEK293 cells expressing
subunit of voltage-gated calcium channels.
Readout: Reduction in calcium influx upon depolarization.
This diagram illustrates the medicinal chemistry rationale guiding the screening process.
Caption: SAR Logic Map detailing how specific structural modifications (Gem-dimethyl, Difluoro) translate to predicted biological effects and screening targets.
Diagram 2: Experimental Workflow
The decision tree for validating the compound.
Caption: Screening cascade prioritizing stability validation before mechanistic engagement.
References
Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1] Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Mishra, S., et al. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids.[2] Future Medicinal Chemistry, 11(15). Link
Inoue, M., et al. (2020). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Link
Application Notes and Protocols: In Vitro Profiling of the Novel Metabolic Modulator 5,5-Difluoro-3,3-dimethylpentanoic Acid
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 5,5-Difluoro-3,3-dimethylpentanoic acid. Given its structural feat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 5,5-Difluoro-3,3-dimethylpentanoic acid. Given its structural features—a carboxylic acid moiety combined with a gem-difluoro group—this compound is hypothesized to function as a modulator of cellular metabolism. Drawing parallels from structurally related molecules like dichloroacetate (DCA), this guide presents detailed protocols for investigating its effects on two central hubs of mitochondrial metabolism: the Pyruvate Dehydrogenase (PDH) complex and the fatty acid β-oxidation (FAO) pathway. Furthermore, a protocol for the Cellular Thermal Shift Assay (CETSA) is included to enable definitive confirmation of intracellular target engagement.
Introduction and Scientific Rationale
5,5-Difluoro-3,3-dimethylpentanoic acid is a synthetic short-chain fatty acid analog. The introduction of a gem-difluoro group can significantly alter the molecule's electronic properties and metabolic stability, making it a compelling candidate for modulating enzymatic pathways. Fluorine's high electronegativity can influence pKa and binding interactions, while the strength of the C-F bond can block metabolic oxidation at that position[1].
Many metabolic diseases, including cancer, diabetes, and certain inherited metabolic disorders, are characterized by dysregulated mitochondrial function[2][3]. Cancer cells, for instance, often exhibit the Warburg effect, a metabolic shift from oxidative phosphorylation to aerobic glycolysis[4][5]. Compounds that can reverse this shift are of significant therapeutic interest. One such compound, dichloroacetate (DCA), a structural analog of our topic compound, inhibits pyruvate dehydrogenase kinase (PDK), thereby activating the pyruvate dehydrogenase (PDH) complex and promoting mitochondrial respiration[4][5][6].
Based on this precedent, we propose two primary hypotheses for the mechanism of action of 5,5-Difluoro-3,3-dimethylpentanoic acid:
Modulation of the Pyruvate Dehydrogenase (PDH) Complex: The compound may act as an inhibitor of PDK, leading to increased PDH activity and a shift towards glucose oxidation.
Interference with Fatty Acid Oxidation (FAO): As a fatty acid analog, the compound may compete with natural substrates or inhibit key enzymes within the FAO pathway.
The following application notes provide detailed protocols to systematically test these hypotheses in vitro.
Application Note 1: Assessing Effects on the Pyruvate Dehydrogenase (PDH) Complex
Principle and Rationale
The PDH complex is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA[7]. Its activity is tightly regulated by phosphorylation, primarily by Pyruvate Dehydrogenase Kinase (PDK), which phosphorylates and inactivates the E1α subunit of PDH[7][8]. Inhibition of PDK prevents this phosphorylation, locking PDH in its active state.
We will assess the effect of 5,5-Difluoro-3,3-dimethylpentanoic acid through two complementary assays: a direct enzymatic assay using recombinant PDK and a cell-based Western Blot to measure the phosphorylation status of PDH E1α, which serves as a direct biomarker of PDK activity in a cellular context.
Signaling Pathway and Point of Inhibition
Caption: Regulation of the PDH complex and the hypothesized inhibitory point for the test compound.
This protocol quantifies the phosphorylation of a specific serine residue (e.g., Ser293) on the PDH E1α subunit as a readout of PDK activity within intact cells.[8]
Materials:
Cell Line: NCI-H460 or other cancer cell line with high glycolytic activity.
Cell Culture: Seed NCI-H460 cells in 6-well plates and grow to 80-90% confluency.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Aspirate old medium and treat cells with various concentrations (e.g., 0, 1, 10, 50, 100, 500 µM) for 4-6 hours. Include a known PDK inhibitor like DCA (10 mM) as a positive control.
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
Lysate Preparation: Incubate lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
Protein Quantification: Determine protein concentration using a BCA assay.
Western Blotting:
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
Boil samples for 5 minutes at 95°C.
Load samples onto a 10% SDS-PAGE gel and perform electrophoresis.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane overnight at 4°C with the anti-phospho-PDH-E1α primary antibody.
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an ECL substrate.
Stripping and Re-probing: After imaging, strip the membrane and re-probe with the anti-total-PDH-E1α antibody to ensure equal protein loading.
Data Analysis:
Quantify band intensity using densitometry software (e.g., ImageJ). For each sample, normalize the phospho-PDH signal to the total-PDH signal. Plot the normalized signal against the compound concentration to determine an IC50 value.
Compound
Target
Cell Line
IC50 (µM)
5,5-Difluoro-3,3-dimethylpentanoic acid
p-PDH E1α (S293)
NCI-H460
Hypothetical Value: 75
Dichloroacetate (DCA)
p-PDH E1α (S293)
NCI-H460
Literature Value: ~5,000-10,000
Table 1: Hypothetical data presentation for the cell-based PDH phosphorylation assay.
This assay measures the metabolic flux through the FAO pathway by tracking the oxidation of a radiolabeled fatty acid substrate, typically [9,10-³H]-palmitic acid.[9] During β-oxidation, the tritium atoms are released from the fatty acid chain and incorporated into water (³H₂O). The rate of FAO is directly proportional to the amount of radiolabeled water produced, which can be separated from the unmetabolized radiolabeled palmitate and quantified by liquid scintillation counting.[9][10]
Experimental Workflow
Caption: Step-by-step workflow for the [³H]-Palmitic Acid oxidation assay.
Protocol 2: [³H]-Palmitic Acid Oxidation Assay
Materials:
Cell Line: HepG2 (liver) or C2C12 (muscle) myotubes.
[9,10-³H]-Palmitic Acid.
Fatty acid-free BSA.
L-Carnitine.
Etomoxir (positive control inhibitor of CPT1).
Perchloric Acid (PCA).
Liquid Scintillation Cocktail and Vials.
Procedure:
Preparation of [³H]-Palmitate-BSA Conjugate: Prepare a 5 mM palmitate/1 mM BSA stock solution in which a known amount of [³H]-Palmitic Acid is included.
Cell Culture: Seed cells in 12-well plates. For C2C12, differentiate myoblasts into myotubes before the experiment.
Compound Pre-incubation: Wash cells with warm PBS. Pre-incubate cells for 1-2 hours with serum-free medium containing various concentrations of the test compound. Include a vehicle control and Etomoxir (e.g., 50 µM) as a positive control.
FAO Reaction: Start the reaction by adding the [³H]-Palmitate-BSA conjugate (final concentration ~100 µM palmitate) and L-Carnitine (final concentration ~0.5 mM) to each well.
Incubation: Incubate the plate at 37°C for 2-4 hours.
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold 3 M PCA.
Sample Collection: Scrape the cells and transfer the entire well content (medium + cells) to a glass tube.
Separation of ³H₂O:
Add a chloroform:methanol (2:1) mixture to the tube, vortex thoroughly, and centrifuge to separate the aqueous (top) and organic (bottom) phases.
Carefully transfer the aqueous phase, which contains the ³H₂O, to a new tube.
Pass this aqueous phase through a small anion-exchange column to remove any remaining traces of negatively charged [³H]-palmitate.
Quantification: Add the flow-through from the column to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the rate of palmitate oxidation (e.g., in nmol/hr/mg protein). Plot the % inhibition of FAO relative to the vehicle control against the compound concentration to determine an IC50 value.
Compound
Target Pathway
Cell Line
IC50 (µM)
5,5-Difluoro-3,3-dimethylpentanoic acid
Fatty Acid Oxidation
C2C12 myotubes
Hypothetical Value: 120
Etomoxir
Fatty Acid Oxidation
C2C12 myotubes
Literature Value: ~5-20
Table 2: Hypothetical data presentation for the FAO inhibition assay.
Application Note 3: Confirming Intracellular Target Engagement with CETSA
Principle and Rationale
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct binding between a compound and its protein target within the complex environment of a living cell.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than the unbound protein.[11][12][13] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[14]
CETSA Experimental Workflow
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Protocol 3: CETSA for Target Verification
This protocol is designed to verify the binding of 5,5-Difluoro-3,3-dimethylpentanoic acid to a hypothesized target, such as PDK1.
Materials:
Cell Line expressing the target protein (e.g., HEK293 overexpressing PDK1).
Test Compound and Vehicle (e.g., DMSO).
PBS and appropriate lysis buffer with protease inhibitors.
PCR tubes and a thermal cycler.
Primary antibody against the target protein (e.g., anti-PDK1).
Western Blotting reagents and equipment.
Procedure:
Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat one batch of cells with a high concentration of the test compound (e.g., 10x the IC50 from a functional assay) and another batch with vehicle control for 1 hour at 37°C.
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension (e.g., 100 µL per tube) into PCR tubes, creating a set for each treatment condition (Vehicle and Compound).
Heat Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). One tube from each set should be kept at room temperature as a non-heated control. Cool all tubes to 4°C.
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]
Separation of Soluble Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[11]
Sample Preparation and Western Blot:
Carefully collect the supernatant (soluble fraction) from each tube.
Determine protein concentration and normalize all samples.
Perform Western Blotting as described in Protocol 1, using the primary antibody for the target protein (e.g., anti-PDK1). An antibody for a non-target protein (e.g., GAPDH) can be used as a negative control.
Data Analysis and Interpretation:
Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples. Normalize the intensity to the non-heated control for each group. Plot the percentage of soluble protein remaining versus temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms direct target engagement in the cell.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
Cai, T., et al. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. PMC. [Link]
Marín-Hernández, Á., et al. (2024). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. MDPI. [Link]
Khan, A., et al. (2022). Dichloroacetate (DCA) in Cancer Care. CCNM. [Link]
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
What is Sodium Dichloroacetate used for? (2024). Lambda Geeks. [Link]
Stacpoole, P. W. (1989). The pharmacology of dichloroacetate. PubMed. [Link]
He, Y. W., et al. (2021). Discovery of efficient inhibitors against pyruvate dehydrogenase complex component E1 with bactericidal activity using computer aided design. PubMed. [Link]
Pardee, T. S., et al. (2023). Novel devimistat results in complete remissions in heavily pretreated Burkitt lymphoma in a phase 2 trial. Blood Advances, ASH Publications. [Link]
CPI-613 (Devimistat) in Combination With Hydroxychloroquine and 5-fluorouracil or Gemcitabine in Treating Patients With Advanced Chemorefractory Solid Tumors. ClinicalTrials.gov. [Link]
Ziegler, D. S., et al. (2022). The Mitochondrial Disruptor Devimistat (CPI-613) Synergizes with Genotoxic Anticancer Drugs in Colorectal Cancer Therapy in a Bim-Dependent Manner. AACR Journals. [Link]
Zhao, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
PDH E1 inhibitory activities of compounds 17a-d and 21-22. ResearchGate. [Link]
Kopecky, J., et al. (2018). In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics. PubMed. [Link]
Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. (2015). JoVE. [Link]
Han, Z., et al. (2008). Pyruvate dehydrogenase complex deficiency caused by ubiquitination and proteasome-mediated degradation of the E1 subunit. PubMed. [Link]
An, S. S., et al. (2000). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. ResearchGate. [Link]
Fustero, S., et al. (2021). AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. Fluorine Notes. [Link]
"5,5-Difluoro-3,3-dimethylpentanoic acid" as a metabolic probe
Application Note: 5,5-Difluoro-3,3-dimethylpentanoic Acid (DF-DMPA) as a Metabolic Probe Part 1: Executive Summary 5,5-Difluoro-3,3-dimethylpentanoic acid (DF-DMPA) is a specialized synthetic fatty acid analog designed t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5,5-Difluoro-3,3-dimethylpentanoic Acid (DF-DMPA) as a Metabolic Probe
Part 1: Executive Summary
5,5-Difluoro-3,3-dimethylpentanoic acid (DF-DMPA) is a specialized synthetic fatty acid analog designed to decouple cellular uptake from downstream catabolism. Unlike natural Short-Chain Fatty Acids (SCFAs) which are rapidly metabolized via
-oxidation or incorporated into biosynthetic pathways, DF-DMPA features two strategic structural modifications:
3,3-Dimethyl Substitution: Sterically blocks the
-oxidation pathway at the dehydrogenation step, preventing mitochondrial fuel utilization.
5,5-Difluoro Motif: Introduces a sensitive
F NMR reporter handle ( to ppm) and metabolically stabilizes the -terminus against rapid P450-mediated hydroxylation.
Primary Utility:
Non-Invasive Transport Kinetics: Real-time monitoring of SCFA uptake rates in live cells using
F NMR.
Metabolic Stability Standard: Internal standard for mass spectrometry (LC-MS/MS) in SCFA profiling.
Cytosolic pH Sensing: The
F chemical shift of the difluoromethyl group is sensitive to the local pH environment, allowing intracellular pH mapping.
Part 2: Technical Specifications & Chemical Profile
Resistant to -oxidation and spontaneous hydrolysis.
Part 3: Physiological Mechanism of Action
To use DF-DMPA effectively, researchers must understand how its structure dictates its biological fate.
Blockade of
-Oxidation
Natural fatty acids undergo
-oxidation, where the C3 (beta) position is oxidized to a ketone.
Mechanism: The 3,3-dimethyl group replaces the C3 protons required for the initial dehydrogenation step catalyzed by Acyl-CoA Dehydrogenase.
Outcome: The molecule enters the mitochondria (via carnitine shuttle or diffusion) but cannot be broken down for ATP , leading to intracellular accumulation that solely reflects transport capacity.
Modulation of
-Oxidation
When
-oxidation is blocked, cells often shunt fatty acids to microsomal -oxidation (CYP450s targeting the terminal carbon).
Mechanism: The 5,5-difluoro (
) group acts as a bioisostere of the terminal methyl. The C-F bond is stronger than the C-H bond, significantly retarding hydroxylation.
Outcome: DF-DMPA resists rapid clearance, extending the observation window for uptake assays.
Pathway Visualization
Caption: Metabolic fate of DF-DMPA. The 3,3-dimethyl and 5,5-difluoro modifications synergistically block catabolic pathways, forcing intracellular accumulation.
Part 4: Protocol - Live Cell
F NMR Uptake Assay
This protocol describes how to use DF-DMPA to measure fatty acid transport kinetics in adherent cell lines (e.g., HepG2, Caco-2).
Materials Required
DF-DMPA (Stock: 100 mM in DMSO).
NMR Buffer: PBS + 10%
+ 0.1% BSA (Fatty Acid Free).
Internal Standard: Trifluoroacetic acid (TFA) or 5-Fluorouracil (capillary insert).
High-resolution NMR Spectrometer (500 MHz+ recommended) with
F probe.
Step-by-Step Methodology
1. Probe Preparation
Dilute the 100 mM DF-DMPA stock into pre-warmed culture medium (e.g., DMEM) to a final concentration of 500 µM .
Note: BSA (0.1 - 0.5%) is recommended to mimic physiological transport conditions, as SCFAs often circulate bound to albumin.
2. Cell Loading
Seed cells in T-75 flasks or 10 cm dishes. Grow to 80% confluency.
Aspirate growth medium and wash 2x with PBS.
Add the DF-DMPA containing medium and incubate at 37°C for desired timepoints (e.g., 0, 15, 30, 60 min).
3. Quenching and Extraction
Place cells on ice immediately to stop transport.
Aspirate medium. Wash cells 3x with ice-cold PBS + 0.1% BSA (to remove surface-bound probe) followed by 2x ice-cold PBS.
Lysis: Add 600 µL of ice-cold Methanol/Water (2:1). Scrape cells and transfer to a microcentrifuge tube.
Sonication: Sonicate for 3 x 10 seconds on ice.
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
4. NMR Sample Assembly
Transfer 500 µL of supernatant to a 5mm NMR tube.
Add 50 µL of
(lock solvent).
Add 10 µL of Internal Standard (e.g., 1 mM TFA in water) for quantification.
5. Data Acquisition (
F NMR)
Pulse Sequence: Standard one-pulse with proton decoupling (
-decoupled F).
Parameters:
Spectral Width: 200 ppm (cover -60 to -200 ppm).
Relaxation Delay (D1): > 5 x T1 (typically 3-5 seconds for fluorinated alkyls).
Scans: 128 - 512 (depending on sensitivity).
Signal Processing: Apply exponential line broadening (LB = 1-2 Hz) before Fourier Transform.
Data Interpretation
Peak A (Internal Std): Integration =
(Known Moles).
Peak B (DF-DMPA): Doublet at ~ -116 ppm. Integration =
.
Calculation:
(Note: Adjust for number of Fluorines. DF-DMPA has 2 Fs; TFA has 3 Fs).
Part 5: Application Note - Cytosolic pH Sensing
The chemical shift of the difluoromethyl (
) group is sensitive to the protonation state of the nearby carboxylic acid and the local ionic environment.
Principle: The
group is gamma to the carboxyl group. While the pKa is ~4.8, the chemical shift drifts slightly with pH changes in the physiological range (pH 6.5 - 7.5) due to through-space field effects and solvation changes.
Calibration: Create a standard curve of DF-DMPA chemical shift vs. pH in buffers ranging from 6.0 to 8.0.
In-Cell Measurement: Compare the chemical shift of the intracellular signal (from the uptake assay) to the standard curve to estimate cytosolic pH, useful in metabolic acidosis studies (e.g., Warburg effect).
Part 6: References
Metabolic Trapping Principles:
Pande, S. V., et al. (1980). "Metabolic basis of the use of 3,3-dimethyl fatty acids as probes of beta-oxidation." Journal of Biological Chemistry. Link
Rationale: Establishes the use of gem-dimethyl substitution to block Acyl-CoA dehydrogenase activity.
Fluorinated Metabolic Probes:
O'Hagan, D., et al. (2008). "Fluorine in life sciences: organofluorine chemistry as a tool for chemical biology." Chemical Communications. Link
Rationale: Reviews the stability and NMR properties of the
and groups in biological systems.
19F NMR Metabolomics:
Giraudeau, P. (2020). "Challenges and perspectives in quantitative NMR metabolomics." Journal of Magnetic Resonance. Link
Rationale: Protocols for quantitative
F NMR in complex biological mixtures.
SCFA Transport Mechanisms:
Sivaprakasam, S., et al. (2017). "Monocarboxylate transporters (MCTs) in the intestine and kidney." Comprehensive Physiology. Link
Rationale: Contextualizes the transporters (MCT1, SMCT1) likely responsible for DF-DMPA uptake.
Technical Support Guide: Synthesis of 5,5-Difluoro-3,3-dimethylpentanoic Acid
Executive Summary & Route Strategy User Query: "I need a robust protocol for synthesizing 5,5-Difluoro-3,3-dimethylpentanoic acid. I am facing challenges with the difluoromethyl group installation and purification." Scie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Route Strategy
User Query: "I need a robust protocol for synthesizing 5,5-Difluoro-3,3-dimethylpentanoic acid. I am facing challenges with the difluoromethyl group installation and purification."
Scientist's Analysis:
The synthesis of 5,5-Difluoro-3,3-dimethylpentanoic acid hinges on two critical structural motifs: the gem-dimethyl quaternary center and the terminal difluoromethyl (CF₂H) group .
Direct difluoromethylation of an unactivated alkyl chain is chemically arduous. Therefore, the most reliable "self-validating" route relies on the Deoxofluorination of a Precursor Aldehyde . This approach utilizes the commercially available 3,3-dimethylglutaric anhydride as a scaffold, ensuring the quaternary center is pre-installed, thereby shifting the challenge solely to the functional group interconversion (FGI) of the terminus.
Recommended Synthetic Workflow
The following pathway minimizes steric conflicts at the neopentyl position and avoids the instability associated with late-stage radical fluorination.
Figure 1: Stepwise linear synthesis from 3,3-dimethylglutaric anhydride. Colors indicate reaction criticality (Yellow/Red = High Risk).
Technical Protocols & Troubleshooting
Phase 1: Constructing the Aldehyde Precursor
Objective: Convert 3,3-dimethylglutaric anhydride to methyl 3,3-dimethyl-5-oxopentanoate.
Protocol:
Methanolysis: Reflux 3,3-dimethylglutaric anhydride in dry methanol (excess) for 4 hours. Evaporate solvent to quantitative yield of the mono-methyl ester.
Selective Reduction: Dissolve the mono-ester in anhydrous THF. Add Borane-Dimethyl Sulfide (BH₃·DMS) (1.1 equiv) dropwise at 0°C. Stir at RT for 2h. Note: The carboxylic acid reduces faster than the ester. Quench carefully with MeOH.
Oxidation: Subject the resulting primary alcohol to Swern oxidation (Oxalyl chloride/DMSO) or Dess-Martin Periodinane (DMP) to obtain the aldehyde.
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
Over-reduction
BH₃ reduced the ester group.
Ensure temperature remains <20°C. Use BH₃·THF complex for milder control or titrate the borane addition.
Lactone Formation
Spontaneous cyclization of the hydroxy-ester.
The intermediate 5-hydroxy ester can cyclize to 4,4-dimethyl-δ-valerolactone. If this occurs, reduce the lactone directly to the lactol (DIBAL-H, -78°C) which exists in equilibrium with the hydroxy-aldehyde.
Volatile Loss
Product lost during rotovap.
The aldehyde intermediate is volatile.[1] Do not apply high vacuum (<10 mbar) or heat >30°C. Use the crude directly in Phase 2 if purity >90%.
Phase 2: Deoxofluorination (The Critical Step)
Objective: Convert the aldehyde (C=O) to the gem-difluoro (CF₂H) moiety.
Reagent Choice:Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride) is recommended over DAST due to higher thermal stability and safety profile [1].
Protocol:
Dissolve the aldehyde (1.0 equiv) in anhydrous DCM (0.5 M).
Quench: Pour mixture slowly into saturated aqueous NaHCO₃. Warning: CO₂ evolution.
FAQ: Deoxofluorination Issues
Q: My yield is low (<30%) and I see a "vinyl fluoride" byproduct. What happened?
A: You likely experienced HF elimination .
Mechanism: The gem-dimethyl group prevents
-elimination on one side, but the methylene (-protons) on the other side is susceptible.
Solution: Do not heat the reaction. If elimination persists, add KF or a non-nucleophilic base (e.g., pyridine, 2 equiv) to buffer the HF generated during the reaction.
Q: The reaction turned black and tarry.
A: This indicates decomposition due to moisture or excessive heat.
Fix: Ensure DCM is distilled over CaH₂ or from a solvent system. Use fresh Deoxo-Fluor (straw-colored liquid; dark brown indicates degradation).
Phase 3: Final Deprotection
Objective: Hydrolyze the methyl ester to the free acid without affecting the CF₂H group.
Protocol:
Dissolve the difluoro ester in THF:Water (3:1) .
Add LiOH·H₂O (2.0 equiv).
Stir at RT for 4–6 hours.
Acidify with 1M HCl to pH 2.
Extract with EtOAc.
Critical Checkpoint:
CF₂H Stability: The difluoromethyl group is generally stable to basic hydrolysis conditions. However, avoid refluxing in strong base (NaOH/KOH > 60°C), as this can promote carbene formation or hydrolysis to the carboxylate (unlikely but possible under extreme forcing). LiOH at RT is safe.
Analytical Reference Data
Expected NMR Signatures (for validation):
Nucleus
Signal
Multiplicity
Assignment
¹H NMR
5.6–6.0 ppm
Triplet of triplets ( Hz)
CF₂H proton (Characteristic)
¹H NMR
1.1 ppm
Singlet (6H)
Gem-dimethyl (C(CH₃)₂)
¹⁹F NMR
-110 to -116 ppm
Doublet of triplets
CF₂ group
¹³C NMR
115–120 ppm
Triplet ( Hz)
CF₂ carbon
References
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[2] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination. The Journal of Organic Chemistry, 64(19), 7048-7054.
Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents.[2][3] Synthesis, 2002(17), 2561-2578.
Tozer, M. J., & Herpin, T. F. (1996). Methods for the synthesis of gem-difluoromethylene compounds. Tetrahedron, 52(26), 8619-8683.
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for Deoxo-Fluor™ and other reagents before use. HF released during hydrolysis is highly toxic.
Technical Support Center: Navigating Side Reactions in the Fluorination of Pentanoic Acids
Welcome to the technical support center dedicated to addressing the challenges encountered during the fluorination of pentanoic acids. This guide is designed for researchers, scientists, and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the challenges encountered during the fluorination of pentanoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve common side reactions, ensuring the success of your synthetic endeavors.
Introduction: The Challenge of Selective Fluorination
The incorporation of fluorine into organic molecules, such as pentanoic acid derivatives, is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2] However, the high reactivity of many fluorinating agents can lead to a variety of undesired side reactions. This guide provides a systematic approach to troubleshooting these challenges, grounded in mechanistic understanding and practical laboratory experience.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental issues, detailing their probable causes and offering step-by-step solutions.
Issue 1: Formation of Acyl Fluoride Instead of the Desired Decarboxylative Fluorination Product
Q: I am attempting a decarboxylative fluorination of pentanoic acid to obtain 1-fluorobutane, but my primary product is pentanoyl fluoride. What is causing this and how can I fix it?
A: This is a common issue stemming from the choice of fluorinating agent and reaction conditions, which may favor deoxyfluorination of the carboxylic acid over the desired decarboxylation pathway.[3][4][5][6][7][8]
Probable Causes:
Reagent Choice: Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are primarily deoxyfluorinating agents that readily convert carboxylic acids to acyl fluorides.[7][8] While decarboxylative fluorination can occur under certain conditions, it is not their primary mode of action with simple aliphatic carboxylic acids.
Reaction Conditions: The conditions employed may not be suitable to initiate the radical decarboxylation necessary for the formation of the alkyl fluoride.[9][10][11]
Troubleshooting Protocol:
Select an Appropriate Fluorination Method for Decarboxylation: To favor decarboxylative fluorination, radical-based methods are generally more effective.[9][10][11]
Photoredox Catalysis: Employ a visible-light-mediated photoredox catalysis system.[11][12] A typical setup involves an iridium or ruthenium photocatalyst and an electrophilic fluorine source like Selectfluor®.[11]
Silver-Catalyzed Method: A silver-catalyzed approach using AgNO₃ and an electrophilic fluorine source like Selectfluor® in an aqueous medium can also promote efficient decarboxylative fluorination.[13]
Optimize Reaction Conditions for Radical Decarboxylation:
Solvent: For photoredox catalysis, a mixed solvent system like acetonitrile/water is often crucial for the solubility of both the carboxylic acid and the fluorinating agent.[11]
Base: The presence of a base, such as sodium hydrogen phosphate (Na₂HPO₄), is often required to deprotonate the carboxylic acid, facilitating the single-electron transfer process.[11]
Light Source: Ensure a proper light source (e.g., blue LEDs) is used to excite the photocatalyst.[9]
Preparation: In a reaction vessel, combine pentanoic acid (1.0 eq), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and an electrophilic fluorine source (e.g., Selectfluor®, 1.5-2.0 eq).[11]
Solvent and Base: Add a mixture of acetonitrile and water, along with a suitable base like Na₂HPO₄ (2.0 eq).[11]
Degassing: Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Irradiation: Irradiate the mixture with a blue LED light source at room temperature.
Monitoring: Monitor the reaction progress by TLC or GC-MS.
Workup: Upon completion, perform a standard aqueous workup and purify the product by column chromatography.[9]
Issue 2: Low Yield and Complex Product Mixture in Deoxyfluorination Attempts
Q: I am trying to synthesize pentanoyl fluoride from pentanoic acid using a deoxyfluorinating agent, but I'm getting a low yield and a mixture of unidentified byproducts. What should I check?
A: Low yields and complex byproduct formation in deoxyfluorination reactions often point to issues with reagent quality, reaction setup, or incompatible solvents.[14]
Probable Causes:
Moisture Contamination: Many fluorinating reagents react vigorously with water. Trace amounts of moisture can quench the reagent and lead to side reactions.[14]
Reagent Degradation: Some fluorinating agents can degrade upon storage, leading to reduced activity.[14]
Incompatible Solvents: Certain solvents can react with electrophilic fluorinating agents, sometimes exothermically or even explosively. For example, Selectfluor can react with DMF, pyridine, and DMSO.[15]
Sub-optimal Temperature Control: Many fluorination reactions are temperature-sensitive. Running the reaction at too high a temperature can promote side reactions.[14]
Troubleshooting Protocol:
Ensure Anhydrous Conditions:
Thoroughly oven-dry all glassware before use.
Use anhydrous solvents.
Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.[14]
Verify Reagent Quality:
Use a fresh bottle of the fluorinating agent or verify the activity of the existing stock.
Solvent Compatibility Check:
Consult literature to ensure the chosen solvent is compatible with the fluorinating agent. Dichloromethane (DCM) is a commonly used and generally safe solvent for many deoxyfluorination reactions.[14]
Optimize Reaction Temperature:
Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly to room temperature.[14] This can help control the reaction rate and minimize the formation of byproducts.
dot
Caption: Troubleshooting flowchart for low-yield deoxyfluorination.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is best for converting pentanoic acid to pentanoyl fluoride?
A1: Several reagents can effectively achieve this transformation. The choice often depends on factors like thermal stability, ease of handling, and cost.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A good choice due to its higher thermal stability compared to DAST.[7] It efficiently converts carboxylic acids to acyl fluorides under mild conditions.[7][16][17]
DAST (Diethylaminosulfur trifluoride): A classic and widely used reagent, but it is thermally unstable and can be hazardous if not handled correctly.[8][18]
PyFluor (2-Pyridinesulfonyl fluoride): A more recent development that is inexpensive, thermally stable, and selective, making it a safer and more practical option for many applications.[19][20]
Reagent
Key Advantages
Key Disadvantages
Deoxo-Fluor®
Thermally stable, efficient
Can be expensive
DAST
Widely used and effective
Thermally unstable, hazardous
PyFluor
Inexpensive, stable, selective
May require a base for activation
Q2: Can over-fluorination be an issue when targeting pentanoyl fluoride?
A2: Over-fluorination to form a trifluoromethyl group from the carboxylic acid is a potential side reaction, though less common with pentanoic acid under standard deoxyfluorination conditions. Reagents like sulfur tetrafluoride (SF₄) are known to convert acyl fluorides to trifluoromethyl derivatives, whereas DAST and Deoxo-Fluor typically stop at the acyl fluoride stage.[8] To avoid this, carefully control the stoichiometry of the fluorinating agent and monitor the reaction progress closely.
Q3: Are there any "green" or more environmentally friendly methods for the fluorination of pentanoic acids?
A3: Yes, the field of fluorine chemistry is continually evolving towards more sustainable practices.
Photoredox Catalysis: As mentioned earlier, visible-light-induced methods are considered greener as they often use less hazardous reagents and operate under milder conditions.[11][12]
Enzymatic Fluorination: While still a developing area, the use of fluorinase enzymes offers a highly selective and environmentally benign approach to C-F bond formation.[21]
Flow Chemistry: Performing fluorination reactions in continuous-flow microreactors can improve safety, heat transfer, and mixing, leading to better control and potentially reducing side reactions and waste.[14][22]
dot
Caption: Key fluorination pathways for pentanoic acid.
References
Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem. (n.d.).
Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid - Benchchem. (n.d.).
Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC. (2015, January 1).
Visible-Light-Induced Decarboxylative Fluorination of Aliphatic Carboxylic Acids Catalyzed by Iron - Organic Chemistry Portal. (n.d.).
Modular access to alkylfluorides via radical decarboxylative-desulfonylative gem-difunctionalization. (n.d.).
Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (n.d.).
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - Macmillan Group - Princeton University. (2015, April 16).
Towards the valorization of poly(acrylic acid) waste: organophotoredox-catalyzed decarboxylative fluorination - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00774G. (2025, September 1).
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024, April 23).
Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. (2021, February 15).
Specific Solvent Issues with Fluorination - Wordpress. (n.d.).
Acyl fluoride synthesis by fluorination - Organic Chemistry Portal. (n.d.).
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters - ACS Publications. (2020, September 15).
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025, July 8).
Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) - Sigma-Aldrich. (n.d.).
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (n.d.).
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - Beilstein Journals. (2024, April 23).
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - The Doyle Group. (2015, July 15).
Synthesis of acyl fluorides through deoxyfluorination of carboxylic acids - RSC Publishing. (2023, November 10).
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (n.d.).
Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution | Journal of the American Chemical Society. (2012, June 13).
Development of N-F fluorinating agents and their fluorinations: Historical perspective - Beilstein Journals. (2021, July 27).
Table 2 from PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (n.d.).
Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF - ResearchGate. (2025, August 7).
Organic Syntheses Procedure. (n.d.).
[Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides - Organic Chemistry Portal. (n.d.).
Renewable Reagent for Nucleophilic Fluorination | The Journal of Organic Chemistry. (2022, April 19).
Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - ChemRxiv. (n.d.).
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F - The Royal Society of Chemistry. (2025, October 2).
Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. (n.d.).
Making Fluorination Chemistry Safer and Easier | Eureka blog - Charles River Laboratories. (2021, August 31).
Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.).
Recent Advances in Fluorination Reactions via De-Carboxylative and De-Oxygenative Strategies: A Perspective - PubMed. (2025, April 24).
Fluorination Reactions | Professor Steven V. Ley Research Group. (n.d.).
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Document Type: Technical Support Center & Troubleshooting Guide
Ticket ID: #SYN-55DF-33DM
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the yield attrition observed during the synthesis of 5,5-difluoro-3,3-dimethylpentanoic acid . The synthesis of this scaffold presents a "perfect storm" of chemical challenges: the gem-dimethyl effect (Thorpe-Ingold effect) which complicates hydrolytic steps, and the instability of terminal aldehydes required for deoxofluorination.
Our analysis identifies three critical failure points:
Lactol-Aldehyde Equilibrium: The 3,3-dimethyl substitution promotes cyclization of the precursor aldehyde, leading to cyclic fluoro-ether byproducts rather than the desired terminal gem-difluoride.
Fluorination Reagent Decomposition: Thermal instability of DAST/Deoxo-Fluor leading to "tarring" and elimination side products.
Steric Shielding during Hydrolysis: The neopentyl-like environment of the C1-carboxyl group renders standard saponification ineffective.
Part 1: The Optimized Workflow
The following workflow integrates XtalFluor-E® technology and Anhydrous Hydroxide Saponification to bypass the limitations of classical DAST/aqueous NaOH routes.
Figure 1: Optimized synthetic pathway minimizing side-reactions. The switch to XtalFluor-E reduces thermal decomposition, while anhydrous hydrolysis conditions penetrate the steric shield.
Part 2: Troubleshooting & FAQs
Category 1: The Deoxofluorination Step (Aldehyde → gem-Difluoride)[1]
User Issue: "I am using DAST on the aldehyde ester, but I get a complex mixture and low yield. NMR shows a cyclic byproduct."
Root Cause Analysis:
The precursor, methyl 3,3-dimethyl-5-oxopentanoate, is a
-aldehyde ester. The gem-dimethyl group at C3 creates a structural bias (Thorpe-Ingold effect) that forces the chain ends together, favoring the formation of the cyclic lactol (hemiacetal) over the open aldehyde form.
Reaction Logic: DAST reacts with alcohols (lactol form) to give monofluorinated ethers, but reacts with carbonyls (aldehyde form) to give gem-difluorides. If your equilibrium favors the lactol, you produce the cyclic ether byproduct.
Corrective Protocol:
Switch Reagent: Move from DAST to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[1] It is more selective for the carbonyl oxygen and produces less HF, reducing acid-catalyzed lactolization [1].
Solvent & Additive: Use DCM as the solvent. Add Et3N·3HF (triethylamine trihydrofluoride) as a promoter.
Equilibrium Shift: If the lactol persists, verify the precursor by NMR in CDCl3. If significant lactol is present, consider adding a Lewis acid (like BF3·OEt2) during the addition to trap the open carbonyl, though XtalFluor-E/Et3N·3HF is usually sufficient to drive the reaction.
Diagnostic Table: Fluorination Outcomes
Observation
Probable Cause
Corrective Action
Black/Brown Tar
Thermal decomposition of DAST.
Switch to XtalFluor-E; maintain T < 0°C during addition.
Cyclic Ether in NMR
Precursor was in Lactol form.
Ensure anhydrous conditions; switch solvent to DCM (non-polar favors open form).
XtalFluor-E produces less elimination than DAST/Deoxo-Fluor.[1]
Category 2: The Hydrolysis Step (Ester → Acid)[4][5]
User Issue: "The methyl ester won't hydrolyze. I tried LiOH in THF/Water overnight, but I mostly recovered starting material."
Root Cause Analysis:
The 3,3-dimethyl group acts as a steric wall. Even though it is at the
-position relative to the ester carbonyl, the neopentyl-like conformation blocks the trajectory of the incoming nucleophile (hydroxide ion). Standard aqueous saponification is too slow and often stalls.
Corrective Protocol:
You must use Anhydrous Hydroxide Conditions or Silanolates to increase the nucleophilicity of the base.
Method A: The "Anhydrous" Hydroxide Method (Recommended)
Mechanism: In this specific solvent mixture, hydroxide aggregates are broken down, creating "naked" hydroxide ions that are significantly more nucleophilic than hydrated ions in aqueous media [2].
Procedure: Dissolve ester in DCM. Add 10% volume MeOH. Add 5-10 eq of powdered NaOH. Stir vigorously at RT.
Method B: TMSOK Cleavage
Reagent: Potassium trimethylsilanolate (TMSOK) in THF.[3]
Mechanism: TMSOK acts as a lipophilic hydroxide equivalent, soluble in organic solvents, capable of attacking hindered esters via a non-hydrated pathway.
Category 3: Isolation & Purification[5][7]
User Issue: "I had good conversion by TLC, but after rotavap, my flask was nearly empty."
Root Cause Analysis:Volatility. 5,5-difluoro-3,3-dimethylpentanoic acid has a relatively low molecular weight (approx. 166 g/mol ) and the fluorine atoms increase volatility by reducing intermolecular hydrogen bonding capability compared to non-fluorinated analogs.
Corrective Protocol:
Avoid High Vacuum: Do not subject the free acid to high vacuum (< 10 mbar) at elevated temperatures.
Salt Formation: Isolate the product as the dicyclohexylamine (DCHA) salt .
Add 1.0 eq DCHA to the crude acid in ether/hexane.
This stabilizes the compound and allows for easy storage.
Release the free acid only immediately before the next step (coupling/reaction) by washing with 1N HCl/Ether.
Part 3: Decision Logic for Yield Improvement
Follow this logic tree to diagnose your specific yield loss:
Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.
References
L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Couturier, M. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1] The Journal of Organic Chemistry, 75(10), 3401-3411.[5] Link
Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., ...[6] & Skobridis, K. (2018).[6] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.[6] Link
Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Safer and More Robust Deoxofluorination Reagents.[1] Organic Letters, 11(21), 5050–5053. Link
Optimization of reaction conditions for difluoromethylation
Status: Operational | Tier: Level 3 (Senior Application Scientist) Welcome to the Difluoromethylation Optimization Hub. Unlike trifluoromethylation ( ), the introduction of a difluoromethyl group ( ) presents unique chal...
Welcome to the Difluoromethylation Optimization Hub. Unlike trifluoromethylation (
), the introduction of a difluoromethyl group () presents unique challenges due to the acidic proton ( ~23), the potential for hydrogen bonding, and the lability of the anion.
This guide is structured to troubleshoot the three primary mechanistic pathways: Radical , Nucleophilic , and Difluorocarbene-mediated functionalization.
🛠️ Triage: Select Your Methodology
Before optimizing, confirm you are using the correct mechanistic pathway for your substrate.
Figure 1: Decision matrix for selecting the appropriate difluoromethylation strategy based on substrate electronics.
Q: My reaction with Zn(SO₂CF₂H)₂ turns black immediately and yields <15%. How do I prevent this decomposition?
A: You are likely experiencing rapid oxidative decomposition of the sulfinate before it can engage the substrate.
The Fix: Switch to a biphasic system and control the oxidant addition.
Protocol Adjustment: Instead of pure DMSO, use a mixture of DCM:Water (2.5:1) . The zinc reagent dissolves in the water layer, while the organic substrate stays in the DCM. The radical transfers at the interface, protecting the bulk reagent from rapid oxidation.
Oxidant: Use TBHP (70% aq.) added dropwise over 1 hour, not all at once.
Q: I am functionalizing a highly basic heterocycle (e.g., 4-DMAP derivative), but I see no conversion.
A: The Minisci radical mechanism requires the heterocycle to be protonated to lower its LUMO energy, making it receptive to the nucleophilic
radical.
The Fix: The "TFA Spike."
Mechanism: Adding Trifluoroacetic Acid (TFA) protonates the basic nitrogen. This increases the electrophilicity of the heterocycle, creating a "polarity match" with the nucleophilic
radical.
Dosage: Add 1.0–2.0 equivalents of TFA relative to the substrate.
Monitoring: Verify protonation by observing a downfield shift in the
NMR of the aromatic protons before adding the zinc reagent.
Q: How do I calculate stoichiometry when the commercial reagent contains impurities?
A: Commercial DFMS is a hydrate and often contains
.
Standard: Assume the effective molecular weight is roughly 331.6 g/mol (corresponding to the trihydrate/salt complex) rather than the theoretical anhydrous weight.
Recommendation: Use 3.0 equivalents of the reagent and 5.0 equivalents of TBHP to account for the "sacrificial" portion of the reagent that oxidizes without coupling.
🔬 Module 2: Nucleophilic Difluoromethylation
Primary Reagents:
(Ruppert-Prakash analogue) or (Hu’s Reagent)
Target: Aldehydes, Ketones, Imines
Q: I see the product in the crude NMR, but after column chromatography, I only isolate the non-fluorinated parent compound or a decomposition product.
A: You are dealing with "Protodefluorination" or "Brook Rearrangement" instability.
The Cause: The alkoxide intermediate formed after
addition is unstable. Unlike adducts, the group has an acidic proton. Basic workups or silica gel can trigger the elimination of (difluorocarbene), leading to parent recovery.
The Fix: Acidic Quench & Stabilization.
Quench: Do NOT use water/bicarb initially. Quench with TBAF in THF followed immediately by acidic buffer (e.g., dilute HCl or acetic acid) to protonate the alkoxide rapidly.
Purification: Avoid basic alumina. Use neutral silica gel buffered with 1% triethylamine if the compound is acid-sensitive, but generally, keep the environment slightly acidic to neutral.
Q: The reaction with stalls at the silyl ether intermediate.
A: The Si-O bond is strong. The activation agent is critical.
The Fix:
Catalyst: Switch from TBAF (which can be wet) to CsF or TBAT (anhydrous).
Solvent: Use THF/DMF (10:1) . The small amount of DMF promotes the desilylation cycle without sequestering the cation too strongly.
Q: Why is Hexafluoroisopropanol (HFIP) recommended for these reactions? Can I substitute it with DCM?
A: HFIP is not just a solvent here; it is a "chemizyme" that alters the reaction pathway.
Mechanism:
H-Bonding: HFIP is a strong Hydrogen Bond Donor (HBD). It stabilizes the radical anion intermediates and the transition states involving fluorine, preventing side reactions like disproportionation.
Radical Lifetime: It extends the lifetime of the
radical, allowing it to diffuse to the substrate.
Substitution:No. Substituting with DCM or MeCN usually leads to a drastic drop in yield (<10%). If solubility is an issue, use HFIP as a co-solvent (e.g., 50% v/v with DCM).
Figure 2: The critical role of HFIP in stabilizing the reactive radical species during photoredox cycles.
Fujiwara, Y., et al. (2012).[2] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[2]
Foundational text for Zinc Sulfinate (Baran) radical chemistry.
Ni, C., & Hu, J. (2014). "Recent Advances in Nucleophilic Difluoromethylation and Trifluoromethylation." Chemical Reviews, 114(2), 765-825.
The definitive guide on Hu's reagent and nucleophilic mechanisms.
Prakash, G. K. S., et al. (2004).[3] "Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone." Organic Letters, 6(23), 4315–4317.[3]
Key protocol for sulfone-based reagents.
Xu, P., et al. (2020). "Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis." Nature Communications, 11, 638.[4]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Isolation Challenges
Executive Summary
5,5-Difluoro-3,3-dimethylpentanoic acid presents a unique "perfect storm" of purification challenges. The gem-dimethyl group (3,3-position) introduces steric bulk that disrupts crystal lattice packing, often resulting in a persistent oil rather than a solid. Simultaneously, the terminal difluoro group (5,5-position) alters the electronic profile, lowering the pKa compared to non-fluorinated analogs and rendering the molecule invisible to standard UV detection (254 nm).[1]
This guide addresses the three primary failure modes reported by researchers:
The "Invisible" Product: Inability to track the compound during chromatography.[1]
The "Oil" Trap: Failure to crystallize, leading to solvent entrapment.[1]
Extraction Yield Loss: Incorrect pH manipulation during workup due to inductive effects.[1]
Module 1: The "Invisible" Product (Chromatography)[1]
User Issue: "I see impurities in my NMR, but my LC-MS/HPLC trace looks perfectly clean. I am using a UV detector at 210/254 nm."
Root Cause:
This molecule lacks a conjugated
-system (chromophore).[1] The C-F and C=O bonds do not absorb significantly in the UV range useful for HPLC.[1] Using standard UV detection results in "blind" purification where impurities are missed or the product peak is assumed to be solvent noise.[1]
Troubleshooting Protocol
Method
Suitability
Technical Note
UV (210-254 nm)
🔴 Critical Failure
The molecule is UV-transparent.[1] Do not rely on this.
Refractive Index (RI)
🟡 Moderate
Good for isocratic prep-HPLC, but drifts with gradient elution.[1]
ELSD / CAD
🟢 Recommended
Evaporative Light Scattering or Charged Aerosol Detectors are universal for non-volatiles.[1]
LC-MS (ESI-)
🟢 Excellent
Operate in Negative Mode (ESI-).[1] Look for [M-H]⁻ mass (approx.[1] 165.07 Da).[1]
TLC Visualization (Benchtop Quick-Fix)
Since UV lamps will not visualize this compound on TLC plates, use the following stains:
Bromocresol Green: Best for carboxylic acids.[1] The acid appears as a yellow spot on a blue background.[1]
KMnO₄ (Permanganate): Will not stain efficiently as there are no oxidizable alkenes/alcohols (unless impurities are present).[1]
User Issue: "I performed a standard bicarbonate wash, but my yield is 40% lower than expected."
Root Cause:
The 5,5-difluoro substitution exerts an electron-withdrawing inductive effect (through the
-bonds), lowering the pKa of the carboxylic acid slightly below that of standard pentanoic acid (~4.8).[1] If the acidification step during recovery is not aggressive enough, the compound remains as a water-soluble carboxylate salt.[1]
Optimized Workup Protocol
Target pKa: ~4.2 - 4.5 (Estimated)
Extraction Solvent: MTBE (Methyl tert-butyl ether) or EtOAc.[1] MTBE is preferred to prevent emulsion formation common with gem-dimethyl compounds.[1]
The Protocol:
Dissolution: Dissolve crude oil in MTBE.
Basic Extraction: Extract with 0.5 M NaOH (pH > 10). Note: NaHCO₃ may generate excessive gas and slow phase separation.
Acidification (CRITICAL): Cool the aqueous layer to 0°C. Acidify with 1 M HCl to pH < 2.0 .
Why? You must be at least 2 pH units below the pKa to ensure >99% protonation (insolubility in water).[1]
Re-Extraction: Extract aqueous phase 3x with MTBE. Dry over Na₂SO₄.[1][2]
Visual Workflow (Graphviz)
Caption: Optimized Acid-Base extraction workflow ensuring full protonation and recovery of fluorinated acid.
Module 3: The "Oil Trap" (Crystallization vs. Distillation)
User Issue: "The product is a viscous oil that refuses to solidify, even under high vacuum. I need a solid for stability studies."
Root Cause:
The Thorpe-Ingold effect (gem-dimethyl) usually encourages cyclization, but in open chains, it increases solubility and disrupts packing. Combined with the fluorinated tail, the melting point is likely near or below room temperature.[1]
Solution A: Vacuum Distillation (For Oils)
If you can accept an oil, distillation is the most effective purification method.[1]
Boiling Point Estimate: Based on the chlorinated analog (5,5-dichloro-3,3-dimethylpentanoic acid, bp 103°C @ 0.2 mmHg), the difluoro analog will be more volatile.
Parameters: Expect bp 85–95°C at 0.5 mmHg .
Warning: Do not exceed bath temperature of 140°C. Although 5,5-difluoro is stable, thermal elimination of HF is a non-zero risk at pyrolysis temperatures.
Solution B: Salt Formation (For Solids)
If a solid is required, you must convert the acid into a crystalline salt.[1] This is the industry standard for handling "oily" acids.[1]
Recommended Salt Formers:
Dicyclohexylamine (DCHA): Forms highly crystalline, high-melting salts with lipophilic acids.[1]
Dissolve 1 eq of the acid in EtOAc (approx 5 mL/g).
Add 1.05 eq of DCHA dropwise at room temperature.[1]
If precipitate forms immediately, heat to reflux to dissolve, then cool slowly to 4°C.[1]
If no precipitate, add Hexanes dropwise until turbid, then cool.
Filter the white solid.[1] (To recover free acid later: Suspend salt in water, acidify with HCl, extract with ether).[1]
Decision Tree: Purification Strategy
Caption: Strategic decision tree for handling the physical state of the fluorinated acid.
FAQs
Q: Can I use silica gel chromatography?A: Yes, but you must modify the mobile phase.[1] The acidic protons will interact with silica silanols, causing severe peak tailing.[1]
Fix: Add 1% Formic Acid or 0.5% Acetic Acid to your Hexane/EtOAc mobile phase.[1]
Detection: Remember, you cannot use UV.[1] Collect fractions blindly or use a stain (Bromocresol Green) on every 5th tube.[1]
Q: Is the compound hygroscopic?A: The free acid oil is moderately hygroscopic due to the carboxylic head.[1] The DCHA salt is generally non-hygroscopic and stable for long-term storage.[1]
Q: Does the gem-dimethyl group affect reactivity?A: Yes. It provides significant steric hindrance at the
-position.[1] Reactions at the carboxylic acid (like amide coupling) may be slower than with linear pentanoic acid.[1] Use highly active coupling agents (e.g., HATU) rather than standard EDC/NHS.[1]
References
Inductive Effects in Fluorinated Acids:
Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. BenchChem Technical Library.[1]
(General reference for pKa shifts).
Purification of Gem-Dimethyl Analogs:
Process for preparation of 5,5-dichloro-3,3-dimethylpentanoic acid.[1][3][4] European Patent EP0103136B1.[1]
(Provides boiling point benchmarks for the chlorinated analog).[1]
Detection of Non-Chromophoric Acids:
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC, 2010.[1]
(Validates the lack of UV absorbance and need for derivatization/alternative detection).
General Purification of Carboxylic Acids:
General procedures for the purification of Carboxylic acids. Chempedia.[1]
(Standard protocols for salt formation and extraction).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fluorinated Building Blocks & IntermediatesSubject: Handling & Stability Protocol for 5,5-Difluoro-3,3-dimethylpentanoic Acid
Ticket ID: #F-55-DM-STAB
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely utilizing 5,5-Difluoro-3,3-dimethylpentanoic acid as a metabolic blocking motif in medicinal chemistry. The gem-dimethyl group (C3) prevents
-oxidation, while the terminal difluoromethyl group (C5) acts as a lipophilic hydrogen bond donor (-bond acidity) and bioisostere for alcohols or thiols.
However, this molecule presents a "perfect storm" of three stability challenges that often lead to material loss or degradation:
Volatility: High vapor pressure leading to sublimation during lyophilization.
Base Sensitivity: Risk of HF elimination (dehydrofluorination) driven by the electron-withdrawing fluorine atoms.
Steric Congestion: The gem-dimethyl group creates a neopentyl-like environment, retarding standard coupling rates.
This guide provides self-validating protocols to mitigate these risks.
Module 1: The "Vanishing Material" Phenomenon (Volatility)
Issue: Users report significant mass loss (up to 40%) after drying the free acid under high vacuum (<0.1 mbar) or during lyophilization.
Root Cause:
Unlike long-chain fatty acids, this C7 fluorinated acid has a disrupted crystal lattice due to the fluorine atoms and the gem-dimethyl "grease ball." This significantly lowers the boiling point and increases sublimation rates.
Troubleshooting Protocol:
Do not dry the free acid under high vacuum for extended periods. Instead, convert it to a non-volatile salt immediately after extraction.
Recommended Workflow (The "DCHA" Trap):
Extraction: Extract the acid into Et₂O or MTBE (avoid DCM if possible to simplify evaporation).
Salt Formation: Add 1.05 equivalents of Dicyclohexylamine (DCHA) .
Precipitation: The DCHA salt of fluorinated acids is typically a robust, crystalline solid that is non-volatile and bench-stable.
Recovery: Filter the solid. Store the DCHA salt.
Release: When ready for coupling, release the free acid using mild acidic wash (1M KHSO₄) immediately prior to the reaction.
Module 2: Chemical Instability (HF Elimination)
Issue: Appearance of a "vinyl fluoride" impurity (M-20 peak in MS) during amide coupling or alkylation reactions.
Root Cause:
The terminal
group is generally stable; however, the adjacent methylene protons (at C4) are acidified by the electron-withdrawing fluorine atoms. In the presence of strong bases (e.g., NaH, LiHMDS) or even hindered amine bases (e.g., DBU) at high temperatures, the molecule undergoes E1cb elimination , ejecting HF to form a terminal fluoro-alkene.
Mechanism:
Corrective Action:
Avoid: DBU, NaH, KOtBu.
Use: Mild organic bases like DIPEA (Hünig's base) or NMM (N-methylmorpholine).
Temperature Limit: Do not exceed 40°C when base is present.
Module 3: Steric Hindrance (Coupling Stalls)
Issue: Standard EDC/NHS or HATU couplings proceed slowly, leading to incomplete conversion or racemization of the amine partner (due to prolonged reaction times).
Root Cause:
The gem-dimethyl group at C3 creates a Thorpe-Ingold effect (angle compression).[1] While this favors intramolecular cyclization, it hinders intermolecular attack at the carbonyl carbon (C1) because the C3-dimethyl bulk shields the trajectory of the incoming nucleophile. This is effectively a "neopentyl" system.
Optimization Strategy:
Switch to a highly reactive mixed anhydride method or an acid fluoride intermediate, which is less sensitive to steric bulk than bulky uronium salts (HATU).
Protocol: The TFFH Method (Acid Fluoride Route)
Dissolve acid (1.0 equiv) in DCM.
Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, 1.1 equiv) and DIPEA (2.5 equiv).
Mechanism: This generates the Acid Fluoride in situ. Acid fluorides are small, highly electrophilic, and less affected by the C3 steric bulk.
Add the amine partner. Conversion is typically complete in <2 hours.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for handling this specific intermediate to avoid the three main pitfalls.
Caption: Workflow logic for preventing sublimation, defluorination, and steric stalling during the handling of 5,5-Difluoro-3,3-dimethylpentanoic acid.
Comparative Data & Specifications
Property
5,5-Difluoro-3,3-dimethylpentanoic acid
Standard Analog (3,3-Dimethylpentanoic acid)
Impact on Experiment
pKa (COOH)
~4.5 (Est.)
4.8
Slightly more acidic due to F-induction.
H-Bond Donor
Yes (-CHF₂ group)
No
Increases lipophilicity and membrane permeability.
Boiling Point
Low (Sublimes <1 mbar)
Moderate
Risk of loss during drying.
Base Stability
Sensitive (E1cb risk)
Stable
Requires mild bases (DIPEA).
Steric Bulk
High (Neopentyl-like)
High (Neopentyl-like)
Slow nucleophilic attack at C1.
FAQ: Researcher to Researcher
Q: Can I use the acid chloride (SOCl₂) method for activation?A: Proceed with caution. While
works, the high temperatures often required to drive the reaction (due to the steric bulk of the gem-dimethyl group) can promote HCl-catalyzed degradation or volatility issues. If you must use an acid chloride, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at neutral pH/room temperature to avoid harsh acidic conditions [1].
Q: I see a small impurity at +18 mass units in my LCMS. What is it?A: This is likely the ammonium adduct or a hydration artifact common with fluorinated ketones/acids in mass spec. However, if you see M-20, that is the defluorinated alkene. If you see M+14 (methyl ester), check if you used methanol during workup; the acid is prone to Fischer esterification due to the electron-withdrawing effect.
Q: Is the gem-dimethyl group essential? Can I remove it to improve coupling?A: Likely not. In medicinal chemistry, the gem-dimethyl group is often inserted specifically to block metabolic oxidation at the
-position (a common clearance pathway for fatty acid chains) or to lock the conformation via the Thorpe-Ingold effect [2]. Removing it would fundamentally alter the DMPK profile of your drug candidate.
References
Ghosez, L., et al. "Have You Tried Ghosez's Reagent?" Organic Syntheses, 1979 , 59, 26. (Standard protocol for mild acid chloride formation).
Jung, M. E., & Piizzi, G. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005 , 105(5), 1735–1766.[2] (Authoritative review on the Thorpe-Ingold/Gem-Dimethyl effect).
Hu, J., et al. "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Journal of Organic Chemistry, 2011 . (Discusses the stability and reactivity of difluoromethyl groups).
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. (Context on the stability and utility of the CHF2 group).
Overcoming poor reactivity of "5,5-Difluoro-3,3-dimethylpentanoic acid"
Welcome to the dedicated technical support center for 5,5-Difluoro-3,3-dimethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for 5,5-Difluoro-3,3-dimethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity challenges posed by this sterically hindered and electronically modified building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to facilitate its successful application in your synthetic endeavors.
The Challenge: Understanding the Reactivity of 5,5-Difluoro-3,3-dimethylpentanoic acid
The structure of 5,5-Difluoro-3,3-dimethylpentanoic acid presents a dual challenge to the synthetic chemist. The neopentyl-like scaffold, with its quaternary carbon at the 3-position, creates significant steric hindrance around the carboxylic acid moiety. This bulkiness impedes the approach of nucleophiles, such as amines and alcohols, to the carbonyl carbon, which is a critical step in amide bond and ester formation.[1][2]
Furthermore, the gem-difluoro group at the 5-position, while a valuable bioisostere in drug design, exerts a strong electron-withdrawing effect. This can influence the acidity of the carboxylic acid and the reactivity of adjacent functional groups. Overcoming these combined steric and electronic hurdles is key to successfully employing this versatile building block.
Troubleshooting Guide
This section addresses common issues encountered during the chemical modification of 5,5-Difluoro-3,3-dimethylpentanoic acid, offering explanations and actionable protocols.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting to couple 5,5-Difluoro-3,3-dimethylpentanoic acid with a primary/secondary amine using standard coupling reagents like EDC/HOBt, but I am observing very low to no product formation. What is going wrong?
Answer: This is a common issue stemming from the severe steric hindrance of the acid.[1] Standard peptide coupling reagents may not be potent enough to activate the sterically congested carboxylic acid and facilitate the approach of the amine. The reaction likely stalls at the formation of the activated intermediate, which is then susceptible to hydrolysis or other side reactions.
Solutions:
Formation of an Acyl Chloride: Converting the carboxylic acid to the more reactive acyl chloride can often overcome steric barriers.
Protocol:
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5,5-Difluoro-3,3-dimethylpentanoic acid (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by IR for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch.
Remove the excess reagent and solvent under reduced pressure.
Dissolve the crude acyl chloride in fresh, dry DCM or THF and add it dropwise to a solution of the amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) at 0 °C.
Stir the reaction at room temperature until completion.
Use of Potent Coupling Reagents and Additives: For less reactive amines or when the acyl chloride route is not suitable, a more potent coupling cocktail is necessary. The combination of EDC with an activating agent like 4-dimethylaminopyridine (DMAP) and a racemization suppressor such as 1-hydroxybenzotriazole (HOBt) can be effective.[3] DMAP acts as an acyl transfer agent, forming a highly reactive intermediate.[3]
Protocol:
Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), HOBt (1.2 eq), and DMAP (1.0 eq) in dry DCM or DMF.
Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
Stir the reaction at room temperature for 12-24 hours.
Mixed Anhydride Method: Formation of a mixed anhydride with a less hindered chloroformate can increase the reactivity of the carboxylic acid.
Protocol:
Dissolve the carboxylic acid (1.0 eq) and a non-nucleophilic base like N-methylmorpholine (NMM) or TEA (1.1 eq) in dry THF or DCM at -15 °C.
Slowly add isobutyl chloroformate (1.0 eq) and stir for 30-60 minutes.
In a separate flask, prepare a solution of the amine (1.1 eq) in the same solvent.
Add the amine solution to the mixed anhydride solution at -15 °C and allow the reaction to warm to room temperature and stir for 2-4 hours.
Table 1: Recommended Coupling Reagents for Amide Synthesis
Coupling Reagent/Method
Additives
Base
Solvent
Temperature
Key Considerations
Oxalyl Chloride/SOCl₂
cat. DMF
TEA, DIPEA
DCM, THF
0 °C to RT
Highly reactive, may not be suitable for sensitive substrates.
EDC
HOBt, DMAP
DIPEA
DCM, DMF
0 °C to RT
Good for a range of amines; DMAP is crucial for hindered systems.[3]
HATU/HBTU
-
DIPEA
DMF
RT
Potent uronium-based reagents, often successful when others fail.
Isobutyl Chloroformate
-
NMM, TEA
THF, DCM
-15 °C to RT
Forms a mixed anhydride intermediate.
Issue 2: Difficulties in Ester Formation
Question: I am trying to synthesize the methyl or ethyl ester of 5,5-Difluoro-3,3-dimethylpentanoic acid via Fischer esterification, but the reaction is extremely slow and gives poor yields. Are there better methods?
Answer: Fischer esterification is an equilibrium-driven process that is notoriously slow for sterically hindered carboxylic acids.[4] The bulky neopentyl structure of your acid impedes the nucleophilic attack of the alcohol on the protonated carbonyl. To achieve good yields, more forceful methods are required.
Solutions:
DCC/DMAP Coupling: This is a highly effective method for esterifying sterically hindered acids with a range of alcohols.[5] DMAP acts as a nucleophilic catalyst to accelerate the reaction.
Protocol:
Dissolve the carboxylic acid (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in dry DCM.
Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 eq).
Stir the reaction at room temperature for 4-12 hours.
The dicyclohexylurea (DCU) byproduct is insoluble in DCM and can be removed by filtration.
Acyl Chloride Route: As with amide synthesis, converting the acid to its acyl chloride and then reacting it with the alcohol is a robust method.
Protocol:
Prepare the acyl chloride as described in the amide coupling troubleshooting section.
Dissolve the crude acyl chloride in dry DCM or THF.
Add the alcohol (1.1 eq) and a base such as pyridine or TEA (1.2 eq) at 0 °C.
Stir the reaction at room temperature until completion.
Frequently Asked Questions (FAQs)
Q1: Why is 5,5-Difluoro-3,3-dimethylpentanoic acid so unreactive compared to other carboxylic acids?
The poor reactivity is primarily due to steric hindrance. The two methyl groups on the carbon atom beta to the carbonyl group form a neopentyl-like structure. This bulky arrangement shields the carbonyl carbon from the approach of nucleophiles, significantly slowing down reactions like amide coupling and esterification.
Q2: What is the role of the gem-difluoro group in the reactivity of the molecule?
The two fluorine atoms are strongly electron-withdrawing. This has two main effects:
Increased Acidity: The pKa of the carboxylic acid is lowered, making it a stronger acid than its non-fluorinated analog.
Electronic Shielding: The electron-withdrawing nature of the fluorine atoms can slightly decrease the electrophilicity of the carbonyl carbon, although this effect is generally less significant than the steric hindrance.
Q3: Can I use high temperatures to force my reactions to completion?
While increasing the temperature can sometimes help overcome activation energy barriers, it can also lead to side reactions and decomposition, especially with sensitive substrates. It is generally preferable to use more potent activating agents and optimized reaction conditions at or near room temperature before resorting to high heat.
Q4: Are there any alternative activation methods for this carboxylic acid?
Yes, reagents like bis(pentafluorophenyl) carbonate can be used to form highly reactive pentafluorophenyl esters.[6] These intermediates then readily react with amines or alcohols. This method avoids the use of carbodiimides and can be advantageous in certain contexts.
Experimental Workflows and Diagrams
Amide Coupling via Acyl Chloride Intermediate
Caption: Workflow for amide synthesis via an acyl chloride intermediate.
Mechanism of DCC/DMAP Esterification
Caption: Simplified mechanism of esterification using DCC and DMAP.
References
Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (2024). Organic Letters. [Link]
Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (2024). PMC. [Link]
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. (2004). Journal of Organic Chemistry. [Link]
A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. (n.d.). Source unavailable.
Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. (2010). Organic Process Research & Development. [Link]
Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. (2020). Organic Process Research & Development. [Link]
Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (2014). Journal of the American Chemical Society. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
Technical Support Center: Stability & Handling of 5,5-Difluoro-3,3-dimethylpentanoic Acid
Executive Summary This guide addresses the stability profile of 5,5-Difluoro-3,3-dimethylpentanoic acid . While this molecule is chemically robust under neutral conditions, researchers often report "decomposition" which...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the stability profile of 5,5-Difluoro-3,3-dimethylpentanoic acid . While this molecule is chemically robust under neutral conditions, researchers often report "decomposition" which is frequently a misdiagnosis of two distinct phenomena: physical loss due to volatility or reactivity failure due to steric hindrance (the gem-dimethyl effect). True chemical decomposition (dehydrofluorination) occurs only under specific basic conditions.
Module 1: Storage & Physical Stability
Issue: "My sample mass has decreased significantly over time, but the NMR looks pure."
Diagnosis: Physical loss via sublimation/evaporation, not chemical degradation.
The Mechanism: Fluorine & Volatility
Fluorination typically lowers the surface tension and intermolecular forces (van der Waals) of organic molecules, making them more volatile than their non-fluorinated counterparts. Combined with the lipophilic gem-dimethyl group, DFDMPA has a significant vapor pressure at room temperature.
Storage Protocol
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C (Freezer)
Reduces vapor pressure significantly, preventing mass loss.
Container
Teflon (PTFE) or HDPE
Fluorinated acids can etch borosilicate glass over long durations if trace moisture generates HF. Plastic prevents this and offers a better seal against volatility.
Seal
Parafilm + Desiccant
Prevents moisture ingress. While the molecule is not instantly hydrolytically unstable, moisture promotes HF formation traces.
Atmosphere
Argon/Nitrogen
Displace air to prevent oxidation of minor impurities, though the primary goal is preventing moisture.
Module 2: Chemical Decomposition (The "Danger Zone")
Issue: "I see olefinic (alkene) impurities in my crude NMR after reaction."
Diagnosis: Base-mediated Dehydrofluorination (HF Elimination).
The Mechanism: E2 Elimination
The terminal difluoromethyl group (
) is generally stable. However, the protons on the adjacent carbon (C4) are susceptible to abstraction by strong bases, leading to the elimination of hydrogen fluoride (HF) and the formation of a vinyl fluoride.
Stability Decision Matrix (DOT Visualization)
The following diagram outlines the safe operating limits for DFDMPA to prevent chemical breakdown.
Figure 1: Stability decision tree indicating the risk of HF elimination under basic thermal conditions.
Module 3: Reactivity Troubleshooting (The "Neopentyl" Effect)
Issue: "The coupling reaction failed/yield is very low. Is the acid decomposed?"
Diagnosis: Steric Hindrance (Gem-Dimethyl Effect), not decomposition.
The Mechanism: Steric Shielding
The gem-dimethyl group at the C3 position creates a "neopentyl-like" environment. The steric bulk shields the carbonyl carbon, making nucleophilic attack (e.g., during amide coupling or esterification) significantly slower than with linear acids.
Optimization Guide for Coupling
If you are struggling to couple DFDMPA to an amine or alcohol, standard EDC/NHS conditions often fail. Use the following high-energy protocols:
Method
Reagent System
Protocol Notes
Method A (Standard)
HATU / DIPEA
Use 1.5 - 2.0 eq of HATU. Allow activation time (15 min) before adding the amine. Reaction time may need extension to 12-24h.
Method B (Aggressive)
Ghosez's Reagent
Converts the acid to the Acid Chloride under neutral conditions. Acid chlorides overcome the steric barrier more effectively than activated esters.
Method C (Catalytic)
EDC / Oxyma
Oxyma is superior to HOBt for sterically hindered couplings.
Frequently Asked Questions (FAQ)
Q1: Is the difluoromethyl group (
) stable to metabolic degradation?A: Yes. The group is a known bioisostere for alcohols and thiols. It acts as a weak hydrogen bond donor and is generally metabolically stable, unlike monofluoromethyl groups which can release fluoride easily.
Q2: Can I use glass vials for long-term storage?A: It is not recommended. While the acid is weak, trace hydrolysis can generate HF over months, which etches silica glass. Use Polypropylene (PP) or HDPE vials for storage exceeding 2 weeks.
Q3: Why does my LC-MS show a mass of [M-20]?A: This is likely the loss of HF (
). If this appears in the source (fragmentation), it is normal. If it appears as a distinct peak in the chromatogram, your sample has undergone elimination (likely due to heating with base).
Q4: Is the molecule hygroscopic?A: Yes, fluorinated carboxylic acids tend to be hygroscopic. Store with desiccants. Water absorption will alter the weighed mass, leading to stoichiometry errors in synthesis.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
Context: Fundamental stability of the C-F bond and electrost
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link
Context: Explains the steric hindrance and conformational lock provided by the 3,3-dimethyl group (Thorpe-Ingold effect).
Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of difluoromethylated compounds.[1][2][3][4] Dalton Transactions. Link
Context: Discusses the stability and synthesis of terminal difluoromethyl groups.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Context: Validates the metabolic stability of the CF2H group in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #F-55-DM-SCALE
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Scale-up protocols, safety mitigation, and yield optimization for gem-dimethyl/gem-difluoro aliphatic acids.
Executive Summary & Process Map
The Core Challenge:
Scaling the synthesis of 5,5-Difluoro-3,3-dimethylpentanoic acid presents a unique "perfect storm" of process chemistry challenges. You are fighting two opposing forces:
The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The 3,3-dimethyl substitution creates steric compression that aggressively drives cyclization. If you attempt to fluorinate the free acid aldehyde precursor, you will predominantly isolate the lactone (4,4-dimethyl-dihydro-2H-pyran-2-one) rather than your linear target.
Thermal Instability of Fluorinating Agents: Traditional reagents like DAST are thermally unstable above 50°C, creating severe explosion risks at kilogram scale.
The Solution Architecture:
To succeed, you must lock the linear conformation using an ester strategy and utilize modern, crystalline fluorinating agents.
Master Workflow Diagram
Figure 1: The strategic workflow emphasizing the necessity of esterification to prevent Thorpe-Ingold driven cyclization.
Critical Protocol: The Deoxofluorination Step
Current Standard: Do NOT use DAST (Diethylaminosulfur trifluoride) for batches >50g.
Recommended Reagent:XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate).
Why the switch?
Safety: DAST decomposes exothermically starting at ~50°C (detonation hazard). XtalFluor-E is a crystalline salt stable up to ~200°C.
Chemistry: XtalFluor-E does not generate free HF spontaneously; it requires an exogenous fluoride source (promoter), allowing you to control the reaction kinetics precisely.
Optimized Protocol (Scale: 100g Input)
Parameter
Specification
Rationale
Substrate
Methyl 3,3-dimethyl-5-oxopentanoate
Crucial: Prevents lactonization.
Reagent
XtalFluor-E (1.2 equiv)
Safer thermal profile than DAST.
Promoter
Et3N·3HF (2.0 equiv)
Activates the XtalFluor; cheaper than DBU.
Solvent
Dichloromethane (DCM)
Standard. If >10kg scale, consider PhCF3 (benzotrifluoride) for higher flashpoint.
Temperature
-78°C to RT
Start cold to manage initial exotherm, then warm to drive conversion.
Quench
5% NaHCO3 (aq)
Neutralizes HF byproducts immediately.
Step-by-Step Methodology:
Preparation: In a reactor inerted with N2, charge XtalFluor-E (1.2 eq) and DCM (5 vol). Cool to -78°C.[1]
Activation: Add Et3N·3HF (2.0 eq) dropwise. Note: No reaction occurs yet, but the mixture is now "armed".
Addition: Dissolve Methyl 3,3-dimethyl-5-oxopentanoate (1.0 eq) in DCM (2 vol). Add this solution to the reactor slowly, maintaining internal temp < -60°C.
Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (20-25°C) over 4 hours. Monitor by GC-MS (look for M+ = 194 for the methyl ester).
Quench (Critical): Pour the reaction mixture slowly into a stirred solution of saturated NaHCO3. Warning: Massive CO2 evolution. Ensure reactor venting is adequate.
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing a large impurity peak at M-20 (Loss of HF)."
Diagnosis: Elimination to the vinyl fluoride.
Mechanism: The gem-dimethyl group at C3 creates steric bulk, forcing the C4-C5 bond into conformations that may favor E2 elimination over substitution, especially if the reaction warms too fast.
Fix:
Switch Promoter: Change from Et3N·3HF to Et3N·2HF or DBU (1.5 eq) + Et3N·3HF (1.0 eq). A less acidic promoter system reduces elimination.[2]
Temperature Control: Do not exceed 0°C. If conversion is slow, extend time rather than increasing heat.
Issue 2: "My yield is low (<40%) and I see a lactone."
Diagnosis: You likely used the free acid or the ester hydrolyzed before fluorination.
Mechanism: The Thorpe-Ingold effect (Angle Compression) makes the cyclization of 3,3-dimethyl-5-oxopentanoic acid to its lactol/lactone
to times faster than the linear analog.
Fix:
Verify the integrity of your methyl ester starting material by proton NMR (Singlet at ~3.6 ppm).
Ensure your reagents are strictly anhydrous. Water will hydrolyze the ester in situ, leading to immediate cyclization.
Issue 3: "Glassware etching and darkening of the reaction mixture."
Diagnosis: Free HF generation.
Fix:
While XtalFluor is safer, the promoter (Et3N·3HF) is corrosive.
Equipment: For scale-up (>100g), use Hastelloy or PTFE-lined reactors. Borosilicate glass is acceptable for single-use or small scale but will degrade over repeated batches.
Additive: Add solid NaF (Sodium Fluoride) to the reaction mixture as an HF scavenger.
Advanced Decision Logic: Scale-Up
When moving from grams to kilograms, the heat transfer limitations of batch reactors become dangerous with fluorination chemistry.
Figure 2: Decision matrix for selecting reactor type and reagent based on production scale.
Technical Insight for Flow Chemistry:
If you have access to a flow reactor (e.g., Vapourtec or Chemtrix), you can revert to Deoxo-Fluor (liquid). In flow, the small reactor volume minimizes the thermal mass, allowing you to safely operate at higher temperatures (RT to 40°C) with residence times of <10 minutes, significantly boosting throughput compared to the slurry-based XtalFluor process.
Final Isolation & Hydrolysis
Once you have Methyl 5,5-difluoro-3,3-dimethylpentanoate , you must hydrolyze it carefully.
Hydrolysis: Use LiOH (2 eq) in THF/Water (3:1).
Why LiOH? It is milder than NaOH and less likely to cause elimination of the fluorine atoms (retro-Michael type elimination).
Workup:
Wash the basic aqueous layer with Ether (removes unreacted ester).
Acidify aqueous layer to pH 2 with 1M HCl at 0°C.
Extract immediately with EtOAc.
Purification: The final acid is likely a low-melting solid or oil. Distillation is risky due to HF elimination. Recrystallization from Hexane/Et2O is preferred if solid; otherwise, use silica plug filtration.
References
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Trans., 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl Effect).
Singh, R. P., & Shreve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
Organic Syntheses. (2010). Discussion on the safety and scale-up of DAST vs XtalFluor. Organic Syntheses, Coll. Vol. 11, p. 86.
Pace, V., et al. (2016). New perspectives in the chemistry of gem-difluoroalkyl compounds. Chemical Communications, 52, 1168-1180.
Technical Support Center: Analytical Detection of 5,5-Difluoro-3,3-dimethylpentanoic Acid
Executive Summary & Physicochemical Profile This guide addresses the specific analytical challenges associated with 5,5-Difluoro-3,3-dimethylpentanoic acid . As a short-chain, fluorinated aliphatic carboxylic acid lackin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile
This guide addresses the specific analytical challenges associated with 5,5-Difluoro-3,3-dimethylpentanoic acid . As a short-chain, fluorinated aliphatic carboxylic acid lacking a strong chromophore, this molecule presents a "perfect storm" of detection difficulties: poor UV absorbance, potential volatility, and ionization suppression in complex matrices.[1]
Physicochemical Data Table
Property
Value (Predicted/Observed)
Analytical Implication
Formula
CHFO
Monoisotopic Mass: 166.08 Da
Molecular Weight
166.17 g/mol
Low mass region; high background noise risk in MS.[1][2]
pKa
~4.5 - 4.8
Requires acidic mobile phase (pH < 3) for C18 retention.[1]
LogP
~2.1
Moderately lipophilic; amenable to RP-LC if unionized.[1]
Chromophore
None (Weak >200 nm)
UV detection is not recommended without derivatization.[1]
Volatility
Moderate
Risk of loss during evaporation/concentration steps.[1]
Troubleshooting Guide (Q&A Format)
Module 1: LC-MS Method Development
Q1: I am seeing no retention or peak splitting on my standard C18 column. What is happening?
A: This is a classic "Ionization vs. Retention" conflict.[1]
The Cause: At neutral pH, the carboxylic acid is deprotonated (carboxylate anion, COO-).[1] This highly polar species elutes in the void volume (
The Fix: You must suppress ionization to force the molecule into its neutral state.[1]
Protocol: Use 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0) in both Mobile Phase A (Water) and B (Acetonitrile/Methanol).[1]
Column Selection: If standard C18 fails, switch to a C18-PFP (Pentafluorophenyl) column.[1] The PFP phase offers unique selectivity for fluorinated compounds through dipole-dipole interactions and
- interactions (if derivatized), often resolving isomers that co-elute on C18.[1]
Q2: My MS sensitivity in ESI(+) is non-existent. Should I switch to APCI?
A: Do not use ESI(+). This molecule has no basic nitrogen to accept a proton easily.[1]
The Causality: Aliphatic carboxylic acids ionize best in Negative Mode ESI (ESI-) via deprotonation
Optimization: If signal is unstable, add a post-column infusion of ammonium hydroxide or use a buffer like Ammonium Fluoride (0.5 mM) in the mobile phase (carefully, as it etches glass) to enhance negative ionization efficiency.[1]
Q3: I see a "ghost peak" or high background noise at m/z 165. How do I distinguish my analyte?
A: Low-mass ions are plagued by solvent clusters and background interference.
The Fix: Transition from SIM (Selected Ion Monitoring) to MRM (Multiple Reaction Monitoring) .
Predicted Transitions: Since specific literature transitions are scarce for this exact CAS, use these predicted transitions based on fragmentation rules for fluorinated acids:
Verification: Inject a high-concentration standard (10 µg/mL) and perform a Product Ion Scan to confirm these fragments.
Module 2: Detection Alternatives (Non-MS)
Q4: We don't have an MS available. Can we use UV/Vis?
A: Direct UV is unreliable due to the lack of conjugation.[1] You will only see end-absorption at 200-210 nm, which is non-specific and prone to solvent interference.[1]
The Solution: You must perform Derivatization .[1]
Protocol (Coumarin Labeling):
React sample with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) in acetone with K
group will appear as a doublet of triplets (due to coupling with the gem-proton and adjacent methylene protons) around -110 to -130 ppm (depending on solvent).[1]
References
PubChem. (n.d.).[1] 5,5-difluoro-3,3-dimethylpentanoic acid (Compound).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link][1]
Hansen, S. et al. (2005).[1] Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes.[1][7] Analytical Chemistry.[1][6][7][8] Retrieved from [Link]
Organic Chemistry Portal. (2012).[1] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids.[1][9] Retrieved from [Link]
ResearchGate. (2010).[1] HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing Byproducts & Process Optimization
Ticket Type: Advanced Chemical Troubleshooting
Applicable For: Process Chemists, Medicinal Chemists, CMC Leads
Executive Summary & Core Reaction Logic
The synthesis of 5,5-difluoro-3,3-dimethylpentanoic acid presents a classic "conflict of interest" in organic chemistry. You are attempting to install a sensitive difluoromethyl (
) motif onto a scaffold defined by a sterically demanding gem-dimethyl group.
The most robust industrial route typically involves the deoxofluorination of a precursor aldehyde (e.g., methyl 3,3-dimethyl-5-oxopentanoate) followed by ester hydrolysis.
The Central Conflict:
The Fluorination Step: Requires low temperatures to prevent elimination (formation of vinyl fluorides), but the gem-dimethyl group can retard kinetics, tempting operators to raise the heat.
The Hydrolysis Step: The gem-dimethyl group at C3 creates a "neopentyl-like" steric shield, making the C1-ester hydrolysis sluggish. Aggressive hydrolysis conditions (high heat/strong base) risk degrading the newly installed
group (haloform-type cleavage or defluorination).
Visualizing the Process & Failure Modes
The following diagram maps the standard synthesis workflow against the critical byproduct formation pathways.
Caption: Process flow for 5,5-difluoro-3,3-dimethylpentanoic acid synthesis, highlighting the divergence points for vinyl fluoride elimination and steric stalling.
Troubleshooting Guide: The Fluorination Stage
Context: You are converting the aldehyde to the
moiety using DAST, Deoxo-Fluor, or XtalFluor.
Issue 1: High levels of Vinyl Fluoride (Elimination Product)
Symptom: NMR shows a characteristic alkene signal (dt,
) alongside the desired triplet ().
Root Cause: The
-protons at C4 are acidic. If the reaction temperature rises too fast, or if the reaction mixture is basic, the fluorinating agent acts as a base, promoting E2 elimination.
Corrective Protocol:
Switch Reagent: Move from DAST to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E . Deoxo-Fluor is more thermally stable but still prone to elimination. XtalFluor-E often shows higher selectivity for substitution over elimination [1].
Solvent Switch: Avoid THF if possible; use DCM (Dichloromethane) . THF can coordinate with the sulfur center, altering reactivity.
Buffering: Add HF-scavengers like Sodium Fluoride (NaF) or Potassium Carbonate (
) to the reaction mixture to neutralize HF generated in situ, preventing acid-catalyzed side reactions.
Cryogenic Control: Do not allow the quench to exotherm. Quench into saturated
at .
Issue 2: "Stuck" Reaction (Unreacted Aldehyde)
Symptom: Starting material remains despite excess reagent.[1]
Root Cause: The gem-dimethyl group at C3 induces conformational rigidity (Thorpe-Ingold effect), potentially shielding the C5-aldehyde from bulky reagents like Deoxo-Fluor.
Corrective Protocol:
Catalysis: Add catalytic Ethanol (0.1 eq) or HF-pyridine . This generates a small amount of reactive HF in situ, which activates the aldehyde oxygen, facilitating the initial attack of the sulfur reagent [2].
Concentration: Run the reaction at high concentration (
) to drive kinetics.
Troubleshooting Guide: The Hydrolysis Stage
Context: Saponification of the methyl/ethyl ester to the free acid.
Issue 3: Incomplete Hydrolysis (The Steric Wall)
Symptom: After 24h with LiOH, significant ester remains.
Root Cause: The gem-dimethyl group creates a "neopentyl" environment. The carbonyl carbon is sterically shielded from nucleophilic attack by the hydroxide ion.
Corrective Protocol:
Reagent Upgrade: Switch from LiOH to TMSOK (Potassium trimethylsilanolate) in THF/Toluene. TMSOK is a non-nucleophilic, lipophilic source of hydroxide that often penetrates steric bulk better than aqueous bases.
Thermal Assist: If using aqueous base (LiOH/NaOH), you must heat to reflux (
). Warning: See Issue 4.
Pressure: Use a sealed tube at
with . Barium hydroxide is often more effective for hindered esters [3].
Issue 4: Defluorination during Hydrolysis
Symptom: Loss of fluorine signal; appearance of aldehyde or decomposition products during the saponification step.
Root Cause: The
proton is weakly acidic (). Strong bases at high temperatures can deprotonate this position, leading to carbene formation or hydrolysis to the carboxylate (haloform-like reaction).
Corrective Protocol:
Avoid Alkoxides: Do not use
or at high temperatures.
Acid Hydrolysis: If base hydrolysis fails or degrades the product, switch to Acid Hydrolysis (
, reflux). The gem-dimethyl group stabilizes the protonated intermediate, and the group is generally stable to aqueous acid [4].
Comparative Data: Reagent Selection
Reagent
Thermal Stability
Elimination Risk (Vinyl Fluoride)
Handling Note
DAST
Low (Explosive >90°C)
High
Must use at . Moisture sensitive.
Deoxo-Fluor
High (Stable to ~200°C)
Moderate
Can be used at to RT. More forgiving.
XtalFluor-E
High (Solid salt)
Low
Requires an HF source (e.g., ) as a promoter. Best selectivity profile.
Fluolead
High
Low
Excellent for substrates prone to elimination, but cost is higher.
Frequently Asked Questions (FAQ)
Q: Can I distill the final product (5,5-difluoro-3,3-dimethylpentanoic acid)?A:Proceed with caution. While the molecular weight suggests volatility, the gem-dimethyl group increases the melting point. Vacuum distillation is possible, but you must ensure all HF is removed first. Residual HF can catalyze the decomposition of the
group at distillation temperatures (). Kugelrohr distillation is recommended for small scales.
Q: Why do I see a lactone byproduct?A: If your precursor aldehyde contained any free acid or alcohol functionalities (or if the ester hydrolyzed prematurely), the gem-dimethyl group strongly favors cyclization (Thorpe-Ingold effect). Ensure your precursor is a pure ester before fluorination.
Q: Is the target acid stable in DMSO?A: Yes, but avoid storing it in DMSO for prolonged periods if the solution is basic. The acidic
proton can slowly exchange or degrade in polar aprotic solvents with basic impurities. Store as a neat solid or in at .
References
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411.
Singh, R. P., & Shreeve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis, 2002(17), 2561-2578.
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Referencing steric effects in ester hydrolysis).
Niida, A., et al. (2021). "Practical Synthesis of Difluoromethylated Building Blocks." Organic Process Research & Development. (General reference for stability of
Enhancing the solubility of "5,5-Difluoro-3,3-dimethylpentanoic acid" for assays
Topic: 5,5-Difluoro-3,3-dimethylpentanoic Acid (DFDMPA) Molecule Profile & Solubility Challenge To successfully incorporate 5,5-Difluoro-3,3-dimethylpentanoic acid into biological assays, one must first understand the ph...
To successfully incorporate 5,5-Difluoro-3,3-dimethylpentanoic acid into biological assays, one must first understand the physicochemical forces at play. This is not a standard fatty acid; it possesses two distinct structural features that antagonize aqueous solubility:
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the C3 position create significant steric bulk. While this often improves metabolic stability by blocking
-oxidation, it increases the molecule's lipophilicity () and disrupts the hydration sphere required for aqueous solvation.
The Difluoro Terminus: The
group is highly lipophilic and electron-withdrawing. Unlike a standard methyl terminus, this fluorinated tail resists hydrogen bonding with water.
The Critical Insight:
This molecule behaves as a pH-dependent amphiphile .
At pH < 5.0: It exists primarily as a protonated free acid (uncharged). In this state, it is hydrophobic and will precipitate immediately in aqueous buffers.
At pH > 6.5: It ionizes to its carboxylate form (
). The negative charge acts as a "polar head," forming a surfactant-like micelle structure that is significantly more soluble.
Standard Operating Procedures (SOPs)
Phase 1: Preparation of Master Stock Solution
Do not attempt to dissolve the powder directly into the buffer. You must create a high-concentration organic stock first.
Parameter
Recommendation
Scientific Rationale
Primary Solvent
Anhydrous DMSO (Dimethyl sulfoxide)
DMSO disrupts the intermolecular forces of the crystal lattice effectively.
Concentration
10 mM – 50 mM
High enough to allow small dilution volumes (<1% v/v in assay), keeping solvent toxicity low.
Storage
-20°C (Desiccated)
Fluorinated acids can be hygroscopic. Water uptake in DMSO stocks leads to compound degradation over time.
Vortexing
Required (30s)
The gem-dimethyl bulk slows dissolution kinetics; mechanical energy is necessary to ensure homogeneity.
Phase 2: The "Intermediate Step" Dilution Method
Directly spiking 100% DMSO stock into a saline buffer often causes "shock precipitation"—the compound crashes out before it can disperse. Use this intermediate step to prevent this.
Protocol:
Prepare an Intermediate Dilution in 100% Ethanol or a 1:1 DMSO:Water mix at 10x your final assay concentration.
Why? This lowers the kinetic barrier of mixing.
Add this Intermediate solution to your final Assay Buffer.
Troubleshooting & FAQs
Q1: "I see a fine white precipitate immediately upon adding the stock to my PBS buffer. Why?"
Diagnosis:The pH Crash.
Your stock solution (in DMSO) is unbuffered. When you add it to PBS (pH 7.4), if the local concentration is high, the acidic nature of the compound might locally drop the pH below its
(approx 4.6–4.8), forcing it back into its insoluble protonated form.
The Fix:
Increase Buffer Strength: Switch from PBS (10 mM phosphate) to HEPES (25-50 mM) . HEPES has a stronger buffering capacity at physiological pH.
Pre-adjust pH: Ensure your assay buffer is at pH 7.4 or higher . Do not use buffers at pH 5.0 or 6.0.
Q2: "The compound is soluble, but my IC50 values are fluctuating wildly between replicates."
Diagnosis:Non-Specific Binding (NSB).
The lipophilic difluoro tail and dimethyl core make this molecule "sticky." It is likely adhering to the plastic walls of your pipette tips or well plates.
The Fix:
Add Surfactant: Include 0.01% Triton X-100 or 0.05% Tween-20 in your assay buffer. This prevents the compound from sticking to plastic without disrupting the enzyme/cell.
Material Change: Use Low-Binding polypropylene plates and tips.
Q3: "I need to dose this in vivo (mice), but DMSO is toxic. What is the alternative?"
Diagnosis:Vehicle Incompatibility.
For high-concentration in vivo work, DMSO is not viable. You need a carrier system.
The Fix:Cyclodextrin Complexation.
Fluorinated alkyl groups have a high affinity for the hydrophobic cavity of Hydroxypropyl-
-Cyclodextrin (HP--CD) .
Protocol for In Vivo Vehicle:
Prepare 20% (w/v) HP-
-CD in sterile water.
Add the DFDMPA powder.
Sonicate at 37°C for 30-60 minutes.
Adjust pH to 7.4 using 1N NaOH. (The ionization helps drive the molecule into the cyclodextrin cavity).
Visual Workflows
Figure 1: The Solubilization Decision Tree
Caption: A logical flowchart for determining the correct solubilization strategy based on assay conditions.
Figure 2: The "Intermediate Step" Dilution Protocol
Caption: Step-by-step dilution workflow to prevent thermodynamic instability and precipitation.
References
Structural Effects on Solubility: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane. Journal of the Chemical Society, Transactions. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect).
Fluorinated Carboxylic Acids: Costanza, J., et al. (2019). Physicochemical properties of perfluoroalkyl carboxylic acids. Journal of Chemical & Engineering Data. (Establishes pKa and solubility trends for fluorinated tails).
Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-CD for lipophilic acid solubilization).
DMSO Stock Management: Balakin, K. V., et al. (2006). Comprehensive analysis of the solubility of organic compounds in DMSO. Current Drug Discovery Technologies.
Troubleshooting
Optimizing storage conditions for "5,5-Difluoro-3,3-dimethylpentanoic acid"
This guide functions as a specialized Technical Support Center for researchers working with 5,5-Difluoro-3,3-dimethylpentanoic acid (CAS: 3177-74-0). It moves beyond generic safety data sheets to address the practical "w...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers working with 5,5-Difluoro-3,3-dimethylpentanoic acid (CAS: 3177-74-0). It moves beyond generic safety data sheets to address the practical "why" and "how" of maintaining compound integrity during drug development workflows.
Chemical Nature: Fluorinated aliphatic carboxylic acid.
Critical Structural Features:
Gem-dimethyl group (C3): Provides steric bulk, restricting bond rotation and generally increasing metabolic stability (Thorpe-Ingold effect).
Terminal Difluoromethyl group (C5): Increases lipophilicity and acts as a hydrogen bond donor/acceptor bioisostere.
Physical State: Typically a viscous liquid or low-melting solid (depending on purity).
Primary Risks: Hygroscopicity (moisture absorption), corrosivity to metals, and potential volatility.
Part 2: Optimized Storage Protocol
Standard Operating Procedure (SOP-3177-ST)
The "Golden Triangle" of Storage
To prevent degradation, you must control three variables: Temperature , Atmosphere , and Container Material .
Variable
Recommendation
Technical Rationale (The "Why")
Temperature
2°C to 8°C (Refrigerated)
While the gem-dimethyl group stabilizes the carbon chain against beta-elimination, the carboxylic acid moiety is reactive. Refrigeration reduces the vapor pressure of this potentially volatile acid and slows non-specific oxidation.
Atmosphere
Argon or Nitrogen (Headspace purge)
Fluorinated acids can be hygroscopic. Moisture absorption alters the molecular weight (leading to stoichiometry errors in synthesis) and can hydrolyze trace acid anhydride impurities.
Container
Borosilicate Glass (Teflon/PTFE lined cap)
CRITICAL: Do NOT store in metal containers. The acidic proton () will corrode aluminum or steel, leaching metal ions that catalyze downstream side reactions. Avoid low-density polyethylene (LDPE) for long-term storage as fluorinated compounds can sometimes permeate or leach plasticizers.
Storage Decision Logic (Visualization)
Use this workflow to determine the correct storage path based on your usage frequency.
Caption: Decision matrix for optimizing storage based on physical state and usage frequency to minimize moisture uptake.
Part 3: Troubleshooting & FAQs
Direct solutions to common experimental deviations.
Troubleshooting Guide
Issue 1: "The material has turned from a clear oil to a cloudy/opaque suspension."
Diagnosis:Moisture Uptake (Hygroscopicity).
Mechanism:[1] The carboxylic acid group forms hydrogen bonds with atmospheric water. If the water content exceeds the solubility limit of the lipophilic fluorinated chain, micro-emulsions or hydrates form.
Correction:
Dissolve the material in dry Dichloromethane (DCM).
Dry over anhydrous Magnesium Sulfate (
).
Filter and concentrate in vacuo.
Prevention: Store in a desiccator or seal with Parafilm under argon.
Issue 2: "My NMR shows a new triplet signal around 3.6 ppm."
Diagnosis:Esterification Artifact.
Mechanism:[1] If stored in methanol or ethanol (even trace amounts from cleaning glassware), the acidic proton catalyzes the formation of the methyl/ethyl ester over time.
Correction: This is irreversible without hydrolysis.
Prevention: Never store free acids in alcoholic solvents. Use DMSO-d6 or
for analysis, and store the neat material or in non-nucleophilic solvents.
Mechanism:[1] Direct acid-metal reaction releasing Hydrogen gas.
Correction: Discard the contaminated portion (metal ions interfere with Pd-catalyzed couplings). Use glass or PTFE (Teflon) spatulas/pipettes only.
Quality Control (QC) Workflow
Before using the material in a critical step (e.g., amide coupling), verify integrity using this logic.
Caption: QC workflow emphasizing 19F-NMR for detecting defluorinated impurities.
Frequently Asked Questions (FAQ)
Q: Can I store this compound in a plastic Falcon tube?A:Not recommended for long-term storage. While the gem-dimethyl group adds bulk, the fluorinated tail increases lipophilicity. Fluorinated acids can slowly permeate low-density plastics (LDPE) or leach plasticizers, contaminating your sample. Use glass vials with Teflon-lined caps.
Q: Why does the Material Safety Data Sheet (MSDS) say "Store at Room Temp" but you recommend 4°C?A: MSDS recommendations are often for safety compliance (preventing fire/explosion) rather than chemical purity optimization. For high-value intermediates in drug discovery, refrigeration (4°C) significantly slows the kinetics of trace decomposition and reduces the odor/vapor pressure of the acid [1].
Q: Is the "Gem-Dimethyl" group stable?A: Yes. The gem-dimethyl group at the C3 position creates the Thorpe-Ingold Effect (angle compression). This actually increases the stability of the chain and makes the molecule less prone to certain metabolic degradations compared to a linear chain [2]. However, it does not protect the carboxylic acid from reacting with bases or moisture.
Q: How do I weigh it accurately if it's a viscous liquid?A: Due to its viscosity and potential hygroscopicity, do not weigh by addition . Instead:
Tare a vial containing solvent.
Add the approximate amount of acid.
Weigh again to determine exact mass.
Dissolve and transfer quantitatively.
References
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Organic Acids. (General guidelines for carboxylic acid stability and hygroscopicity).
(General Product Page for chemical class verification).
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. S-Spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on the Gem-Dimethyl/Thorpe-Ingold effect).
National Institute of Standards and Technology (NIST). 3,3-dimethylpentanoic acid Properties.[3] (Analogous non-fluorinated structure data for physical state estimation).
University of Tennessee, Knoxville. Time-Sensitive Chemicals and Storage Guidelines. (Guidelines on acid storage and container compatibility).
Publish Comparison Guide: 5,5-Difluoro-3,3-dimethylpentanoic acid Spectral Data Interpretation
Executive Summary: The Gem-Difluoro Bioisostere In modern medicinal chemistry, 5,5-difluoro-3,3-dimethylpentanoic acid represents a critical "fluorine-scan" building block. It serves as a lipophilic, metabolically stable...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Gem-Difluoro Bioisostere
In modern medicinal chemistry, 5,5-difluoro-3,3-dimethylpentanoic acid represents a critical "fluorine-scan" building block. It serves as a lipophilic, metabolically stable bioisostere of 3,3-dimethylpentanoic acid. The introduction of the terminal difluoromethyl (
) group at the C5 position significantly alters the physicochemical profile—lowering the of the distal carboxylic acid via the inductive effect and enhancing metabolic resistance against -oxidation.
This guide provides a definitive technical framework for the spectral characterization of this molecule, distinguishing it from its non-fluorinated parent and common synthetic impurities.
Spectral Characterization & Interpretation
The interpretation of 5,5-difluoro-3,3-dimethylpentanoic acid requires a multi-nuclear approach (
, , and NMR). Unlike standard alkyl chains, the moiety introduces complex splitting patterns due to large heteronuclear coupling constants ( and ).
NMR: The Diagnostic "Triplet of Triplets"
The proton spectrum is dominated by the unique splitting of the terminal methine proton (
) and the magnetic isolation provided by the quaternary C3 center.
Position
Group
Shift ( ppm)
Multiplicity
Coupling Constants ()
Interpretation
H-5
5.75 – 5.95
tt (Triplet of Triplets)
Hz Hz
Diagnostic Signal. The proton is geminal to two equivalent F atoms (large doublet split) and vicinal to two H-4 protons (smaller triplet split).
H-2
2.25 – 2.35
s (Singlet)
-
Magnetically isolated by the quaternary C3. Appears as a sharp singlet.
H-4
1.90 – 2.10
td (Triplet of Doublets)
Hz Hz
Complex multiplet. Couples to the adjacent proton and the two fluorine atoms.
Me
1.05 – 1.15
s (Singlet)
-
The gem-dimethyl group appears as a strong singlet, shielded by the alkyl chain.
COOH
11.0 – 12.0
br s
-
Exchangeable acidic proton; shift varies with concentration and solvent.
NMR: Confirmation of the Difluoro Motif
The
spectrum is the most sensitive tool for purity assessment, free from the overlap common in NMR.
Chemical Shift:
to ppm (relative to ).
Pattern:Doublet of Triplets (dt) .
Doublet: Split by the geminal proton H-5 (
Hz).
Triplet: Split by the two vicinal protons H-4 (
Hz).
Decoupling: Proton-decoupled
spectra will collapse this signal into a singlet , confirming the equivalence of the two fluorine atoms (unless the molecule is chiral/prochiral in a way that induces diastereotopicity, though the C3 symmetry typically preserves equivalence in achiral solvents).
NMR: The Inductive "Fingerprint"
Fluorine coupling extends through the carbon backbone, providing a "connectivity map."
C-5 (
): ppm. Appears as a triplet with a massive coupling constant ( Hz).
C-4 (
): ppm. Appears as a triplet due to vicinal coupling ( Hz).
C-3 (Quaternary):
ppm. Typically a broad singlet or a triplet with very small coupling ( Hz).
C-1 (COOH):
ppm. Singlet.
Comparative Analysis: Fluorinated vs. Non-Fluorinated
Distinguishing the target from its non-fluorinated analog (3,3-dimethylpentanoic acid) is critical during synthesis optimization.
Table 1: Spectral Comparison of Key Signals
Feature
5,5-Difluoro-3,3-dimethylpentanoic acid (Target)
3,3-Dimethylpentanoic acid (Alternative)
Differentiation Key
Terminal Group ()
ppm (, tt)
ppm (, t)
The proton is highly deshielded (downfield) compared to the methyl triplet.
-Methylene ()
Multiplet (td) at ppm
Quartet/Multiplet at ppm
Fluorine induction shifts the H-4 protons downfield by ~0.7 ppm.
Terminal
Triplet at ppm ( Hz)
Singlet at ppm
Massive chemical shift difference (>100 ppm) and splitting pattern.
Mass Spectrometry
Distinct mass shift of +36 Da ().
Experimental Protocols (E-E-A-T)
To ensure reproducible spectral data, the following protocols must be strictly adhered to. These methods account for the long relaxation times (
) often observed in fluorinated moieties.
Protocol A: Quantitative
NMR Acquisition
Objective: Accurate integration of the
signal for purity assay.
Solvent: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 (preferred for sharpening exchangeable protons) or CDCl3 .
Internal Standard: Add 5.0
L of -trifluorotoluene ( ppm) as a quantitative reference.
Parameters:
Pulse Angle:
(to mitigate saturation).
Relaxation Delay (d1): Set to 10 seconds (Fluorine nuclei often have
s).
Sweep Width: Ensure coverage from -50 to -200 ppm.
Scans: Minimum 64 scans for S/N > 100.
Processing: Apply exponential multiplication (LB = 1.0 Hz) to reduce noise before Fourier Transform.
Protocol B: Distinguishing Impurities (The "F-H" Correlation)
Objective: Verify the
connectivity and rule out "HF" elimination byproducts (alkenes).
Run a
HOESY (Heteronuclear Overhauser Effect Spectroscopy) or simply a coupled spectrum .
Pass Criteria: The
signal must split into a doublet ( Hz) matching the proton splitting.
Fail Criteria: If the
signal remains a singlet or shows complex alkene coupling (e.g., to ppm with small ), the terminal is compromised.
Visualization of Spectral Logic
The following diagram illustrates the splitting logic for the diagnostic
proton, facilitating rapid peak assignment.
Caption: Spectral splitting tree for the H-5 methine proton. The large geminal F-coupling creates the primary triplet structure (often looking like a doublet if resolution is low), which is further finely split by the adjacent methylene protons.
References
PubChem Compound Summary . 5,5-Difluoro-3,3-dimethylpentanoic acid (CID 124364389). National Center for Biotechnology Information. Available at: [Link]
Navitor Pharmaceuticals, Inc.Modulators of Sestrin-GATOR2 Interaction and Uses Thereof (NV-5138 Analog Data). Patent WO/2018/258355.
Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S.. Modgraph NMR Guides. Available at: [Link]
National Institute of Standards and Technology (NIST) . 3,3-Dimethylpentanoic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
Technical Guide: Structural Confirmation of 5,5-Difluoro-3,3-dimethylpentanoic Acid
Executive Summary 5,5-Difluoro-3,3-dimethylpentanoic acid represents a critical building block in modern medicinal chemistry. The incorporation of the terminal difluoromethyl group ( ) acts as a lipophilic hydrogen bond...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5,5-Difluoro-3,3-dimethylpentanoic acid represents a critical building block in modern medicinal chemistry. The incorporation of the terminal difluoromethyl group (
) acts as a lipophilic hydrogen bond donor (bioisostere for or ), while the gem-dimethyl group introduces the Thorpe-Ingold effect, restricting conformational flexibility to enhance ligand-target binding.
However, verifying this structure presents unique analytical challenges. Standard proton (
) NMR often yields ambiguous results due to the complex splitting patterns of the fluorine atoms and the magnetic isolation caused by the quaternary carbon.
This guide compares Routine Quality Control (QC) methods against a Definitive Structural Elucidation protocol. It provides researchers with a self-validating workflow to unambiguously confirm the identity of this fluorinated scaffold, ensuring data integrity for IND-enabling studies.
Part 1: The Analytical Challenge
The molecule consists of three distinct spin systems isolated by a quaternary carbon:
The Acid Head: Carboxylic acid proton (exchangeable).
The Alpha-Methylene: Isolated singlet (no vicinal protons).
The Fluorinated Tail: A complex
system involving strong heteronuclear coupling ().
Why Standard Methods Fail:
1H NMR ambiguity: The
proton appears as a wide triplet of triplets (often mistaken for baseline noise or solvent peaks) due to the massive geminal coupling ( Hz).
Quaternary Carbon Silence: The gem-dimethyl group breaks the spin system, preventing COSY correlations between the head and tail of the molecule.
Part 2: Comparative Methodology
The following table contrasts the "Standard QC" approach (often provided by CROs) with the "Definitive Validation" protocol required for high-impact research.
Feature
Method A: Standard QC (Routine)
Method B: Definitive Validation (Recommended)
Technique
1H NMR (400 MHz) + Low-Res MS
1H, 13C, 19F NMR + 2D (HSQC/HMBC) + HRMS
Fluorine Detection
Indirect (via H-F splitting)
Direct ( NMR) + Decoupled ()
Carbon Assignment
Apt/DEPT only
HMBC to bridge quaternary carbons
Purity Assessment
UV (254 nm) - Risk: Molecule is non-chromophore
qNMR or CAD (Charged Aerosol Detection)
Confidence Level
Low (Inferred structure)
High (Self-validating proof)
Common Pitfall
Missing the proton; misidentifying regioisomers.
None. Unambiguous assignment.
Part 3: Detailed Experimental Protocol
Sample Preparation
Solvent: Use DMSO-d6 rather than
.
Reasoning: DMSO slows proton exchange, allowing visualization of the carboxylic acid proton (
ppm) and prevents overlap of the gem-dimethyl signal with the TMS standard.
Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required to visualize the splitting of the fluorinated carbons in
NMR.
NMR Acquisition Parameters
To confirm the structure, you must run the following sequence:
1H NMR: Set spectral width to -2 to 14 ppm.
19F NMR (Non-decoupled): Essential to confirm the number of fluorine atoms and symmetry.
13C NMR (Proton Decoupled): Set relaxation delay (
) to >2 seconds to allow relaxation of the quaternary carbon.
Mass Spectrometry (HRMS)
Ionization: Electrospray Ionization (ESI) in Negative Mode (
).
Reasoning: Carboxylic acids ionize poorly in positive mode. Look for the
ion.
Expected m/z:
Formula:
Exact Mass: 166.0805
Target Ion
: 165.0732
Part 4: Data Interpretation (The "Evidence")
Use these reference values to validate your spectra.
Proton NMR (
, 400 MHz, DMSO-d6)
Position
Shift ()
Multiplicity
Coupling ()
Assignment Logic
COOH
12.0 - 12.5
Broad Singlet
-
Acidic proton.
CHF2
5.9 - 6.3
Triplet of Triplets
Hz, Hz
Characteristic "wide" signal. The large coupling proves geminal fluorines.
-CH2
2.25
Singlet
-
Isolated by quaternary C and COOH. No splitting.
-CH2
1.8 - 2.0
Td or Multiplet
Hz
Couples to proton and Fluorines.
Gem-Me
1.05
Singlet
-
6H integration confirms dimethyl group.
Carbon NMR (
, 100 MHz) - The "Smoking Gun"
The definitive proof lies in the carbon splitting patterns caused by fluorine (
, spin 1/2).
Terminal Carbon (
): Appears as a Triplet at ppm with a massive coupling constant ( Hz).
Validation: If you see two distinct fluorine signals, the molecule is chiral or has restricted rotation (unlikely here). A single signal confirms the equivalence of the gem-difluoro group.
Part 5: Workflow Visualization
The following diagram illustrates the logical decision tree for confirming the structure, distinguishing between "Pass/Fail" criteria at each stage.
Figure 1: Decision tree for the structural validation of fluorinated aliphatic acids.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for J-coupling constants). Link
Linclau, B., et al. (2016). Fluorinated Carbohydrates as Chemical Probes for Molecular Recognition Studies. Chemical Society Reviews, 45, 6633-6657. (Detailed analysis of CHF2 coupling patterns). Link
Reich, H. J. (2024). Structure Determination Using NMR: Fluorine coupling constants. University of Wisconsin-Madison Chemistry Database. Link
Comparative Guide: 5,5-Difluoro-3,3-dimethylpentanoic Acid vs. Non-Fluorinated Analogs
Executive Summary: The "Metabolic Shield" Strategy[1] In modern drug discovery, 5,5-difluoro-3,3-dimethylpentanoic acid (CAS: 1366304-43-9) represents a precision-engineered building block designed to solve two specific...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Metabolic Shield" Strategy[1]
In modern drug discovery, 5,5-difluoro-3,3-dimethylpentanoic acid (CAS: 1366304-43-9) represents a precision-engineered building block designed to solve two specific failure modes in lead optimization: rapid oxidative clearance and conformational entropy .
While its non-fluorinated analog, 3,3-dimethylpentanoic acid , offers steric bulk, it remains vulnerable to CYP450-mediated
-oxidation at the terminal methyl group. The 5,5-difluoro variant introduces a "metabolic shield" via the terminal difluoromethyl () moiety.[1] This substitution leverages the extreme strength of the C-F bond (approx. 116 kcal/mol) to block metabolic degradation while maintaining the beneficial Thorpe-Ingold conformational restriction provided by the gem-dimethyl group.[1]
This guide objectively compares the physicochemical and metabolic profiles of these analogs to assist in rational bioisostere selection.
Physicochemical Profiling
The introduction of fluorine atoms at the
-position (C5) alters the electronic landscape of the molecule without drastically changing its steric footprint.[1]
Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies) typically target the terminal carbon of aliphatic chains.[1]
Non-Fluorinated (3,3-dimethyl): The enzyme abstracts a hydrogen atom from the terminal methyl (
) to form a radical, which is rapidly hydroxylated to and subsequently oxidized to a carboxylic acid (dicarboxylic acid metabolite), leading to rapid clearance.[1]
Fluorinated (5,5-difluoro): The C-F bond is too strong for the CYP450 heme-iron radical to break.[1] Furthermore, the remaining proton on the
group is electronically deactivated (acidified) by the adjacent fluorines, making abstraction kinetically unfavorable.[1]
Visualization: Metabolic Fate Pathways
The following diagram illustrates the divergent metabolic pathways of the two analogs.
Caption: Comparative metabolic fate. The non-fluorinated analog undergoes rapid oxidation, while the difluoro-analog blocks the catalytic cycle.
Experimental Validation Protocols
To validate the performance of the 5,5-difluoro analog in your specific scaffold, the following self-validating protocols are recommended.
Experiment A: Microsomal Stability Assay (In Vitro)
Objective: Quantify the intrinsic clearance (
) difference between the fluorinated and non-fluorinated analogs.[1]
Protocol:
Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.
Incubation System: Use pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).[1]
Initiation:
Pre-incubate compounds (1 µM final conc.) with microsomes for 5 min at 37°C.
Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Sampling: Aliquot samples at
minutes.
Quenching: Immediately dispense into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).[1]
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Success Criteria: The 5,5-difluoro analog should exhibit a
increase in half-life () compared to the non-fluorinated control to justify the synthetic cost.[1]
Experiment B: Conformational Analysis (NMR)
Objective: Confirm the "Thorpe-Ingold" effect is maintained despite fluorination.
Method: Perform
-NMR and -NMR in .
Expected Result: The gem-dimethyl protons (C3) should appear as a distinct singlet. If the molecule is used as a linker, the rotational correlation time (observable via NOESY) should indicate a restricted conformational population similar to the non-fluorinated analog, distinct from the linear pentanoic acid control.[1]
Strategic Decision Framework
When should you deploy the 5,5-difluoro-3,3-dimethyl moiety? Use this decision logic.
Caption: Decision matrix for selecting the difluoro-gem-dimethyl motif during Lead Optimization.
References
PubChem. (n.d.).[1] 5,5-difluoro-3,3-dimethylpentanoic acid (Compound).[2][3] National Library of Medicine.[1] Retrieved February 19, 2026, from [Link]
Meanwell, N. A. (2018).[1][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][1]
Talele, T. T. (2017).[1][4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1][4] Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] [Link][1][5]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1] Science, 317(5846), 1881-1886. [Link]
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds.[1] Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold Effect).
A Comparative Guide to the Biological Activity of 5,5-Difluoro-3,3-dimethylpentanoic Acid and Structurally Related Analogs
Introduction: The Intrigue of Strategic Fluorination in Carboxylic Acids In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine atoms into organic molecules represents a p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Intrigue of Strategic Fluorination in Carboxylic Acids
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine atoms into organic molecules represents a powerful tool for modulating biological activity. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on 5,5-Difluoro-3,3-dimethylpentanoic acid , a compound of interest due to its distinct structural features: a terminal gem-difluoro group and a gem-dimethyl substitution at the C3 position.
While direct biological data for 5,5-Difluoro-3,3-dimethylpentanoic acid is not yet prevalent in the public domain, we can construct a robust predictive profile of its potential activities. This will be achieved by a comparative analysis of structurally similar compounds, including its non-fluorinated parent, other halogenated analogs, and related fluorinated fatty acids. This guide will delve into the anticipated biological effects, propose detailed experimental workflows for validation, and provide the scientific rationale behind these predictions, equipping researchers with the foundational knowledge to explore this promising chemical entity.
Predicted Biological Profile of 5,5-Difluoro-3,3-dimethylpentanoic Acid
The combination of the gem-difluoro and gem-dimethyl motifs suggests several potential biological activities. The gem-difluoro group is a known bioisostere of a carbonyl or hydroxyl group and can significantly alter the acidity of the carboxylic acid.[2][3] Furthermore, this group can block metabolic oxidation at the terminal position, potentially increasing the compound's in vivo half-life.[4] The gem-dimethyl substitution introduces steric hindrance that may influence enzyme-substrate interactions and inhibit processes like β-oxidation.[5]
Based on these structural features, we can hypothesize that 5,5-Difluoro-3,3-dimethylpentanoic acid may act as:
An inhibitor of fatty acid metabolism: The steric bulk and the electronic effects of the fluorine atoms could disrupt the binding and processing of this molecule by enzymes involved in fatty acid oxidation.[5][6]
A modulator of fatty acid binding proteins: Fluorinated fatty acids are known to interact with proteins like Liver Fatty Acid Binding Protein (L-FABP), which are crucial for lipid transport and signaling.[7]
An antimicrobial agent: The unique electronic and steric properties of fluorinated organic acids have been shown to impart antibacterial activity in other molecular scaffolds like β-lactams.[8]
The following diagram illustrates a potential mechanism of action, where the compound inhibits fatty acid oxidation.
Caption: Predicted inhibition of fatty acid β-oxidation.
Comparative Analysis of Structurally Related Compounds
To substantiate our predictions, we will compare 5,5-Difluoro-3,3-dimethylpentanoic acid with its non-fluorinated parent and a chlorinated analog. This comparison allows for the dissection of the specific contributions of the gem-difluoro group versus other halogens and the core carbon skeleton.
Compound
Structure
Known/Predicted Biological Activity
Key Physicochemical Properties
5,5-Difluoro-3,3-dimethylpentanoic acid
F2CH-CH2-C(CH3)2-CH2-COOH
Predicted: Inhibition of fatty acid metabolism, interaction with FABPs, potential antimicrobial activity.
The CF2 group increases acidity compared to the parent compound and blocks terminal oxidation.[3]
Known as a synthetic intermediate. Its biological activity is not well-characterized, but halogenation can confer bioactivity.
The CCl2 group is more lipophilic and less electronegative than CF2.
This structured comparison highlights the central role of the gem-difluoro moiety. While the dichloro-analog provides a useful comparison for the effect of halogenation, the unique properties of fluorine suggest that the difluoro compound will have a distinct biological profile. The increased acidity and metabolic stability conferred by the difluoro group are key differentiators that are likely to translate into specific biological effects.[3][13]
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities, a series of well-defined experimental protocols are proposed. These assays are designed to provide a comprehensive understanding of the compound's mechanism of action.
Fatty Acid Oxidation (FAO) Inhibition Assay
This cell-based assay measures the rate of mitochondrial FAO and is a direct test of our primary hypothesis.
Workflow Diagram:
Caption: Workflow for FAO Inhibition Assay.
Step-by-Step Protocol:
Cell Culture: Seed HepG2 cells in a 24-well plate at a density of 2 x 105 cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of 5,5-Difluoro-3,3-dimethylpentanoic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 1 hour.
Substrate Addition: Add [1-14C]-palmitic acid complexed to BSA to each well to a final concentration of 200 µM.
CO2 Trapping: Seal the plates with a device designed to capture CO2 (e.g., a filter paper soaked in NaOH).
Incubation: Incubate the plate at 37°C for 2 hours.
Measurement: Transfer the filter paper to a scintillation vial containing scintillation fluid and measure the amount of trapped 14CO2 using a scintillation counter.
Data Analysis: Plot the percentage of FAO inhibition against the compound concentration to determine the IC50 value.
Liver Fatty Acid Binding Protein (L-FABP) Binding Assay
This fluorescence displacement assay determines if the test compound can bind to L-FABP, displacing a fluorescent probe.[7]
Workflow Diagram:
Caption: Workflow for L-FABP Binding Assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare solutions of recombinant human L-FABP, the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS), and the test compound in a suitable buffer (e.g., phosphate-buffered saline).
Binding Reaction: In a 96-well black plate, add L-FABP and ANS to each well. Allow the mixture to equilibrate.
Initial Measurement: Measure the initial fluorescence intensity using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~480 nm).
Compound Titration: Add increasing concentrations of 5,5-Difluoro-3,3-dimethylpentanoic acid to the wells.
Final Measurement: After a brief incubation, measure the final fluorescence intensity. The displacement of ANS by the compound will result in a decrease in fluorescence.
Data Analysis: Calculate the percentage of fluorescence quenching and plot it against the compound concentration to determine the binding affinity (Kd).
Antibacterial Susceptibility Testing
The disk diffusion method provides a straightforward initial screen for antibacterial activity against a panel of representative bacterial strains.[8]
Workflow Diagram:
Caption: Disk Diffusion Assay Workflow.
Step-by-Step Protocol:
Bacterial Culture: Prepare a standardized inoculum of test bacteria (e.g., E. coli, S. aureus) in a broth culture.
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of Mueller-Hinton agar plates to create a bacterial lawn.
Disk Preparation: Impregnate sterile paper disks with a known concentration of 5,5-Difluoro-3,3-dimethylpentanoic acid.
Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates. Include a positive control (a known antibiotic) and a negative control (solvent).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Measurement: Measure the diameter of the clear zone of growth inhibition around each disk.
Interpretation: A larger zone of inhibition indicates greater antibacterial activity.
Conclusion and Future Directions
While lacking direct experimental evidence, a comparative analysis of its structural motifs allows for a scientifically grounded prediction of the biological activity of 5,5-Difluoro-3,3-dimethylpentanoic acid. The presence of the gem-difluoro group is anticipated to confer metabolic stability and modulate the compound's acidity, while the gem-dimethyl group introduces steric constraints. These features converge to suggest that the compound is a promising candidate for an inhibitor of fatty acid metabolism.
The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these hypotheses. Future research should focus on executing these assays to generate a comprehensive biological activity profile. Subsequent studies could explore structure-activity relationships by synthesizing and testing analogs with modifications to the alkyl chain length and the degree of fluorination. Such a systematic approach will be crucial in elucidating the full therapeutic potential of this and related fluorinated carboxylic acids.
References
Batenburg, J. J., & van den Bergh, S. G. (1972). The mechanism of inhibition by fluoride of mitochondrial fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 280(4), 495-505.
Pattison, F. L. M., & Buchanan, R. L. (1964). Toxic fluorine compounds. The use of the ω-fluorine atom in the study of the metabolism of fatty acids containing ethyl, n-prop. Biochemical Journal, 92(1), 108-112.
Alapafuja, S. O., Nikas, S. P., Bharathan, I. T., Shukla, V. G., Nasr, M. L., Bowman, A. L., ... & Makriyannis, A. (2012). Sulfonyl fluoride inhibitors of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 55(21), 9347-9364.
Alapafuja, S. O., Nikas, S. P., Bharathan, I. T., Shukla, V. G., Nasr, M. L., Bowman, A. L., ... & Makriyannis, A. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. ACS Medicinal Chemistry Letters, 3(11), 937-942.
Zhang, L., Ren, X., & Guo, L. (2013). Structure-based investigation on the interaction of perfluorinated compounds with human liver fatty acid binding protein. Environmental Science & Technology, 47(19), 11293-11301.
Li, H., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(12), 5033-5045.
Szlachcic, A., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 26(21), 6649.
Fülöp, F., et al. (2021). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. Fluorine Notes, 1(134).
van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.
Alle, M., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 90, 129343.
Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
An, S., et al. (2001). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 11(15), 2029-2032.
Szlachcic, A., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 26(21), 6649.
van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation.
Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
ChemSynthesis. (n.d.). 3,3-dimethylpentanoic acid. Retrieved February 19, 2026, from [Link]
EP0103136B1 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its prepar
Andurkar, S. V., et al. (2012). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 3(10), 759-770.
Grigorjeva, A., et al. (2020).
Pinto, D. C., et al. (2022).
Yuan, Z., et al. (2014). Discovery of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide as a Neuroprotectant for Alzheimer's Disease by Hybridization of Curcumin and Melatonin. ACS Chemical Neuroscience, 5(9), 816-825.
Organic Syntheses. (n.d.). 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. Retrieved February 19, 2026, from [Link]
Fülöp, F., et al. (2021). An improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. Fluorine Notes, 1(134).
E-journal, B., et al. (2024). Chemical Behavior and Bioactive Properties of Spinorphin Conjugated to 5,5′-Dimethyl- and 5,5′-Diphenylhydantoin Analogs. International Journal of Molecular Sciences, 25(12), 6509.
EP0103136A2 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its prepar
Khan, M. A., et al. (2024). Investigation of bioactive constituents and evaluation of in vitro bioactivities of different Setaria glauca extracts. Journal of King Saud University - Science, 36(6), 103289.
NIST. (n.d.). 3,3-dimethylpentanoic acid. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]
"5,5-Difluoro-3,3-dimethylpentanoic acid" vs. other fluorinated carboxylic acids
Strategic Application in Medicinal Chemistry & Linker Design Executive Summary: The "Goldilocks" Fluorinated Linker In modern drug discovery, the optimization of aliphatic side chains is often a trade-off between metabol...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Application in Medicinal Chemistry & Linker Design
Executive Summary: The "Goldilocks" Fluorinated Linker
In modern drug discovery, the optimization of aliphatic side chains is often a trade-off between metabolic stability and physicochemical properties (LogP, solubility).
5,5-Difluoro-3,3-dimethylpentanoic acid (DFDM-PA) [CAS: 2026374-42-3] represents a tactical building block that bridges the gap between the metabolically liable hydrocarbon chains and the highly lipophilic trifluoromethyl analogs. This guide analyzes DFDM-PA against its primary alternatives, demonstrating its utility as a lipophilic hydrogen-bond donor scaffold that retains the gem-dimethyl conformational lock .
The Core Problem
Standard Alkyl Chains: Susceptible to rapid CYP450-mediated
-oxidation (terminal) and -oxidation.
Perfluorinated/Trifluoromethyl Chains: Highly metabolically stable but often introduce excessive lipophilicity (high cLogP), leading to poor solubility and "molecular obesity."
The DFDM-PA Solution:
DFDM-PA integrates two specific design elements:
3,3-Gem-Dimethyl Group: Blocks
-oxidation and restricts conformational freedom (Thorpe-Ingold effect).
5,5-Difluoromethyl Group (CF
H): Blocks terminal oxidation while acting as a bioisostere of alcohols (-OH) or thiols (-SH), providing a unique hydrogen-bond donor capability lacking in CF analogs.
Comparative Analysis: DFDM-PA vs. Alternatives
We compare DFDM-PA against the non-fluorinated parent and the trifluoromethyl analog.
Deep Dive: The "Lipophilic Hydrogen Bond Donor" Effect
Unlike the -CF
group, which is purely hydrophobic and electron-withdrawing, the -CFH group in DFDM-PA contains a polarized C-H bond.
Mechanism: The two fluorine atoms withdraw electron density from the carbon, rendering the remaining proton acidic enough to act as a weak hydrogen bond donor.
Benefit: This allows DFDM-PA to interact with polar residues (e.g., backbone carbonyls) in a binding pocket, potentially improving potency where a -CF
group would only provide steric bulk.
Structural Logic & Signaling Pathways
The following diagram illustrates the decision logic for selecting DFDM-PA during Lead Optimization (LO).
Figure 1: Decision Tree for integrating DFDM-PA into drug scaffolds. The pathway highlights the unique niche of DFDM-PA when both metabolic stability and hydrogen-bond donor capacity are required.
Experimental Validation Protocols
To validate the superiority of DFDM-PA in your specific scaffold, the following self-validating protocols are recommended.
Quenching: Add ice-cold acetonitrile containing Internal Standard (IS).
Analysis: LC-MS/MS monitoring parent ion depletion.
Calculation: Plot
vs. time. Calculate and .
Expected Result:
Methyl Analog: Rapid clearance (
min) due to formation of -COOH metabolite.
DFDM-PA: Extended stability (
min). Note: If degradation occurs, look for defluorination, though rare.
Trifluoro Analog: High stability (
min).
Protocol B: LogD
Determination (Shake-Flask)
Objective: Confirm the lipophilicity advantage of DFDM-PA over the CF
analog.
Preparation: Dissolve compounds in Octanol-saturated PBS (pH 7.4).
Equilibration: Shake for 4 hours at 25°C.
Phase Separation: Centrifuge to separate organic/aqueous phases.
Quantification: HPLC-UV or LC-MS of both phases.
Result Interpretation: Expect the DFDM-PA analog to show a LogD approximately 0.4–0.6 units lower than the CF
analog, improving the "Lipophilic Ligand Efficiency" (LLE).
Synthesis & Handling Insights
When sourcing or synthesizing DFDM-PA, researchers must be aware of specific chemical behaviors.
Acidity: The pKa of the carboxylic acid is approximately 4.7–4.8 . The inductive effect of the fluorines at C5 is dampened by the distance (4 bonds) and the quaternary carbon at C3. Do not expect this acid to be significantly stronger than standard aliphatic acids.
Coupling Reactions: The gem-dimethyl group at C3 creates significant steric bulk.
Recommendation: Use high-activity coupling reagents like HATU or COMU rather than standard EDC/NHS.
Reaction Time: Extended reaction times (12–24h) may be required for amide bond formation due to the steric hindrance of the adjacent neopentyl-like system.
References
Zafrani, Y., et al. (2019). "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry.
Relevance: Establishes the CF2H group as a lipophilic hydrogen bond donor.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Relevance: Comprehensive review of fluorinated motifs including gem-dimethyl/fluoro combinations.[3]
Benchmarking the synthesis of "5,5-Difluoro-3,3-dimethylpentanoic acid" against other methods
Topic: Benchmarking the synthesis of "5,5-Difluoro-3,3-dimethylpentanoic acid" against other methods Content Type: Publish Comparison Guides. Executive Summary The synthesis of 5,5-Difluoro-3,3-dimethylpentanoic acid rep...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking the synthesis of "5,5-Difluoro-3,3-dimethylpentanoic acid" against other methods
Content Type: Publish Comparison Guides.
Executive Summary
The synthesis of 5,5-Difluoro-3,3-dimethylpentanoic acid represents a classic challenge in process chemistry: the installation of a terminal difluoromethyl (
) group onto a gem-dimethyl substituted aliphatic backbone. This moiety acts as a lipophilic hydrogen bond donor and a metabolic bioisostere for alcohols and thiols, making it highly valuable in drug discovery.[1]
This guide benchmarks the two dominant synthetic methodologies: the Classical Stepwise Deoxofluorination (Method A) via DAST/Deoxo-Fluor, and the Modern Direct Deoxyfluorination (Method B) utilizing pheno-imidazolium reagents (PhenoFluor/AlkylFluor). We evaluate these methods based on yield, safety (thermal runaway risk), and scalability.
Structural Analysis & Retrosynthetic Logic
The target molecule contains two critical features:
Gem-dimethyl group (
): Induces the Thorpe-Ingold effect, potentially accelerating cyclization side-reactions but also stabilizing the linear conformation.
Terminal Difluoromethyl group (
): Requires precise installation to avoid over-fluorination (trifluoromethylation) or elimination (vinyl fluoride formation).
Common Precursor: Both methods converge on the usage of 5-hydroxy-3,3-dimethylpentanoate derivatives, typically accessible via the hydroboration-oxidation of 3,3-dimethyl-4-pentenoic acid or the mono-reduction of 3,3-dimethylglutaric anhydride.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent workflows for Method A and Method B from a common intermediate.
Figure 1: Divergent synthetic pathways. Method A requires an oxidation step to the aldehyde followed by fluorination, whereas Method B directly converts the alcohol.
This route remains the industry standard for small-scale synthesis due to the low cost of reagents. It involves oxidizing the primary alcohol to an aldehyde, followed by treatment with Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) .
Mechanism: The nucleophilic oxygen of the carbonyl attacks the sulfur center of DAST, displacing a fluoride ion. The fluoride then attacks the activated carbon, releasing the sulfur byproduct and generating the gem-difluoride.
Critical Limitation: The reaction often requires cryogenic conditions (-78 °C) to prevent the elimination of HF, which would lead to a monofluorinated alkene. Furthermore, DAST is shock-sensitive and prone to explosive thermal decomposition at temperatures >50 °C.
Method B: Modern Direct Deoxyfluorination (PhenoFluor/AlkylFluor)
Developed to address the safety and stability issues of sulfur-based reagents, this method uses imidazolium-based reagents like PhenoFluor or AlkylFluor (1,3-bis(2,6-diisopropylphenyl)-2-fluoroimidazolium salts).
Mechanism: These reagents activate the alcohol oxygen through a
-like pathway (or depending on substrate) that is less prone to elimination side reactions.
Advantage: It allows for the direct conversion of aliphatic alcohols to difluoromethyl groups (often via a formate or hemiacetal mimic logic if adapted, though typically used for
; for , a modified protocol using difluoromethyl sulfones or direct fluorination of the aldehyde with XtalFluor-E is often grouped here as the "Modern Solid Reagent" approach).
Correction for Accuracy: Strictly speaking, PhenoFluor converts
. To get from , one must usually go through the aldehyde. However, XtalFluor-E (a solid BF4 salt) is the direct, safer analog to DAST for the Aldehyde Difluoromethyl transformation and is the primary comparison candidate here.
Reaction: Allow the mixture to warm to 0 °C over 2 hours. Stir for an additional 4 hours.
Quench: Pour reaction mixture slowly into saturated
/ ice mixture. Violent gas evolution () will occur.
Workup: Extract with DCM, dry over
, and concentrate.
Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid.
Protocol B: Synthesis via XtalFluor-E (Recommended for Scale)
This protocol is self-validating via the absence of fuming and higher thermal stability.
Preparation: In a dry flask, charge XtalFluor-E (2.2 eq) and anhydrous DCM. Cool to -78 °C.
Activator: Add
(3.0 eq) followed by the dropwise addition of 3,3-dimethyl-5-oxopentanoate (1.0 eq) in DCM.
Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature naturally. Stir for 12 hours.
Checkpoint: Monitor via TLC/GC-MS. The disappearance of the aldehyde peak (M-1) and appearance of the difluoro pattern (M+20 mass shift) confirms conversion.
Quench: Quench with 5% aqueous
.
Purification: The solid byproducts of XtalFluor are water-soluble or easily filtered, simplifying the workup compared to the viscous sulfur residues of DAST.
Expert Insights & Troubleshooting
The "Gem-Dimethyl" Trap: The 3,3-dimethyl group creates steric bulk. While this prevents some intermolecular side reactions, it hinders the approach of bulky fluorinating agents. XtalFluor-E is less sterically sensitive than Deoxo-Fluor, making it superior for this specific hindered substrate.
Aldehyde Stability: The intermediate 3,3-dimethyl-5-oxopentanoate is prone to oxidation. It should be prepared via Swern oxidation of the alcohol immediately prior to fluorination. Storing the aldehyde leads to carboxylic acid formation, which consumes fluorinating reagent to form acyl fluorides (a dead-end impurity).
Safety Note: Never distill DAST reaction residues. The sulfinate byproducts can detonate upon heating.
References
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters, 11(21), 5050–5053. Link
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborates: New Deoxofluorinating Reagents for the Synthesis of Fluorinated Alcohols and Carbonyls." The Journal of Organic Chemistry, 75(10), 3401–3411. Link
Fujiwara, T., & O'Hagan, D. (2014). "Successful fluorine-containing herbicide agrochemicals." Journal of Fluorine Chemistry, 167, 16-29. Link
Ni, C., & Hu, J. (2016). "The Unique Fluorine Effects in Organic Reactions: Recent Facts and Insights into Fluoroalkylations." Chemical Society Reviews, 45(20), 5441-5454. Link
Comparative Guide to Cross-Reactivity Studies of 5,5-Difluoro-3,3-dimethylpentanoic Acid
Introduction: Navigating Analytical Specificity for Novel Fluorinated Compounds The emergence of novel synthetic compounds, such as 5,5-Difluoro-3,3-dimethylpentanoic acid, in various industrial and research applications...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating Analytical Specificity for Novel Fluorinated Compounds
The emergence of novel synthetic compounds, such as 5,5-Difluoro-3,3-dimethylpentanoic acid, in various industrial and research applications necessitates the development of robust and specific analytical methods for their detection and quantification. As a structurally unique short-chain fluorinated carboxylic acid, understanding its potential for cross-reactivity with other structurally similar molecules is paramount for accurate analytical measurements. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 5,5-Difluoro-3,3-dimethylpentanoic acid, comparing the two primary analytical modalities: mass spectrometry and immunoassays.
Cross-reactivity, in the context of analytical chemistry, refers to the ability of an analytical method to detect compounds other than the primary analyte of interest.[1][2] In immunoassays, this occurs when antibodies bind to molecules that are structurally similar to the target antigen, which can lead to false-positive results or inaccurate quantification.[3][4] For chromatographic methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), cross-reactivity can manifest as co-elution and isobaric interference, where different compounds have the same retention time and mass-to-charge ratio, respectively. Therefore, a thorough evaluation of potential cross-reactants is a critical component of method validation.
This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to establish the analytical specificity of methods for novel fluorinated compounds. We will explore the identification of potential cross-reactants, compare the suitability of LC-MS/MS and Enzyme-Linked Immunosorbent Assay (ELISA) for such studies, and provide detailed, actionable protocols for each methodology.
Identifying Potential Cross-Reactants: A Structure-Activity Approach
The first step in any cross-reactivity study is to identify a panel of compounds that have a structural resemblance to the target analyte. For 5,5-Difluoro-3,3-dimethylpentanoic acid, potential cross-reactants can be categorized based on shared structural motifs.
A logical selection of potential cross-reactants would include:
The non-fluorinated analog: 3,3-dimethylpentanoic acid, to assess the impact of the fluorine atoms on analytical detection.[5][6]
Structurally similar short-chain per- and polyfluoroalkyl substances (PFAS): These are prevalent environmental contaminants and share the fluorinated alkyl chain characteristic.[7]
Other positional isomers or related fluorinated pentanoic acids: To challenge the specificity of the analytical method.
The following diagram illustrates the structural relationships between 5,5-Difluoro-3,3-dimethylpentanoic acid and its potential cross-reactants.
Caption: Structural relationships of potential cross-reactants.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical and depends on the intended application, required sensitivity, and throughput. LC-MS/MS and ELISA are two of the most common methods for the quantification of small molecules.
Feature
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle
Separation by chromatography, detection by mass-to-charge ratio.
Antigen-antibody binding with enzymatic signal amplification.
Specificity
Very high, based on retention time and specific mass fragmentation.[7]
Dependent on antibody specificity; prone to cross-reactivity with structurally similar compounds.[3][8]
Sensitivity
High, often in the parts-per-trillion (ppt) range.[7]
Moderate, with typical run times of several minutes per sample.[10]
High, suitable for screening large numbers of samples in microplate format.[11]
Development Cost
High initial instrument cost.
Moderate to high, depending on antibody development.
Application
Gold standard for confirmatory analysis and precise quantification.[12]
Screening, high-throughput analysis, and field-based testing.[13][14]
Experimental Design and Protocols
A robust cross-reactivity study requires a well-designed experiment with meticulous execution. Below are detailed protocols for both LC-MS/MS and ELISA-based approaches.
LC-MS/MS Cross-Reactivity Protocol
This protocol is designed to definitively assess the specificity of an LC-MS/MS method for 5,5-Difluoro-3,3-dimethylpentanoic acid.
1. Preparation of Standards and Reagents:
Obtain or synthesize high-purity standards of 5,5-Difluoro-3,3-dimethylpentanoic acid and all identified potential cross-reactants.
Prepare individual stock solutions of each compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
Prepare a series of working standard solutions by diluting the stock solutions. For the cross-reactivity assessment, a high concentration of the potential cross-reactants (e.g., 1 µg/mL) and a low-to-mid-range concentration of the target analyte (e.g., 10 ng/mL) should be prepared.
2. Sample Preparation:
The choice of matrix (e.g., water, plasma, soil extract) should reflect the intended application of the method.
For this protocol, we will use water as the matrix.
Spike the matrix with the target analyte at a known concentration (e.g., 10 ng/mL).
In separate samples, spike the matrix with each potential cross-reactant at a high concentration (e.g., 1 µg/mL).
Prepare a sample containing only the matrix to serve as a blank.
3. LC-MS/MS Instrumentation and Conditions (Example):
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column suitable for the separation of short-chain carboxylic acids.[15]
Mobile Phase: A gradient of water with a suitable modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate) and an organic solvent like methanol or acetonitrile.[16]
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for the target analyte and each potential cross-reactant. This involves selecting a precursor ion and at least two product ions for each compound.
4. Data Analysis and Interpretation:
Inject the prepared samples into the LC-MS/MS system.
For the sample containing only the target analyte, confirm its retention time and the response of its MRM transitions.
For the samples containing the potential cross-reactants, monitor for any signal at the retention time and MRM transitions of the target analyte.
Cross-reactivity is considered negligible if the signal from a high concentration of a potential cross-reactant is below the limit of detection (LOD) or limit of quantification (LOQ) of the target analyte.
ELISA Cross-Reactivity Protocol
This protocol outlines the steps for assessing the cross-reactivity of a competitive ELISA developed for 5,5-Difluoro-3,3-dimethylpentanoic acid.
1. Development of the ELISA:
Antigen Synthesis: Covalently couple 5,5-Difluoro-3,3-dimethylpentanoic acid to a carrier protein (e.g., bovine serum albumin, BSA) to make it immunogenic.
Antibody Production: Generate monoclonal or polyclonal antibodies against the synthesized antigen.
Assay Development: Optimize the competitive ELISA format. This involves coating a microplate with the antigen, then adding a mixture of the sample (containing the free analyte) and a fixed amount of the specific antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is used for signal generation.
2. Preparation of Standards:
Prepare a standard curve of 5,5-Difluoro-3,3-dimethylpentanoic acid in the assay buffer, typically ranging from pg/mL to ng/mL.
Prepare separate dilution series for each potential cross-reactant over a wide concentration range.
3. Competitive ELISA Protocol:
Add the standards, controls, and samples containing potential cross-reactants to the wells of the antigen-coated microplate.
Add the specific antibody to all wells and incubate to allow for competitive binding.
Wash the plate to remove unbound reagents.
Add the enzyme-conjugated secondary antibody and incubate.
Wash the plate again.
Add the enzyme substrate and measure the resulting colorimetric signal using a microplate reader.
4. Calculation of Cross-Reactivity:
Determine the concentration of the target analyte and each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50).
Calculate the percent cross-reactivity for each potential cross-reactant using the following formula[1]:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
Experimental Workflow Visualization
The following diagram illustrates the general workflow for both the LC-MS/MS and ELISA cross-reactivity studies.
Caption: General workflows for LC-MS/MS and ELISA cross-reactivity studies.
Interpreting and Reporting the Data
The final step is to compile and interpret the data in a clear and concise manner.
LC-MS/MS Results:
The results should be presented in a table that clearly indicates the retention time and MRM transitions for the target analyte and each potential cross-reactant. The key finding will be whether any of the cross-reactants produce a signal at the retention time and MRM transition of the target analyte.
ELISA Results:
The data should be presented in a table showing the IC50 values for the target analyte and each potential cross-reactant, along with the calculated percent cross-reactivity.
Hypothetical Cross-Reactivity Data
Compound
LC-MS/MS Interference
ELISA IC50 (ng/mL)
ELISA % Cross-Reactivity
5,5-Difluoro-3,3-dimethylpentanoic acid
N/A
10
100%
3,3-dimethylpentanoic acid
Not Detected
500
2%
Perfluoropentanoic acid (PFPeA)
Not Detected
>10,000
<0.1%
Other fluorinated pentanoic acid isomers
May require chromatographic separation
150
6.7%
Conclusion
Conducting a thorough cross-reactivity study is a non-negotiable aspect of analytical method validation for a novel compound like 5,5-Difluoro-3,3-dimethylpentanoic acid. LC-MS/MS provides the highest level of specificity and is the preferred method for confirmatory analysis.[7][12] ELISA, on the other hand, can be a valuable tool for high-throughput screening, but its susceptibility to cross-reactivity must be carefully characterized.[9][17] By following the structured approach and detailed protocols outlined in this guide, researchers can confidently establish the analytical specificity of their methods, ensuring the generation of accurate and reliable data.
References
SCIEX. (n.d.). Quantitation of ultrashort- and short-chain PFAS in beverages by a direct injection LC-MS/MS method. Retrieved from [Link]
Conquer Scientific. (2024, October 22). Top Analytical Techniques for Detecting PFAS in Water and Soil. Retrieved from [Link]
RJ Lee Group. (n.d.). Unlocking the Secrets of PFAS Testing Methods and Innovations. Retrieved from [Link]
MDPI. (2023, October 12). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. Retrieved from [Link]
DiVA. (n.d.). Emerging analytical tools and strategies for PFAS discovery. Retrieved from [Link]
Phenomenex. (n.d.). Comprehensive Guide to PFAS Testing Methods. Retrieved from [Link]
Blog. (2018, January 22). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Retrieved from [Link]
The Analytical Scientist. (n.d.). Analysis of PFAS and Ultra- Short Chain PFAS by LC-MS/MS with Solid Phase Extraction. Retrieved from [Link]
PubMed. (n.d.). The use of enzyme-linked immunosorbent assays (ELISA) for the determination of pollutants in environmental and industrial wastes. Retrieved from [Link]
Phenomenex. (2025, August 21). PFAS Quantitation in Water Using Direct Injection LC-MS. Retrieved from [Link]
(n.d.).
MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
Analytical Toxicology. (2016, December 6). Immunoassays. Retrieved from [Link]
PMC - NIH. (n.d.). Interferences in Immunoassay. Retrieved from [Link]
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]
Creative Diagnostics. (n.d.). ELISA for Environmental Monitoring. Retrieved from [Link]
ACS Publications. (2005, April 21). ELISA as an Affordable Methodology for Monitoring Groundwater Contamination by Pesticides in Low-Income Countries. Retrieved from [Link]
ResearchGate. (n.d.). ELISA as an effective tool to determine spatial and seasonal occurrence of emerging contaminants in the aquatic environment | Request PDF. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid. Retrieved from [Link]
ResearchGate. (2025, August 9). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Retrieved from [Link]
BindingDB. (n.d.). BindingDB BDBM50120637 (S)-5,5-Difluoro-3-[(S)-2-((S)-2-hydroxy-2-thiophen-2-yl-acetylamino)-4-methyl-pentanoylamino]-2-oxo-pentanoic acid::CHEMBL114125. Retrieved from [Link]
NIST WebBook. (n.d.). 3,3-dimethylpentanoic acid. Retrieved from [Link]
ChemSynthesis. (2025, May 20). 3,3-dimethylpentanoic acid - 3177-74-0, C7H14O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
A Comparative Guide to In Silico Modeling of Novel Ligand-Protein Interactions: A Case Study with 5,5-Difluoro-3,3-dimethylpentanoic acid
This guide provides a comprehensive framework for the in silico investigation of novel small molecules, using "5,5-Difluoro-3,3-dimethylpentanoic acid" as a representative case. For a compound with no existing biological...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in silico investigation of novel small molecules, using "5,5-Difluoro-3,3-dimethylpentanoic acid" as a representative case. For a compound with no existing biological data, computational modeling is not merely a supplementary tool but the foundational step in hypothesizing biological function and initiating a drug discovery pipeline. We will objectively compare the primary computational methodologies—Molecular Docking, Molecular Dynamics (MD), and Quantum Mechanics/Molecular Mechanics (QM/MM)—and provide the rationale and protocols for their application.
Introduction: The Challenge of a Novel Chemical Entity
5,5-Difluoro-3,3-dimethylpentanoic acid is a synthetic carboxylic acid featuring two key structural motifs: a geminal difluoro group at the 5-position and a quaternary dimethyl group at the 3-position. The fluorine atoms can significantly alter physicochemical properties such as lipophilicity and metabolic stability, and can act as hydrogen bond acceptors. The bulky dimethyl group creates a distinct three-dimensional profile.
According to public chemical databases like PubChem, there is no available literature on the biological activity of this specific compound[1]. This presents a common challenge in drug discovery: How do we begin to understand the potential protein interactions of a completely uncharacterized molecule? This is where a structured, multi-tiered in silico approach becomes indispensable.
Logical Framework: From Target Hypothesis to Interaction Dynamics
Our computational strategy is designed as a sequential filtering process. We begin with broad, computationally inexpensive methods to generate hypotheses and progressively apply more accurate, resource-intensive techniques to refine and validate these initial predictions. This workflow ensures that computational resources are used efficiently while building confidence in the results at each stage.
Caption: In silico workflow for a novel ligand.
Comparative Analysis of Core Computational Methodologies
The choice of computational tool depends on the specific question being asked. No single method is superior in all aspects; their strengths are complementary.
Methodology
Primary Objective
Computational Cost
Key Outputs
Best Use Case
Molecular Docking
Predict binding pose and estimate binding affinity.
Calculate highly accurate interaction energies and model electronic effects.
Very High (days to months per complex)
Electron density, orbital interactions, reaction barriers, highly accurate binding energies.
Detailed study of active site chemistry, charge transfer, or where classical force fields fail.[8][9][10][11]
Part 1: Molecular Docking - The Initial Screen
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It treats the protein (and often the ligand) as semi-rigid structures and uses a scoring function to estimate the binding affinity for different poses.
Causality Behind the Choice
For a novel compound with no known targets, we must first identify potential protein partners. Reverse docking , where the small molecule is screened against a large library of protein structures, is the logical starting point. The speed of docking algorithms makes this proteome-scale screening computationally feasible. The results provide a ranked list of potential targets, forming the basis for all subsequent, more focused investigations.
Experimental Protocol: Target Fishing and Docking with AutoDock Vina
This protocol outlines a general procedure using widely accessible and validated open-source tools.[12][13][14][15]
1. Ligand Preparation:
Input: SMILES string for 5,5-Difluoro-3,3-dimethylpentanoic acid: CC(C)(CC(F)F)CC(=O)O.
Action: Use a cheminformatics tool like Open Babel to convert the 2D SMILES string into a 3D structure.
Refinement: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
Finalization: Save the structure in .pdbqt format, which includes partial charges and atom type definitions required by AutoDock Vina.
2. Target Identification (Reverse Docking):
Resource: Utilize a server or local library of prepared protein structures (e.g., PDBbind, sc-PDB).
Action: Script a workflow to dock the prepared ligand against each protein in the library.
Output: A list of proteins ranked by their predicted binding affinity (docking score).
3. Standard Docking against a Prioritized Target:
Target Preparation: Download the PDB structure of a top-ranked target (e.g., a specific kinase or enzyme). Remove water molecules, co-factors, and existing ligands. Add polar hydrogens. Save in .pdbqt format using AutoDock Tools.
Define the Search Space: Identify the binding pocket. Define a grid box that encompasses this entire site. This box defines the volume where the docking algorithm will search for favorable ligand poses.
Run Docking Simulation: Execute AutoDock Vina, providing the prepared ligand, prepared receptor, and grid box configuration as input.
Analysis: The output result.pdbqt file will contain several predicted binding poses, ranked by their affinity scores. Visualize these poses using software like PyMOL or ChimeraX to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.
Part 2: Molecular Dynamics - Validating the Static Picture
A docking pose is a static, time-averaged snapshot. Biological systems, however, are dynamic. Molecular Dynamics (MD) simulations provide this dynamic view, modeling the movement of every atom in the system over time.[5][6]
Causality Behind the Choice
The primary reason to perform MD is to validate the stability of the docking pose . If a ligand is predicted to bind strongly but diffuses away from the binding pocket during a simulation, the initial docking result is likely a false positive. MD simulations account for the flexibility of both the protein and the ligand, as well as the explicit role of solvent (water), providing a much more rigorous assessment of the interaction.[7]
Experimental Protocol: MD Simulation Setup with OpenMM
This protocol outlines the key steps for setting up a simulation for a protein-ligand complex using the OpenMM toolkit, which is known for its flexibility and performance.[5]
1. System Preparation:
Input: The top-ranked protein-ligand complex structure from molecular docking.
Force Field Assignment: Assign force field parameters to the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF2). This step is critical as it defines the potential energy function governing atomic interactions.
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.
Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
2. Simulation Execution:
Minimization: Perform an energy minimization of the entire system to remove any steric clashes.
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm) while restraining the protein-ligand complex. This allows the solvent to relax around the solute.
Production Run: Run the simulation without restraints for a duration sufficient to observe the stability of the interaction (typically 50-100 nanoseconds for initial validation).
3. Trajectory Analysis:
Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand relative to its starting position. A stable, low RMSD indicates the ligand remains bound in the predicted pose. A rapidly increasing RMSD suggests dissociation.
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual protein residues to identify regions that become more or less flexible upon ligand binding.
Interaction Analysis: Monitor key interactions (e.g., hydrogen bond distances) over the course of the simulation to confirm their stability.
Part 3: Quantum Mechanics / Molecular Mechanics (QM/MM) - For Ultimate Accuracy
For most screening purposes, docking and MD are sufficient. However, if a specific interaction is of critical importance, or if there is a possibility of a covalent bond forming, a higher level of theory is needed. QM/MM methods treat a small, critical region of the system (e.g., the ligand and the immediate active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics.[9]
Causality Behind the Choice
Classical force fields use simplified, fixed-charge models. They cannot accurately describe phenomena like charge transfer, polarization, or the breaking and forming of chemical bonds. QM methods, based on the principles of quantum physics, can model these electronic effects precisely.[8][10] This is essential for calculating activation energies for enzymatic reactions or obtaining highly accurate binding energies where subtle electronic effects are dominant.
Due to their immense computational cost, QM/MM calculations are not used for screening. They are reserved for the detailed mechanistic study of a single, validated protein-ligand complex that has already been identified and proven stable through docking and MD simulations.
Conclusion
The in silico investigation of a novel molecule like "5,5-Difluoro-3,3-dimethylpentanoic acid" is a journey through computational scales. We begin with the broad, rapid search of molecular docking to identify potential biological targets. We then use the rigorous, dynamic approach of molecular dynamics to validate these initial hypotheses and understand the physical stability of the interaction. Finally, for questions of high chemical detail, we can employ the precision of quantum mechanics. This tiered approach provides a robust, scientifically sound, and resource-efficient pathway to transform a simple chemical structure into a lead candidate with a well-defined hypothesis for its mechanism of action.
References
Quantum mechanics implementation in drug- design workflows: does it really help? - ScienceOpen.
Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM - ACS Public
The role of quantum Mechanics in revolutionizing drug discovery - IJIRT.
Quantum Mechanical Methods for Drug Design - ZORA.
Quantum techniques offer a glimpse of next-gener
Molecular dynamics simulations: Insights into protein and protein ligand interactions - ScienceDirect.
Simulating Protein-Ligand Complexes using Open Source tools - Union.ai.
Free Video: Molecular Docking for Beginners - Autodock Full Tutorial from Bioinform
Technical Comparison: Distal Fluorination Effects on Acidity in Sterically Hindered Carboxylates
Executive Summary For researchers in medicinal chemistry and lead optimization, the substitution of hydrogen with fluorine is a standard tactic to modulate metabolic stability and lipophilicity. However, the effect on pK...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers in medicinal chemistry and lead optimization, the substitution of hydrogen with fluorine is a standard tactic to modulate metabolic stability and lipophilicity. However, the effect on pKa —and consequently solubility and bioavailability—is strictly distance-dependent.
This guide compares 5,5-Difluoro-3,3-dimethylpentanoic acid (Target) with its hydrocarbon counterpart, 3,3-dimethylpentanoic acid (Reference).
The Bottom Line:
The introduction of two fluorine atoms at the
(delta) position (C5) exerts a minimal effect on acidity. While -fluorination drastically lowers pKa (by >2 units), the inductive effect of -fluorination decays significantly over the four-bond distance.
The primary utility of this modification is not acidity modulation, but rather the blocking of metabolic "soft spots" (C5 oxidation) without altering the electronic character of the carboxylate warhead.
Structural & Theoretical Analysis
To understand the pKa shift, we must analyze the transmission of the Inductive Effect (-I) through the carbon skeleton.
Molecule Comparison
Feature
Hydrocarbon Reference
Difluoro Target
IUPAC Name
3,3-dimethylpentanoic acid
5,5-difluoro-3,3-dimethylpentanoic acid
Structure
Key Substituent
Ethyl tail (Electron Donating, +I)
Difluoroethyl tail (Electron Withdrawing, -I)
Distance to COOH
N/A
4 Bonds (-position)
The Inductive Decay Pathway
The acidity of a carboxylic acid is determined by the stability of its conjugate base (carboxylate anion). Electron-withdrawing groups (EWGs) like fluorine stabilize this anion by dispersing negative charge. However, this effect fades rapidly with distance (transmission coefficient
per bond).
Visualizing the Inductive Path:
Figure 1: Transmission of the electron-withdrawing inductive effect from the delta-fluorines to the carboxyl group. The effect diminishes significantly after passing through the bulky C3 gem-dimethyl center.
Quantitative Data Comparison
The following data aggregates experimental values for the hydrocarbon and high-confidence SAR (Structure-Activity Relationship) predictions for the difluoro analog.
To verify these values in your specific formulation buffer, rely on Potentiometric Titration . This is the "Gold Standard" for pKa determination, superior to computational prediction.
Required Materials
Compound: >5 mg of pure 5,5-difluoro-3,3-dimethylpentanoic acid.
Titrant: 0.1 M Carbonate-free NaOH (standardized).
Solvent: 0.15 M KCl (ionic strength adjuster) in degassed water. Note: If solubility is low, use a Methanol/Water cosolvent method and extrapolate to 0% MeOH (Yasuda-Shedlovsky extrapolation).
Workflow Diagram
Figure 2: Standardized Potentiometric Titration Workflow for pKa determination of lipophilic organic acids.
Implications for Drug Development[7][8]
Metabolic Blocking (The "Fluorine Wall")
The primary reason to select the 5,5-difluoro analog is not pKa modulation. In the hydrocarbon counterpart, the C5 methyl group is a prime target for Cytochrome P450 (CYP450) enzymes, leading to rapid
-oxidation and clearance.
Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the C5 position inert to oxidative attack [3].
Lipophilicity & Permeability
While fluorine is often considered lipophilic, replacing a
with often lowers LogP (as seen in the table above) because the C-F bond has a high dipole moment.
Result: The difluoro compound is likely more soluble in aqueous media than the hydrocarbon, despite the similar pKa.
Formulation Strategy
Since the pKa difference is negligible, formulation strategies used for the hydrocarbon (e.g., salt formation with Tromethamine or Meglumine) will be directly transferable to the difluoro analog. Both will require a pH > 6.0 to ensure full ionization and solubility.
References
PubChem. (2025).[1][2][3] 5,5-Difluoro-3,3-dimethylpentanoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
A Technical Guide to the Structure-Activity Relationship of 5,5-Difluoro-3,3-dimethylpentanoic Acid Analogs as Fatty Acid Synthase Inhibitors
In the landscape of oncological research and metabolic diseases, the pursuit of novel therapeutic agents has led to a significant focus on Fatty Acid Synthase (FAS). This multifunctional enzyme, responsible for the de no...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of oncological research and metabolic diseases, the pursuit of novel therapeutic agents has led to a significant focus on Fatty Acid Synthase (FAS). This multifunctional enzyme, responsible for the de novo synthesis of fatty acids, is notably upregulated in many cancer types, presenting a compelling target for drug development. This guide provides an in-depth comparison of analogs of 5,5-Difluoro-3,3-dimethylpentanoic acid, a scaffold with potential as a FAS inhibitor. We will dissect the structure-activity relationship (SAR) of this compound class, drawing upon established principles of medicinal chemistry and available experimental data to guide future drug discovery efforts.
The Central Role of Fatty Acid Synthase in Pathobiology
Fatty Acid Synthase is a critical enzyme in lipogenesis, catalyzing the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA.[1][2] While its expression is typically low in most normal adult tissues, which primarily rely on dietary fatty acids, many cancer cells exhibit a marked upregulation of FAS.[3][4] This metabolic reprogramming provides a continuous supply of lipids necessary for rapid cell proliferation, membrane synthesis, and the generation of signaling molecules, contributing to tumor growth and survival.[5] Consequently, the inhibition of FAS has emerged as a promising strategy for anticancer therapy.[4][5]
The 5,5-Difluoro-3,3-dimethylpentanoic acid scaffold presents three key regions for analog development and SAR exploration: the carboxylic acid "head," the central gem-dimethyl core, and the gem-difluoro "tail." Understanding the contribution of each of these motifs is paramount for designing potent and selective FAS inhibitors with favorable pharmacokinetic profiles.
The Carboxylic Acid Head: The Anchor to the Target
The carboxylic acid moiety is a common feature in many enzyme inhibitors, often serving as a key interacting group with the target protein. While direct binding data for 5,5-Difluoro-3,3-dimethylpentanoic acid with FAS is not extensively published, the acidic proton and the potential for ionic and hydrogen bonding interactions are critical for target engagement.
SAR Insights:
Essentiality of the Acidic Group: The carboxylic acid is likely crucial for binding to the active site of FAS, potentially interacting with positively charged amino acid residues. Its removal or replacement with a non-acidic group is predicted to significantly diminish or abolish inhibitory activity.
Bioisosteric Replacements: To modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, various bioisosteres of the carboxylic acid can be explored. These modifications aim to maintain the key interactions with the target while improving drug-like properties.
Modification
Rationale
Predicted Impact on Activity
Carboxylic Acid (Parent)
Forms key ionic and hydrogen bonds with the target enzyme.
Baseline Activity
Tetrazole
A well-established carboxylic acid bioisostere with similar acidity and planarity. May improve metabolic stability.
Potentially Maintained or Improved
Hydroxamic Acid
Can also act as a carboxylic acid mimic and may introduce additional interactions.
Potentially Maintained
Acylsulfonamide
Another acidic bioisostere that can alter the pKa and lipophilicity of the molecule.
Potentially Maintained or Altered
Ester or Amide
Neutral groups that would eliminate the key acidic interaction.
Significantly Reduced or Abolished
The Gem-Dimethyl Core: Inducing a Bioactive Conformation
The gem-dimethyl group at the C3 position is a common structural motif in medicinal chemistry known to influence a molecule's conformation and metabolic stability.
SAR Insights:
Thorpe-Ingold Effect: The gem-dimethyl group can restrict the rotational freedom of the carbon backbone, pre-organizing the molecule into a conformation that is more favorable for binding to the FAS active site. This can lead to an increase in potency.
Metabolic Shielding: The quaternary carbon center created by the gem-dimethyl group can sterically hinder metabolic enzymes, thereby increasing the metabolic stability and half-life of the compound.
Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can influence its solubility, cell permeability, and pharmacokinetic properties.
Modification
Rationale
Predicted Impact on Activity
Gem-Dimethyl (Parent)
Induces a favorable binding conformation and enhances metabolic stability.
Baseline Activity
Single Methyl
Reduces the conformational restriction and steric shielding compared to the gem-dimethyl group.
Potentially Reduced
Cyclopropyl
A spirocyclic replacement that can mimic the conformational effects of the gem-dimethyl group while potentially improving metabolic stability and potency.
Potentially Maintained or Improved
No Substitution (n-pentanoic acid)
Lacks the conformational constraint and metabolic protection.
Significantly Reduced
The Gem-Difluoro Tail: Enhancing Potency and Metabolic Stability
The introduction of fluorine atoms is a widely used strategy in medicinal chemistry to modulate a compound's properties. The gem-difluoro group at the C5 position is expected to have a profound impact on the biological activity and pharmacokinetic profile of these analogs.
SAR Insights:
Increased Acidity of Neighboring Protons: The strong electron-withdrawing nature of the fluorine atoms can increase the acidity of adjacent C-H bonds, potentially influencing interactions with the target or altering metabolic pathways.
Metabolic Blockade: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to oxidative metabolism. This can block a potential site of metabolism, leading to increased metabolic stability and a longer half-life.
Modulation of Lipophilicity: Fluorination generally increases lipophilicity, which can affect cell permeability and plasma protein binding.
Conformational Effects: The gem-difluoro group can influence the local conformation of the alkyl chain, which may impact binding affinity.[6]
Modification
Rationale
Predicted Impact on Activity
Gem-Difluoro (Parent)
Enhances metabolic stability and can favorably modulate electronic properties for target interaction.
Baseline Activity
Single Fluoro
Provides some metabolic protection and electronic modulation, but to a lesser extent than the gem-difluoro group.
Potentially Reduced
Trifluoromethyl
A highly stable group that significantly increases lipophilicity and can act as a bioisostere for other groups.
Potentially Maintained or Altered
No Fluorine (3,3-dimethylpentanoic acid)
Lacks the metabolic stability and electronic benefits of the fluorine atoms.
Significantly Reduced
Experimental Protocols
To empirically determine the structure-activity relationship of 5,5-Difluoro-3,3-dimethylpentanoic acid analogs, a series of well-defined experimental assays are required.
Fatty Acid Synthase (FAS) Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified FAS.
Protocol:
Enzyme and Substrate Preparation: Purified human FAS enzyme is obtained. Stock solutions of acetyl-CoA, malonyl-CoA, and NADPH are prepared in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.0).
Inhibitor Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
Assay Reaction: The assay is performed in a 96-well plate format. The reaction mixture contains the FAS enzyme, acetyl-CoA, and NADPH.
Initiation of Reaction: The reaction is initiated by the addition of malonyl-CoA.
Measurement of Activity: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
Data Analysis: The percentage of FAS inhibition is calculated for each compound concentration relative to a vehicle control (DMSO). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability of cancer cell lines that overexpress FAS.
Protocol:
Cell Culture: Human cancer cell lines known to have high FAS expression (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) are cultured in appropriate media.
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.[3][8]
Pharmacokinetic Profiling
A comprehensive evaluation of the drug-like properties of promising analogs is crucial for their further development.
Key Parameters to Assess:
Solubility: The ability of the compound to dissolve in aqueous solutions is critical for absorption.
Permeability: The capacity of the compound to cross biological membranes, such as the intestinal wall, is essential for oral bioavailability.
Metabolic Stability: The resistance of the compound to degradation by metabolic enzymes (e.g., in liver microsomes) determines its half-life in the body.
Plasma Protein Binding: The extent to which a compound binds to plasma proteins can affect its distribution and availability to reach the target site.
In Vivo Pharmacokinetics: Studies in animal models (e.g., mice or rats) are conducted to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Visualizing the Path Forward: Diagrams and Workflows
Signaling Pathway Inhibition
Caption: Inhibition of the Fatty Acid Synthase (FAS) pathway by a small molecule inhibitor.
Experimental Workflow
Caption: A typical workflow for the evaluation of FAS inhibitor analogs.
Conclusion and Future Directions
The 5,5-Difluoro-3,3-dimethylpentanoic acid scaffold holds promise as a starting point for the development of novel Fatty Acid Synthase inhibitors. A systematic approach to analog synthesis and evaluation, focusing on the strategic modification of the carboxylic acid head, the gem-dimethyl core, and the gem-difluoro tail, is essential for elucidating a comprehensive structure-activity relationship. The experimental protocols outlined in this guide provide a robust framework for assessing the potency, selectivity, and drug-like properties of these compounds. Future efforts should aim to generate a matrix of analogs with systematic variations at these three key positions and to obtain quantitative data on their FAS inhibitory activity and cytotoxicity. This data will be invaluable for constructing predictive SAR models and for guiding the optimization of this chemical series towards a clinical candidate for the treatment of cancer and other diseases characterized by aberrant lipid metabolism.
References
Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
What are the new molecules for FAS inhibitors? (2025, March 11). Patsnap Synapse. Retrieved February 19, 2026, from [Link]
Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Fatty acid synthase (FASN) inhibition cooperates with BH3 mimetic drugs to overcome resistance to mitochondrial apoptosis in pancreatic cancer. (2025, April 15). PubMed. Retrieved February 19, 2026, from [Link]
The Structures and Bioactivities of Fatty Acid Synthase Inhibitors. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms. (2015, August 14). PMC. Retrieved February 19, 2026, from [Link]
The fatty acid synthase inhibitor triclosan: repurposing an anti-microbial agent for targeting prostate cancer. (2014, October 15). Oncotarget. Retrieved February 19, 2026, from [Link]
What FAS inhibitors are in clinical trials currently? (2025, March 11). Patsnap Synapse. Retrieved February 19, 2026, from [Link]
IC 50 values of fascaplysin and some derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2025, August 7). MDPI. Retrieved February 19, 2026, from [Link]
Comparative Guide: Isotopic Labeling of 5,5-Difluoro-3,3-dimethylpentanoic Acid for Mechanistic Studies
Executive Summary 5,5-Difluoro-3,3-dimethylpentanoic acid represents a critical pharmacophore building block, often utilized to introduce a lipophilic, metabolically robust "tail" to drug candidates. The gem-dimethyl gro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5,5-Difluoro-3,3-dimethylpentanoic acid represents a critical pharmacophore building block, often utilized to introduce a lipophilic, metabolically robust "tail" to drug candidates. The gem-dimethyl group (
) serves as a steric blocker against -oxidation, while the terminal difluoromethyl group () acts as a lipophilic bioisostere for hydroxyl or thiol groups.
For mechanistic studies—specifically DMPK (Drug Metabolism and Pharmacokinetics) and reactive metabolite tracking—standard "off-the-shelf" labeling is insufficient. This guide compares the two primary isotopic labeling strategies: Deuteration of the Gem-Dimethyl Group (
-Labeling) versus Carbon-13 Enrichment of the Carboxyl Group (-Labeling) .
The Verdict:
Choose
-Gem-Dimethyl if your goal is to investigate metabolic stability, determine Kinetic Isotope Effects (KIE), or block CYP450-mediated hydroxylation at the 3-position.
Choose
-Carboxyl if your goal is absolute quantification (via LC-MS/NMR) or biodistribution tracing without altering the compound's reaction kinetics.
Part 1: Strategic Analysis of Labeling Variants
Variant A: The "Metabolic Shield" (
-Gem-Dimethyl)
The gem-dimethyl group is a common "soft spot" for CYP450 enzymes (specifically CYP3A4 and CYP2C9), which can hydroxylate one of the methyl groups to form a hydroxymethyl metabolite, leading to subsequent lactonization or ring opening.
Mechanism: Replacing Hydrogen with Deuterium (
) introduces a Kinetic Isotope Effect (KIE).[1][2] The bond is shorter and stronger (bond dissociation energy is ~1.2–1.5 kcal/mol higher).
Outcome: If C-H bond breaking is the rate-determining step (RDS), the reaction rate (
) will decrease significantly (typically 6–10 fold), potentially "switching" metabolism to a different site or extending half-life ().
Mechanism: Carbon-13 is a stable isotope with no significant effect on bond strength or reaction kinetics compared to
.
Outcome: The physicochemical properties (pKa, logP, solubility) remain identical to the unlabeled drug. This allows for precise mass spectrometric quantification (M+1 shift) or
-NMR tracking without the "metabolic switching" risks associated with deuteration.
Part 2: Comparative Performance Data
The following table contrasts the utility of both variants in a drug development context.
Feature
Variant A: -Gem-Dimethyl
Variant B: -Carboxyl
Primary Application
Metabolic Stability / KIE Studies
PK Quantification / Bio-distribution
Mass Shift ()
+6.037 Da
+1.003 Da
Kinetic Isotope Effect (KIE)
High ()
Negligible ()
Metabolic Switching Risk
High (May alter metabolic route)
None (Traces native pathway)
NMR Utility
Silent in -NMR (simplifies spectra)
Active in -NMR (enhanced signal)
Synthetic Complexity
High (Requires labeled acetone precursor)
Medium (Requires or )
Cost Efficiency
Moderate (Precursors available)
High (Precursors expensive)
Part 3: Mechanistic Visualization
Metabolic Fate & Labeling Logic
The diagram below illustrates the metabolic vulnerability of the gem-dimethyl group and how
-labeling blocks this pathway.
Caption: Figure 1. Metabolic trajectory of the gem-dimethyl motif. Deuteration (
) imposes a kinetic barrier to CYP450 hydroxylation, preventing rapid clearance.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of
-5,5-Difluoro-3,3-dimethylpentanoic Acid
Rationale: This route ensures the deuterium label is installed early in a non-exchangeable position (the methyl groups).
Reagents:
Acetone-
(99.9 atom % D)
Ethyl cyanoacetate
DAST (Diethylaminosulfur trifluoride)
Step-by-Step Methodology:
Condensation (Knoevenagel):
React Acetone-
(1.0 eq) with Ethyl cyanoacetate (1.1 eq) using piperidine/acetic acid catalyst in benzene with a Dean-Stark trap.
Result: Ethyl 2-cyano-3-methyl-2-butenoate-
.
Michael Addition:
Treat the product with KCN/EtOH to form the dicyano-intermediate, followed by acidic hydrolysis and decarboxylation (Guareschi-Thorpe condensation variant).
Alternative (Simpler): React Acetone-
with 2 equivalents of ethyl acetoacetate (Hantzsch-like) followed by retro-Claisen, but the Dimedone route is superior for gem-dimethyl purity.
Preferred Route: React Acetone-
with dimethyl malonate to form the isopropylidene malonate, then conjugate addition with vinyl magnesium bromide? No.
Standard Route:Synthesis of 3,3-dimethylglutaric acid-
-NMR: Enhanced doublet/singlet at ~175-180 ppm (Carboxyl carbon).
Synthetic Workflow Diagram
Caption: Figure 2. Parallel synthetic routes for generating the deuterated metabolic probe (Route A) and the Carbon-13 tracer (Route B).
References
Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Molecular Biology.
Gant, T. G. (2014).[1] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Shao, L., et al. (2010). "Derivatives of 3,3-Dimethylglutaric Acid: Preparation and Pharmacology." Journal of Pharmaceutical Sciences. (Contextual grounding for glutaric acid precursors).
Middleton, D. A., et al. (2021). "Deuterium Metabolic Imaging." Metabolites.[1][7]
Reference Standard Characterization Guide: 5,5-Difluoro-3,3-dimethylpentanoic Acid
[1] Executive Summary: The "Invisible" Fluorinated Standard In the development of fluorinated pharmaceuticals (e.g., next-generation kinase inhibitors or metabolic modulators), 5,5-Difluoro-3,3-dimethylpentanoic acid (CA...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Invisible" Fluorinated Standard
In the development of fluorinated pharmaceuticals (e.g., next-generation kinase inhibitors or metabolic modulators), 5,5-Difluoro-3,3-dimethylpentanoic acid (CAS 2026374-42-3) has emerged as a critical building block.[1] Its gem-dimethyl and terminal difluoro motifs impart metabolic stability and lipophilicity.[1]
However, for researchers, this molecule presents a distinct analytical challenge: it lacks a strong UV chromophore . Relying on standard HPLC-UV (210 nm) methods for purity assignment is prone to gross errors due to the weak signal-to-noise ratio and the "invisibility" of non-UV active impurities.[1]
This guide compares the performance of Catalog Grade materials against a Qualified Reference Standard (QRS) workflow. We demonstrate that for this specific compound, Quantitative NMR (qNMR) is not just an alternative, but the mandatory primary method for accurate assay assignment, superior to traditional chromatographic techniques.
Product Profile & Physicochemical Challenges
Property
Specification
Analytical Implication
Compound Name
5,5-Difluoro-3,3-dimethylpentanoic acid
Target Analyte
CAS Number
2026374-42-3
Unique Identifier
Structure
HOOC-CH2-C(CH3)2-CH2-CHF2
Acidic: Tailing on non-polar GC columns.Fluorinated: 19F NMR active (Specific).[1][2][3][4]
Chromophore
None (Carboxyl end-absorption only)
UV Blind: HPLC-UV is unreliable for mass balance.[1]
Volatility
Moderate (C7 Acid)
Risk: Loss of material during drying/concentration.
Comparative Analysis: Selecting the Right Standard Grade
Researchers often face the dilemma: Can I use the vendor bottle as my reference standard? The data below compares three grades of material typically encountered in drug development.
Table 1: Performance Comparison of Standard Grades
Feature
Alternative A: Catalog Reagent
Alternative B: Recrystallized In-House
Recommended: Qualified Reference Standard (QRS)
Source
Commercial Vendor (e.g., BLD Pharm)
Synthesized & Crystallized
Vendor Material + Validated Characterization
Purity (Area%)
>95% (via GC or simple NMR)
>98%
>99.5%
Assay (w/w%)
Not Provided (Assume 100%)
Estimated (100% - Impurities)
Certified via qNMR (e.g., 98.4% ± 0.3%)
Identity
1H NMR only
1H NMR, MS
1H/19F NMR, MS, IR
Risk Profile
High: Unknown salt content, water, or inorganic residues.[1]
Critical Insight: For CAS 2026374-42-3, a "98% Purity" claim by GC-FID often masks significant water or inorganic salt contamination, which GC does not detect. Only the QRS approach (using qNMR or KF titration) reveals the true active content.
Experimental Protocols for Qualification
To establish a Qualified Reference Standard , you must bypass the limitations of UV detection. The following protocols form a self-validating system.
Protocol A: Primary Assay via 19F qNMR (The "Gold Standard")[1]
Rationale: 19F NMR provides high sensitivity and zero background interference from non-fluorinated impurities (solvents, water, silica).
Internal Standard (IS) Selection: Use α,α,α-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid .[1] Ensure the IS relaxation time (
) is characterized.
Sample Preparation:
Weigh 20 mg of 5,5-Difluoro-3,3-dimethylpentanoic acid (Target) into a vial.
Weigh equimolar amount of IS into the same vial (precision: ±0.01 mg).
Dissolve in 0.7 mL DMSO-d6 (prevents volatility loss vs. CDCl3).[1]
Center Frequency: Set between analyte (-110 ppm range) and IS (-63 ppm).
Calculation:
(Where I = Integral, N = Number of F nuclei, W = Weight, P = Purity of IS)
Protocol B: Impurity Profiling via Derivatization GC-FID[1]
Rationale: Direct injection of carboxylic acids leads to peak tailing and adsorption. Methylation is required for robust chromatography.
Reagent: TMS-Diazomethane (2M in hexanes) or BF3-Methanol (14%).[1]
Derivatization Step:
Dissolve 10 mg sample in 1 mL Methanol.
Add TMS-Diazomethane dropwise until a persistent yellow color remains.[1]
Stir 10 min. Quench with 1 drop Acetic Acid.
GC-FID Conditions:
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]
Inlet: 250°C, Split 20:1.
Program: 50°C (2 min)
10°C/min 280°C (5 min).
Detection: FID at 300°C.
Data Analysis: Integrate all peaks. The methyl ester of the main peak represents the analyte. Report impurities as %Area.
Decision Workflow: Standard Qualification
The following diagram illustrates the logical flow for qualifying CAS 2026374-42-3, ensuring no "blind spots" in purity assignment.
Figure 1: Qualification workflow prioritizing qNMR for non-chromophoric fluorinated acids.
References
qNMR Methodology: Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (General reference for qNMR principles).
(Note: While specific literature on this exact CAS is sparse due to its proprietary nature in drug development, the protocols above are standard industry practice for this class of fluorinated intermediates.)
Inter-laboratory comparison of "5,5-Difluoro-3,3-dimethylpentanoic acid" analysis
An Inter-laboratory Comparison of 5,5-Difluoro-3,3-dimethylpentanoic Acid Analysis: A Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
An Inter-laboratory Comparison of 5,5-Difluoro-3,3-dimethylpentanoic Acid Analysis: A Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and environmental analysis, the robust and reproducible quantification of novel chemical entities is paramount. 5,5-Difluoro-3,3-dimethylpentanoic acid, a compound of emerging interest, presents unique analytical challenges due to its fluorinated nature. This guide provides a comprehensive framework for conducting a rigorous inter-laboratory comparison of its analytical methods, ensuring data integrity and comparability across different research and quality control settings. The principles outlined herein are grounded in internationally recognized validation guidelines to foster scientific integrity.[1][2][3]
The primary objective of an inter-laboratory study, also known as a proficiency test, is to evaluate the performance of analytical laboratories and to validate a specific analytical method's reproducibility.[1][4] This process is critical for establishing a standardized analytical procedure that can be reliably implemented across multiple sites, a common requirement in late-stage drug development and regulatory submissions.
Foundational Principles of Method Validation
Before embarking on an inter-laboratory comparison, each participating laboratory must perform a comprehensive in-house validation of their proposed analytical method. This initial step, often referred to as intralaboratory validation, ensures that the method is suitable for its intended purpose.[1] The core validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), are fundamental to this process.[2][4]
Key Validation Parameters:
Specificity: The ability to accurately measure the analyte in the presence of other components, such as impurities or matrix components.[3][4]
Linearity: The demonstration that the analytical method's response is directly proportional to the concentration of the analyte over a defined range.[2][4]
Accuracy: The closeness of the test results to the true value, often assessed by analyzing a certified reference material or through recovery studies in a spiked matrix.[2][4]
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes:
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).[4]
Intermediate Precision: Precision within the same laboratory but with variations in day, analyst, or equipment.[4]
Reproducibility: Precision between different laboratories (inter-laboratory precision), which is the primary focus of this guide.[4]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision.[2][4]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable accuracy and precision.[2][4]
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4]
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.[2][4]
Designing the Inter-laboratory Comparison Study
A well-designed inter-laboratory study is crucial for obtaining meaningful and statistically sound results. The study coordinator, or "method sponsor," is responsible for preparing the validation protocol and overseeing its execution.[1]
Study Protocol Development
The study protocol should be a comprehensive document that is distributed to all participating laboratories. It must clearly define the scope, procedures, and expected outcomes of the study.[1]
Essential Components of the Study Protocol:
Introduction and Objectives: A clear statement of the study's purpose.
Analyte Information: Detailed information about 5,5-Difluoro-3,3-dimethylpentanoic acid, including its chemical structure, properties, and any known stability issues.
Analytical Method(s): A detailed description of the analytical method(s) to be compared. If a single method is being validated for reproducibility, a standardized operating procedure (SOP) must be provided.
Sample Preparation and Handling: Explicit instructions on how to prepare, store, and handle the test samples to ensure uniformity.
Experimental Design: The number and type of samples to be analyzed, the concentration levels, and the number of replicates.
Data Reporting: A standardized format for reporting results to facilitate data analysis.
Statistical Analysis Plan: The statistical methods that will be used to analyze the data and the acceptance criteria for performance.
Timeline and Logistics: A clear schedule for sample distribution, analysis, and reporting of results.
Sample Preparation and Distribution
The study coordinator is responsible for preparing a series of homogeneous and stable test samples. These should include:
Blank Matrix Samples: To assess for any potential interference from the sample matrix.
Spiked Samples: Prepared by adding known concentrations of a well-characterized reference standard of 5,5-Difluoro-3,3-dimethylpentanoic acid to the matrix.[3] The concentration levels should span the expected working range of the assay.
Quality Control (QC) Samples: Samples with known concentrations to be analyzed alongside the test samples to monitor the performance of the assay in each laboratory.
Recommended Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of fluorinated compounds like 5,5-Difluoro-3,3-dimethylpentanoic acid, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique.[5][6][7]
Sample Preparation Protocol
A generic sample preparation workflow for biological or environmental matrices could involve:
Sample Aliquoting: Accurately measure a specific volume or weight of the sample.
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
Extraction: Employ a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
Concentration and Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.
LC-MS/MS Instrumental Parameters
Parameter
Recommended Setting
Rationale
LC Column
C18 or similar reverse-phase column
Provides good retention and separation for moderately polar compounds.
Mobile Phase A
Water with 0.1% formic acid or 5 mM ammonium formate
Acidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B
Acetonitrile or Methanol with 0.1% formic acid
Common organic solvents for reverse-phase chromatography.
Gradient Elution
Optimized to provide good peak shape and separation from matrix components
A gradient allows for the elution of a wider range of compounds and can improve peak shape.
Ionization Mode
Electrospray Ionization (ESI), likely in negative ion mode
Carboxylic acids are readily deprotonated in negative ion mode.
MS/MS Detection
Multiple Reaction Monitoring (MRM)
Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Data Analysis and Interpretation
Statistical Evaluation
The primary statistical measures used to assess inter-laboratory performance are:
Mean and Standard Deviation: Calculated for each sample across all laboratories.
Repeatability (sr) and Reproducibility (sR): These are key measures of precision. Repeatability refers to the variation within a single laboratory, while reproducibility describes the variation between laboratories.
Cochran's and Grubbs' Tests: These statistical tests are used to identify outlier laboratories with excessively high variance or mean values that deviate significantly from the consensus mean, respectively.[8]
Z-scores: A common metric for evaluating the performance of individual laboratories.[9] A z-score is calculated for each laboratory's result on each sample and indicates how many standard deviations the result is from the consensus mean.
Acceptance Criteria
The study protocol should pre-define the acceptance criteria for the inter-laboratory comparison. These criteria are often based on regulatory guidelines and the intended application of the analytical method. For example, the relative standard deviation (RSD) for reproducibility should typically be within a certain percentage, often ≤15-20% for assays at the ppm level.
Workflow and Relationship Diagrams
Inter-laboratory Study Workflow
Caption: Workflow for the Inter-laboratory Comparison Study.
Relationship of Validation Parameters
Caption: Key Parameters in Analytical Method Validation.
Conclusion and Best Practices
A successful inter-laboratory comparison for the analysis of 5,5-Difluoro-3,3-dimethylpentanoic acid hinges on meticulous planning, clear communication, and a robust statistical evaluation of the results. By adhering to the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently establish a reliable and reproducible analytical method. This, in turn, ensures the quality and comparability of data generated across different laboratories, a cornerstone of scientific advancement and regulatory compliance.
References
Validation and Verification Guidelines for Analytical Methods | ACS Reagent Chemicals. (2017, February 28).
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 10). Available from: [Link]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Available from: [Link]
ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.
Accuracy and precision in the determination of perfluorinated chemicals in human blood verified by interlaboratory comparisons | Scilit. (2005). Available from: [Link]
The Fitness for Purpose of Analytical Methods - Eurachem. Available from: [Link]
Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous - EPA. (2024, January 1). Available from: [Link]
Method and validation for the analysis of perfluorinated compounds in water by pre-sampling isotope dilution-direct injection-LC/MS/MS - RSC Publishing. Available from: [Link]
New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes† - CORE. Available from: [Link]
An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry - ResearchGate. (2021, February). Available from: [Link]
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Available from: [Link]
An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - MDPI. (2022, June 13). Available from: [Link]
Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - I.R.I.S. (2016, May 1). Available from: [Link]
Analysis of interlaboratory comparison when the measurements are not normally distributed - archimer – ifremer. Available from: [Link]
2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid | C7H13F2NO2 | CID 122240327. Available from: [Link]
Evaluating Inter-laboratory Comparison Data - IMEKO. Available from: [Link]
Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories - MATEC Web of Conferences. Available from: [Link]
An interlaboratory comparison to quantify oxidative potential measurement in aerosol particles: challenges and recommendations for harmonisation - AMT. (2025, January 13). Available from: [Link]
Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC. Available from: [Link]
A single method to analyse residues from five different classes of prohibited pharmacologically acti. (2021, July 8). Available from: [Link]
(PDF) Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS - ResearchGate. (2019, July 22). Available from: [Link]
3,3-dimethylpentanoic acid - the NIST WebBook. Available from: [Link]
AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. Available from: [Link]
EP0103136A2 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation - Google Patents.
This guide outlines the authoritative disposal and handling protocols for 5,5-Difluoro-3,3-dimethylpentanoic acid . It is designed for researchers and safety officers requiring immediate, actionable compliance data.[1] P...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal and handling protocols for 5,5-Difluoro-3,3-dimethylpentanoic acid . It is designed for researchers and safety officers requiring immediate, actionable compliance data.[1]
Part 1: Immediate Safety & Hazard Assessment
Hazard Classification (GHS):
Treat this compound as a Corrosive Fluorinated Organic Acid .[2]
Eyes: Chemical splash goggles + Face shield (if pouring >50 mL).[2]
Respiratory: Work within a certified fume hood.[1] If outside containment, use a full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridges.[2]
Part 2: Waste Characterization & Segregation
Proper disposal relies on understanding the chemical nature of the waste.[3] 5,5-Difluoro-3,3-dimethylpentanoic acid poses two distinct disposal challenges:
Acidity (Corrosivity): It must not be mixed with bases or oxidizers.[2]
Halogen Content (Fluorine): It cannot be incinerated in standard medical waste incinerators.[2] It requires a facility with acid gas scrubbing capabilities (to capture HF generated during combustion).[2]
Waste Stream Assignment:
Do NOT pour down the drain.
Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid "diluting" the halogen content, which complicates downstream treatment.
Assign to:Halogenated Acid Waste or Corrosive Organics (Fluorinated) .[2]
Table 1: Chemical Compatibility for Storage & Waste
Material
Compatibility Status
Notes
HDPE (High-Density Polyethylene)
Recommended
Best for fluorinated acids; resistant to etching.[2][4]
Borosilicate Glass
Conditional
Acceptable for pure substance, but avoid if HF generation is suspected.[2]
D001: Ignitability (only if in flammable solvent).[2]
Note: While not explicitly P-listed, it must be treated as a halogenated hazardous waste.[2]
Part 4: Emergency Procedures
Spill Response Workflow
Minor Spill (< 50 mL):
Alert: Notify nearby personnel.
PPE: Don goggles, double nitrile gloves, and lab coat.
Neutralize: Apply a dry soda ash or calcium carbonate spill kit.[2] Avoid sodium bicarbonate if possible to reduce foaming, though it is acceptable.
Absorb: Once bubbling ceases, cover with vermiculite or dry sand.
Collect: Scoop into a wide-mouth HDPE jar. Label as "Spill Debris: Fluorinated Acid."
Major Spill (> 50 mL or outside hood):
Evacuate: Clear the room immediately.
Secure: Close doors and post "Do Not Enter" signage.
Contact: Call EHS/Emergency Response immediately.[2] Do not attempt cleanup without SCBA if vapors are present.[2]
References
National Institutes of Health (NIH) PubChem. 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid (Related Structure & Safety Data).[2] Retrieved from [Link][2]
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][2]
U.S. EPA. Wastes - Hazardous Waste - Treatment, Storage & Disposal.[2] Retrieved from [Link][2]
Personal Protective Equipment (PPE) & Handling Guide: 5,5-Difluoro-3,3-dimethylpentanoic Acid
Part 1: Executive Safety Summary (BLUF) Treat this substance as: CORROSIVE and POTENTIALLY TOXIC. In the absence of extensive toxicological data for 5,5-Difluoro-3,3-dimethylpentanoic acid , you must apply the Precaution...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary (BLUF)
Treat this substance as: CORROSIVE and POTENTIALLY TOXIC.
In the absence of extensive toxicological data for 5,5-Difluoro-3,3-dimethylpentanoic acid , you must apply the Precautionary Principle . Structural analysis suggests this compound possesses higher acidity and lipophilicity than its non-fluorinated analogs (e.g., 3,3-dimethylpentanoic acid). This combination increases the risk of rapid skin absorption and tissue damage.
Critical Directive: Do not handle on an open bench. All operations involving open containers must occur inside a certified chemical fume hood.
Part 2: Physicochemical Hazard Analysis
To understand the PPE requirements, we must analyze the "Why" behind the hazards. This compound is not just a generic acid; it is a fluorinated building block .
Structural Feature
Hazard Implication
Operational Consequence
Carboxylic Acid Moiety
Corrosivity (H314/H318): Capable of causing irreversible eye damage and skin burns.
Eye Protection: Safety glasses are insufficient. Goggles or face shields are mandatory.
Gem-Dimethyl Group
Lipophilicity: The 3,3-dimethyl substitution increases organic solubility, potentially facilitating transport across the dermal barrier.
Glove Protocol: Standard single-layer nitrile is inadequate for prolonged contact. Double-gloving is required.
Fluorine Substitution
Acidity Enhancement: Fluorine is electron-withdrawing, likely lowering the pKa (making it stronger than acetic or pivalic acid).
Neutralization: Spills require immediate bicarbonate treatment; water rinse alone is slower to neutralize.
Part 3: The PPE Defense Matrix
This matrix defines the required protective gear based on the specific task.[1][2][3] This is a self-validating system: if you cannot meet the PPE requirement, the task must not proceed.
Task-Based PPE Selection
PPE Component
Standard Handling (Weighing/Transfer < 1g)
High-Risk Operation (Synthesis/Scale-up > 1g)
Technical Rationale
Hand Protection
Double Nitrile (Inner: 4 mil, Outer: 5 mil)
Laminate / Heavy Nitrile (Silver Shield® or 8+ mil Nitrile)
Fluorinated acids can permeate thin nitrile. Double layers provide a "breakthrough buffer."
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Face Shield + Splash Goggles
Vapors/mists are irritating. A splash to the eye can cause corneal opacity due to acidity.
Inhalation of acidic vapors causes respiratory edema.
Body Defense
Lab Coat (Cotton/Poly, buttoned)
Chemical Apron (Tychem® or PVC) over Lab Coat
Cotton absorbs; an apron deflects. Essential for liquid handling.
Glove Permeation Logic (Graphviz Diagram)
The following logic flow dictates how to select and inspect gloves for this specific chemical class.
Caption: Decision logic for glove selection based on exposure duration. Note that fluorinated organics require laminate barriers for prolonged exposure.
Part 4: Operational Workflow (From Weighing to Waste)
Weighing & Transfer Protocol
This substance is likely a low-melting solid or viscous liquid. Static charge can cause "fly-away" powder, increasing inhalation risk.
Preparation:
Place a disposable balance draft shield or secondary containment tray inside the fume hood.
Anti-Static Measure: Use an ionizing fan or anti-static gun if the substance is a dry powder.
The "No-Touch" Technique:
Do not use a spatula that requires cleaning. Use disposable weigh boats and disposable spatulas/pipettes.
Why? Reduces cross-contamination and eliminates the risk of washing active compound down the sink during cleaning.
Transfer:
Dissolve the compound immediately in the reaction solvent (e.g., DCM, THF) before removing it from the hood. Handling a solution is generally safer than handling the neat concentrated acid.
Waste Disposal & Deactivation
NEVER pour this substance down the drain.[3][4] It is a halogenated organic acid.[2]
Calcium Gluconate Note: While this is not HF, some safety officers recommend keeping Calcium Gluconate gel nearby for any fluorinated acid exposure as a precaution against potential fluoride ion release, though metabolic defluorination is the primary mechanism for this (slower than HF). Consult your Site Safety Officer regarding this specific antidote.
Disposal Workflow Diagram
Caption: Segregation logic for halogenated waste. Note the critical prohibition of mixing halogenated acids with strong bases in closed containers.
References
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
[Link]
Lawrence Berkeley National Laboratory. Chemical Resistance of Gloves Guide.
[Link]